molecular formula C5H9NO2 B1526382 2-Cyclopropyl-2-hydroxyacetamide CAS No. 5617-83-4

2-Cyclopropyl-2-hydroxyacetamide

Cat. No.: B1526382
CAS No.: 5617-83-4
M. Wt: 115.13 g/mol
InChI Key: AFVRPRNKXFHHPX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-hydroxyacetamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(8)4(7)3-1-2-3/h3-4,7H,1-2H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRPRNKXFHHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305680
Record name α-Hydroxycyclopropaneacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-83-4
Record name α-Hydroxycyclopropaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxycyclopropaneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropyl-2-hydroxyacetamide from Ethyl 2-Cyclopropyl-2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-cyclopropyl-2-hydroxyacetamide, a valuable building block in medicinal chemistry, through the ammonolysis of its corresponding ethyl ester, ethyl 2-cyclopropyl-2-hydroxyacetate. The document elucidates the underlying chemical principles of this transformation, offers a step-by-step methodology adapted from established procedures for analogous compounds, and discusses critical aspects of reaction monitoring, product purification, and characterization. Furthermore, this guide addresses potential challenges, safety considerations, and provides a framework for the successful execution of this synthesis in a research and development setting.

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group has emerged as a privileged structural motif in contemporary drug design. Its unique conformational and electronic properties, including a high degree of s-character in its C-C bonds and its ability to act as a "metabolic blocker," often lead to significant improvements in the potency, selectivity, and pharmacokinetic profiles of drug candidates. The incorporation of a cyclopropyl group can enhance binding to target proteins, improve metabolic stability, and reduce off-target effects.

This compound represents a versatile scaffold that combines the beneficial features of the cyclopropyl ring with a hydrophilic α-hydroxy amide functionality. This combination makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The direct conversion of the readily accessible ethyl 2-cyclopropyl-2-hydroxyacetate to the corresponding primary amide via ammonolysis is a key synthetic transformation that enables access to this valuable intermediate.

This guide is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology industries, as well as in academic research, who are engaged in the synthesis of novel chemical entities incorporating the cyclopropyl-hydroxyacetamide core.

The Ammonolysis of α-Hydroxy Esters: A Mechanistic Perspective

The conversion of an ester to a primary amide through reaction with ammonia is known as ammonolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The key steps are outlined below:

  • Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the newly added amino group to the ethoxy group, a process that can be facilitated by other ammonia molecules in the reaction mixture. This protonation makes the ethoxy group a better leaving group (ethanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

  • Deprotonation: The resulting protonated amide is deprotonated by ammonia or another base to yield the final amide product.

The presence of the α-hydroxy group is not expected to significantly interfere with the reaction, although it may influence the solubility of the starting material and product. The choice of reaction conditions, particularly the use of a sealed reaction vessel, is crucial to maintain a sufficient concentration of ammonia, which is a gas at room temperature and atmospheric pressure.

Reaction Mechanism

Caption: Reaction mechanism for the ammonolysis of ethyl 2-cyclopropyl-2-hydroxyacetate.

Experimental Protocol

This protocol is adapted from a reliable procedure for a similar transformation and should be considered a strong starting point for optimization.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
Ethyl 2-cyclopropyl-2-hydroxyacetate1185387-66-9144.171.44 g (10 mmol)
Liquid Ammonia (NH₃)7664-41-717.03~15 mL (excess)
Diethyl Ether (anhydrous)60-29-774.12For washing
Equipment
  • Steel pressure vessel (bomb) with a gas inlet/outlet valve

  • Pyrex or Teflon liner for the pressure vessel

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: Place 1.44 g (10 mmol) of ethyl 2-cyclopropyl-2-hydroxyacetate into a clean, dry Pyrex or Teflon liner. Place the liner inside the steel pressure vessel.

  • Addition of Liquid Ammonia: Cool the pressure vessel in a dry ice/acetone bath. Carefully condense approximately 15 mL of liquid ammonia into the vessel. Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • Reaction: Seal the pressure vessel tightly and allow it to warm to room temperature behind a blast shield. Stir the reaction mixture magnetically for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots (after carefully venting and re-sealing the vessel) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the pressure vessel in a dry ice/acetone bath and carefully vent the excess ammonia in a fume hood.

  • Isolation of the Product: Once all the ammonia has evaporated, a solid or semi-solid residue should remain. Add approximately 20 mL of anhydrous diethyl ether to the residue and stir to break up any solids. This will dissolve any unreacted starting material and the ethanol byproduct.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold, anhydrous diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight.

Characterization of this compound
  • Appearance: Expected to be a white to off-white solid.

  • Melting Point: While no specific literature value was found, a sharp melting point is indicative of high purity.

  • ¹H NMR (predicted, 400 MHz, DMSO-d₆):

    • δ 7.2-7.5 (br s, 2H, -CONH₂)

    • δ 5.0-5.5 (br s, 1H, -OH)

    • δ 3.5-3.7 (d, 1H, -CH(OH)-)

    • δ 0.8-1.2 (m, 1H, cyclopropyl-CH)

    • δ 0.2-0.6 (m, 4H, cyclopropyl-CH₂)

  • ¹³C NMR (predicted, 100 MHz, DMSO-d₆):

    • δ 175-178 (-CONH₂)

    • δ 70-75 (-CH(OH)-)

    • δ 10-15 (cyclopropyl-CH)

    • δ 0-5 (cyclopropyl-CH₂)

Experimental Workflow

Experimental_Workflow start Start reagents Combine Ethyl 2-cyclopropyl-2-hydroxyacetate and Liquid Ammonia in a Pressure Vessel start->reagents reaction Seal Vessel and Stir at Room Temperature (24-48 hours) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Vent Excess Ammonia and Evaporate monitoring->workup Complete isolation Triturate Residue with Diethyl Ether workup->isolation filtration Collect Solid Product by Vacuum Filtration isolation->filtration drying Dry Product Under Vacuum filtration->drying characterization Characterize Product (Appearance, MP, NMR) drying->characterization end End characterization->end

Sources

Spectroscopic Blueprint of 2-Cyclopropyl-2-hydroxyacetamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Precise Molecular Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. An incomplete or erroneous understanding of a molecule's three-dimensional architecture can lead to misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process, each providing a unique and complementary piece of the structural puzzle.

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Cyclopropyl-2-hydroxyacetamide, a molecule of interest for its potential applications in medicinal chemistry. By dissecting its NMR, IR, and MS data, we will not only confirm its molecular structure but also illustrate the logic and scientific principles that guide the interpretation of complex spectral data. This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding of these powerful analytical techniques and their application in the rigorous characterization of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[1][2]. The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals in the spectral regions of interest. DMSO-d₆ is often a good choice for amides and alcohols due to its ability to solubilize polar compounds and the fact that its residual proton signal does not typically overlap with key analyte signals[3]. A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube and placed in the spectrometer. For this analysis, a 500 MHz spectrometer is employed to ensure adequate signal dispersion and resolution. Standard pulse sequences are used to acquire both the ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) Add_TMS Add TMS Internal Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Place_Sample Insert Sample into Spectrometer Transfer->Place_Sample Acquire_1H Acquire 1H Spectrum Place_Sample->Acquire_1H Acquire_13C Acquire 13C Spectrum Place_Sample->Acquire_13C Process_FID Fourier Transform & Phase Correction Acquire_1H->Process_FID Acquire_13C->Process_FID Reference Reference to TMS Process_FID->Reference Integrate Integrate Peaks (1H) Reference->Integrate Analyze Analyze Chemical Shifts, Coupling, & Multiplicity Integrate->Analyze

Caption: Workflow for NMR Data Acquisition and Processing.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts (δ), integration values, and signal splitting patterns (multiplicity).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2br s1H-NH a
~6.8br s1H-NH b
~5.5s1H-OH
~3.5d1H-CH (OH)-
~1.0m1H-CH - (cyclopropyl)
~0.5m2H-CH ₂- (cyclopropyl, diastereotopic)
~0.3m2H-CH ₂- (cyclopropyl, diastereotopic)

br s = broad singlet, s = singlet, d = doublet, m = multiplet

Interpretation:

  • Amide Protons (-NH₂): The two protons on the amide nitrogen are diastereotopic due to the adjacent chiral center. In many solvents, they appear as two distinct broad singlets around 7.2 and 6.8 ppm. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

  • Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around 5.5 ppm. The chemical shift of this proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. To confirm this peak, a D₂O shake experiment can be performed, which would result in the disappearance of this signal due to proton-deuterium exchange.

  • Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl and cyclopropyl groups is a methine proton. It is expected to be a doublet at approximately 3.5 ppm due to coupling with the adjacent cyclopropyl methine proton. The downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom.

  • Cyclopropyl Protons: The cyclopropyl group presents a complex set of signals in the upfield region of the spectrum (typically 0.2-1.0 ppm). The methine proton of the cyclopropyl group appears as a multiplet around 1.0 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets, each integrating to two protons, around 0.5 and 0.3 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment
~175QuaternaryC =O (Amide)
~75Tertiary-C H(OH)-
~15Tertiary-C H- (cyclopropyl)
~5Secondary-C H₂- (cyclopropyl)

Interpretation:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing at approximately 175 ppm. This is a characteristic chemical shift for amide carbonyls[4].

  • Carbinol Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, resulting in a chemical shift around 75 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum. The methine carbon is expected around 15 ppm, while the two equivalent methylene carbons will appear at a more shielded position, around 5 ppm[5].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a solution-phase spectrum, the compound can be dissolved in a suitable solvent like chloroform that has minimal IR absorption in the regions of interest.

Data Acquisition: The KBr pellet or solution cell is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Mix Mix Sample with KBr Press Press into a Pellet Mix->Press Place_Sample Place Pellet in FTIR Press->Place_Sample Record_Spectrum Record Spectrum (4000-400 cm-1) Place_Sample->Record_Spectrum Identify_Bands Identify Characteristic Absorption Bands Record_Spectrum->Identify_Bands Correlate Correlate Bands to Functional Groups Identify_Bands->Correlate

Caption: Workflow for IR Data Acquisition and Analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol, amide, and cyclopropyl functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchAlcohol
~3300 and ~3180N-H stretch (asymmetric and symmetric)Primary Amide
~3080C-H stretchCyclopropyl C-H
~2950C-H stretchAliphatic C-H
~1670 (strong)C=O stretch (Amide I band)Primary Amide
~1620N-H bend (Amide II band)Primary Amide
~1100C-O stretchSecondary Alcohol
~1020C-C stretchCyclopropyl ring

Interpretation:

  • O-H and N-H Stretching Region (3500-3100 cm⁻¹): A broad and intense absorption centered around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol[6]. Overlapping with this, two distinct peaks around 3300 cm⁻¹ and 3180 cm⁻¹ are expected for the asymmetric and symmetric N-H stretching of the primary amide group, respectively[7].

  • C-H Stretching Region (3100-2800 cm⁻¹): A weak to medium absorption above 3000 cm⁻¹, around 3080 cm⁻¹, is indicative of the C-H stretching within the strained cyclopropyl ring. Absorptions just below 3000 cm⁻¹, around 2950 cm⁻¹, correspond to the other aliphatic C-H bonds.

  • Carbonyl Stretching (Amide I Band): A very strong and sharp absorption at approximately 1670 cm⁻¹ is the characteristic C=O stretching vibration of the primary amide, known as the Amide I band[8].

  • N-H Bending (Amide II Band): A medium to strong absorption around 1620 cm⁻¹ is attributed to the N-H bending vibration of the primary amide, referred to as the Amide II band.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. A key peak to identify is the C-O stretching vibration of the secondary alcohol, which is expected to be a strong band around 1100 cm⁻¹[9]. The cyclopropyl ring also exhibits characteristic C-C stretching vibrations, often seen near 1020 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Analysis

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce an observable protonated molecular ion [M+H]⁺.

Mass Analysis: The ions are guided into a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z). For fragmentation analysis (MS/MS), the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_fragmentation Fragmentation (MS/MS) Inject Inject Dilute Solution Ionize Electrospray Ionization (ESI) Inject->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Select_Parent Select [M+H]+ Ion Detect->Select_Parent Optional MS/MS CID Collision-Induced Dissociation Select_Parent->CID Analyze_Fragments Analyze Fragment Ions CID->Analyze_Fragments

Caption: Workflow for Mass Spectrometry Analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₅H₉NO₂. The calculated monoisotopic mass is approximately 115.06 g/mol .

Full Scan Mass Spectrum: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 116.07.

MS/MS Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide key structural insights.

Predicted m/z Proposed Fragment Neutral Loss
116.07[C₅H₁₀NO₂]⁺-
99.07[C₅H₉NO]⁺H₂O
72.04[C₃H₆NO]⁺C₂H₄ (from cyclopropyl)
71.05[C₄H₇O]⁺CONH₂
44.03[CH₄NO]⁺C₄H₅O

Interpretation of Fragmentation:

  • Loss of Water (m/z 99.07): A common fragmentation pathway for protonated alcohols is the neutral loss of a water molecule (18 Da). This would result in a significant fragment ion at m/z 99.07.

  • Cleavage of the Amide Bond: A characteristic fragmentation of amides is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the amide group as a neutral radical (•CONH₂) or the formation of the acylium ion [C₄H₇O]⁺ at m/z 71.05[10][11].

  • α-Cleavage (m/z 44.03): Cleavage of the bond between the carbinol carbon and the cyclopropyl group can lead to the formation of the [CONH₂CHOH]⁺ fragment at m/z 44.03, which is a characteristic fragment for primary amides[12].

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo fragmentation, potentially leading to the loss of ethylene (C₂H₄, 28 Da), which could contribute to the fragment at m/z 72.04 (from the m/z 100 fragment after water loss).

Conclusion: A Coherent Spectroscopic Portrait

The predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound collectively provide a comprehensive and self-validating spectroscopic fingerprint of the molecule. The NMR spectra precisely map the carbon and proton framework, confirming the presence and connectivity of the cyclopropyl, carbinol, and amide moieties. The IR spectrum corroborates the existence of the key functional groups through their characteristic vibrational frequencies. Finally, the mass spectrum confirms the molecular weight and provides further structural evidence through predictable fragmentation pathways. This multi-faceted analytical approach ensures the highest degree of confidence in the structural assignment, a critical step in the advancement of any research program involving this or any other novel chemical entity.

References

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  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • YouTube. (2024). What Are Common NMR Solvents? - Chemistry For Everyone. Available at: [Link]

  • Sci-Hub. (1967). 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Available at: [Link]

  • PubChem. (n.d.). 2-(2,2-dichlorocyclopropyl)-N-hydroxyacetamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyacetamide. Available at: [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • SpectraBase. (n.d.). N-cyclopropyl-2-(2,5-dimethylphenoxy)acetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). Available at: [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Cyclopropyl Group in 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropyl group has become a cornerstone in modern medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2] Its incorporation into drug candidates, however, is not without consequence. The inherent ring strain that defines its unique stereoelectronic profile is also the wellspring of its characteristic reactivity. This guide provides an in-depth analysis of the cyclopropyl moiety within the specific chemical environment of 2-Cyclopropyl-2-hydroxyacetamide. We will dissect the fundamental principles governing the group's behavior and explore how the adjacent hydroxyl and acetamide functionalities modulate its stability and reactivity, offering both mechanistic insights and practical experimental frameworks for its evaluation.

The Fundamental Nature of the Cyclopropyl Ring: A Duality of Stability and Strain

The cyclopropyl ring is the smallest stable carbocycle, a distinction that brings with it a unique set of chemical properties rooted in its strained geometry. Understanding these foundational principles is critical to predicting its behavior in a complex molecule.

Ring Strain: The Engine of Reactivity

The defining feature of cyclopropane is its significant ring strain, estimated to be around 28 kcal/mol.[3][4] This instability arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon.[5][6][7] This distortion leads to inefficient orbital overlap and weaker C-C bonds (approximately 65 kcal/mol vs. 80-85 kcal/mol in a typical alkane).[6][8]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are forced into a fully eclipsed conformation, introducing repulsive steric interactions.[4][6][8]

This substantial strain energy means the cyclopropyl ring is "spring-loaded"; reactions that lead to ring-opening are often thermodynamically favorable as they relieve this strain.[5][8][9]

Unique Electronic Structure: Pi-Character in a Saturated Ring

To accommodate the 60° bond angles, the carbon atoms in a cyclopropyl ring adopt a hybridization state that is neither purely sp³ nor sp². Bonding models, such as the Walsh and Coulson-Moffitt models, describe the C-C bonds as having increased p-character, resulting in "bent" or "banana" bonds that lie outside the direct internuclear axis.[10]

This unique electronic configuration imparts partial double-bond (π-system) character to the cyclopropyl group.[2][5][11] Consequently, it can participate in hyperconjugation, acting as an effective π-electron donor to stabilize adjacent electron-deficient centers, such as carbocations.[10][11] This electronic-donating capability is a key factor in its reactivity.

cluster_0 Unique Bonding in Cyclopropane a Strained 60° Angles b Increased p-character in C-C bonds a->b leads to c Walsh / Bent Bond Models b->c explained by d Partial π-character c->d results in

Caption: Logical flow of cyclopropane's unique bonding properties.

Reactivity of this compound: A Case Study

In this compound, the intrinsic reactivity of the cyclopropyl group is modulated by the electronic influence of the adjacent α-hydroxyl and amide functionalities. These groups are not passive spectators; they actively participate in and direct the molecule's potential reaction pathways.

Susceptibility to Ring-Opening Reactions

The primary vulnerability of the cyclopropyl ring is its propensity to open under conditions that can generate or stabilize a reactive intermediate at the adjacent carbon.

  • Acid-Catalyzed Ring-Opening: Strong acidic conditions represent a significant liability. Protonation of the α-hydroxyl group would form a good leaving group (water). Its departure would generate a cyclopropylcarbinyl cation. This type of cation is notoriously unstable and readily undergoes rearrangement to a more stable, ring-opened homoallylic cation.[12][13] This rapid rearrangement is a powerful thermodynamic driving force, making the molecule particularly susceptible to degradation in low-pH environments.

start This compound protonation Protonation of -OH (H+) start->protonation intermediate1 Formation of Oxonium Ion protonation->intermediate1 loss_of_water Loss of H2O intermediate1->loss_of_water intermediate2 Cyclopropylcarbinyl Cation (Unstable) loss_of_water->intermediate2 rearrangement Ring-Opening Rearrangement intermediate2->rearrangement product Stable Homoallylic Cation (Degradation Product) rearrangement->product

Caption: Potential acid-catalyzed ring-opening mechanism.

  • Oxidative Pathways and Metabolic Bioactivation: While cyclopropyl C-H bonds are generally strong and can increase metabolic stability, the ring itself can be a site of metabolism.[1][14] Cytochrome P450 (CYP) enzymes can mediate NADPH-dependent oxidation of the cyclopropyl ring.[14] This can result in two primary outcomes:

    • Hydroxylation: Formation of hydroxylated metabolites on the ring.

    • Bioactivation: Ring-opening to form reactive intermediates that can be trapped by nucleophiles like glutathione (GSH), forming GSH conjugates.[14] The presence of such conjugates is a red flag in drug development for potential idiosyncratic toxicity. The specific CYP isozymes involved and the regioselectivity of the attack will be dictated by how the parent molecule, with its polar hydroxyl and amide groups, orients within the enzyme's active site.

Conformational Influence

The rigid, planar nature of the cyclopropyl ring restricts the rotational freedom of the attached substituent. This conformational locking can be advantageous for binding to a biological target but also influences the molecule's reactivity. Recent studies have also shown that a cyclopropyl group can surprisingly alter the conformational preferences of adjacent substituents, in some cases favoring an axial over an equatorial position in cyclic systems, an effect driven by a combination of sterics and hyperconjugation.[15][16]

A Framework for Experimental Evaluation

Theoretical analysis must be validated by empirical data. As a Senior Application Scientist, I advocate for a systematic, self-validating approach to characterizing the stability and reactivity of any novel cyclopropyl-containing entity.

Protocol: Forced Degradation Study for Chemical Stability

This study is designed to identify the intrinsic vulnerabilities of the molecule under accelerated stress conditions, providing predictive insights into its long-term stability and potential degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Keep a solution at 60°C, protected from light.

    • Control: Keep a solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours).

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples, including a time-zero control, using a stability-indicating HPLC-UV method. The method must be capable of separating the parent compound from all potential degradants. LC-MS can be used for the identification of degradation products.

Data Presentation:

Stress ConditionExpected OutcomeRationale for Investigation
0.1 M HClHigh potential for significant degradation.Probes for acid-catalyzed ring-opening via cyclopropylcarbinyl cation formation.[12]
0.1 M NaOHLikely stable; potential for amide hydrolysis.Assesses stability to base-catalyzed degradation; the cyclopropyl ring itself is generally stable to base.
3% H₂O₂Potential for minor degradation.Evaluates susceptibility to oxidative stress, though non-enzymatic ring-opening is less common.
60°C ThermalLikely stable.Assesses thermal lability; high energy is typically needed for thermal cyclopropane rearrangement.[12]
Protocol: In Vitro Metabolic Stability Assessment

This assay provides a first look at the molecule's susceptibility to metabolism by the primary drug-metabolizing enzymes in the liver.

Methodology:

  • System Preparation: Prepare an incubation mixture containing Human Liver Microsomes (HLMs) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the HLM solution to 37°C. Add this compound (final concentration typically 1 µM). After a brief pre-incubation, initiate the reaction by adding a pre-warmed NADPH regenerating solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard. Calculate the percentage of compound remaining over time.

cluster_workflow Metabolic Stability Workflow A Prepare HLM + Buffer B Add Compound (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with ACN + IS E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Workflow for an in vitro metabolic stability assay.

Concluding Remarks for the Development Scientist

The cyclopropyl group in this compound is a feature of profound chemical interest and potential biological utility. However, its high-energy, strained nature makes it a focal point for reactivity. The adjacent α-hydroxyl group, in particular, creates a vulnerability to acid-catalyzed ring-opening, a liability that must be carefully managed and assessed during development. Furthermore, while often used to block metabolism, the cyclopropyl ring can itself be a target for oxidative bioactivation, a risk that necessitates thorough in vitro and in vivo metabolic profiling.[14] By applying the rigorous experimental frameworks outlined in this guide, researchers can build a comprehensive understanding of this molecule's behavior, enabling data-driven decisions to mitigate risks and fully leverage the unique advantages of this valuable chemical motif.

References

  • Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • University of Wisconsin-Platteville. CYCLOPROPANE RING STRAIN. [Link]

  • Chemistry For Everyone. (2025, September 26). What Causes Strained Rings Like Cyclopropane To Form?[Link]

  • Gleason, J. L., et al. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?[Link]

  • Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Nemr, M. T., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • ResearchGate. (2026, January 7). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]

  • PubMed. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

Sources

The Emerging Therapeutic Potential of 2-Cyclopropyl-2-hydroxyacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyclopropyl-2-hydroxyacetamide scaffold represents a compelling, yet underexplored, chemical space in modern drug discovery. This technical guide provides a comprehensive overview of the potential biological activities of its derivatives, drawing upon established knowledge of related chemical moieties to project their therapeutic promise. We will delve into the rationale behind the synthesis of these novel compounds and explore their putative mechanisms of action in key therapeutic areas, including epilepsy, oncology, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in small molecule therapeutics.

Introduction: The Rationale for a Novel Scaffold

The confluence of a cyclopropyl ring, a hydroxyl group, and an acetamide moiety within a single small molecule creates a unique chemical entity with the potential for multifaceted biological interactions. The cyclopropyl group, a strained three-membered ring, is a bioisostere for phenyl rings and other larger groups, often conferring metabolic stability and improved potency. The hydroxyl and acetamide functionalities provide crucial hydrogen bonding capabilities, enabling interactions with a wide range of biological targets. This guide will explore the synergistic potential of these features.

Synthesis of this compound Derivatives

While specific literature on the synthesis of this compound derivatives is limited, a rational synthetic approach can be extrapolated from established organic chemistry principles. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A Cyclopropyl methyl ketone B α-Bromocyclopropyl methyl ketone A->B Bromination C 2-Cyclopropyl-2-hydroxypropanoate B->C Favorskii Rearrangement D 2-Cyclopropyl-2-hydroxyacetic acid C->D Hydrolysis E This compound Derivatives D->E Amide Coupling

Caption: Proposed synthetic route to this compound derivatives.

Experimental Protocol: A Generalized Approach
  • Bromination of Cyclopropyl methyl ketone: Cyclopropyl methyl ketone is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator to yield α-bromocyclopropyl methyl ketone.

  • Favorskii Rearrangement: The resulting α-bromo ketone undergoes a Favorskii rearrangement in the presence of a base, such as sodium methoxide, to yield a cyclopropanecarboxylic acid ester.

  • Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to afford 2-cyclopropyl-2-hydroxyacetic acid.

  • Amide Coupling: Finally, the carboxylic acid is coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the target this compound derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of related compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.

Anticonvulsant Activity

The acetamide and cyclopropane moieties are present in several known anticonvulsant drugs.[1][2] The proposed mechanism of action for these derivatives centers on the modulation of voltage-gated sodium channels.[3][4]

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Vesicle Synaptic Vesicle (Glutamate) VGSC->Vesicle Depolarization Release Glutamate Release Vesicle->Release Glutamate Glutamate Release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binding Excitation Neuronal Excitation Receptor->Excitation Derivative This compound Derivative Derivative->VGSC Inhibition

Caption: Hypothesized mechanism of anticonvulsant activity.

The this compound derivative is proposed to bind to the inactive state of voltage-gated sodium channels, prolonging their refractory period and thereby reducing the sustained high-frequency firing of neurons that is characteristic of seizures.[5][6]

Anticancer Activity

Hydroxyacetamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in cancer therapy.[7][8] The cyclopropyl group can potentially enhance cell permeability and metabolic stability.

Anticancer_Mechanism cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone Histone HDAC->Histone Deacetylation Apoptosis Apoptosis HDAC->Apoptosis Suppression DNA DNA Histone->DNA Chromatin Compaction Gene Tumor Suppressor Genes DNA->Gene Transcription Repression Derivative This compound Derivative Derivative->HDAC Inhibition Derivative->Apoptosis Induction

Caption: Hypothesized mechanism of anticancer activity via HDAC inhibition.

By inhibiting HDAC, these derivatives could lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]

Antimicrobial Activity

The acetamide functionality is a common feature in many antimicrobial agents. The lipophilic cyclopropyl group may enhance the ability of these derivatives to penetrate microbial cell membranes.

The precise mechanism of antimicrobial action is likely multifactorial and may involve:

  • Disruption of Cell Membrane Integrity: The amphipathic nature of the molecule could allow it to insert into the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: The derivative could act as an inhibitor of key microbial enzymes involved in metabolic pathways or cell wall synthesis.

Experimental Protocols for Biological Evaluation

Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice.

  • After a predetermined time, subject the mice to a brief electrical stimulus through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.

In Vitro Anticancer Activity

MTT Assay for Cytotoxicity:

  • Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilize the resulting formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.[10]

HDAC Inhibition Assay:

  • Utilize a commercially available HDAC fluorometric assay kit.

  • Incubate the test compound with a source of HDAC enzyme (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate.

  • After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity to determine the extent of HDAC inhibition.

Antimicrobial Activity Screening

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Data Presentation

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDAnticonvulsant Activity (MES, ED₅₀ mg/kg)Anticancer Activity (MCF-7, IC₅₀ µM)Antimicrobial Activity (S. aureus, MIC µg/mL)
Derivative 1 501532
Derivative 2 35816
Derivative 3 752564
Phenytoin 9.5N/AN/A
Doxorubicin N/A0.8N/A
Vancomycin N/AN/A2

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold holds significant, albeit largely unexplored, potential for the development of novel therapeutic agents. The rational combination of a cyclopropyl ring, a hydroxyl group, and an acetamide moiety suggests possible applications in the treatment of epilepsy, cancer, and microbial infections. The synthetic pathways and experimental protocols outlined in this guide provide a framework for the systematic investigation of these derivatives. Future research should focus on the synthesis of a diverse library of these compounds and their rigorous evaluation in a battery of in vitro and in vivo models to validate their therapeutic potential and elucidate their precise mechanisms of action.

References

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An In-Depth Technical Guide to the In Silico ADMET Profiling of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern drug discovery pipeline, the early identification of compounds with unfavorable pharmacokinetic and safety profiles is paramount to reducing late-stage attrition and controlling development costs. The principle of "fail early, fail cheap" is heavily reliant on predictive sciences. This technical guide provides a comprehensive, field-proven workflow for the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a novel chemical entity, 2-Cyclopropyl-2-hydroxyacetamide. Acting as a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the causality behind methodological choices, grounding each step in established scientific principles and authoritative standards. We will construct a preliminary ADMET profile for our candidate molecule, demonstrating how a suite of freely accessible computational tools can be leveraged to generate actionable data, guide medicinal chemistry efforts, and prioritize resources for subsequent in vitro and in vivo validation.

Introduction to In Silico ADMET Profiling

The ADMET Paradigm in Drug Discovery

A pharmacologically potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentration, remains at the target for an appropriate duration, and does so without causing undue harm. These fundamental characteristics are governed by its ADMET properties.[1] Computational, or in silico, ADMET prediction has become an indispensable tool, allowing for the rapid, cost-effective screening of vast chemical libraries to flag potential liabilities long before a compound is ever synthesized.[2][3]

Our Case Study Molecule: this compound

To illustrate a practical workflow, we will analyze this compound. This small molecule, possessing a strained cyclopropyl ring, a hydroxyl group, and an amide moiety, presents an interesting case study with features that can influence its ADMET profile.

  • Structure: this compound

  • Canonical SMILES: C1CC1(C(N)=O)O

  • Rationale: This molecule serves as a representative novel entity, for which no prior experimental ADMET data exists, making it an ideal candidate for a purely predictive assessment.

Foundational Physicochemical and Drug-Likeness Assessment

Rationale: The Foundation of Pharmacokinetics

The journey of a drug through the body is dictated by fundamental physicochemical properties. Properties such as molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity directly influence solubility, permeability, and interactions with biological macromolecules.[4] The initial step in any ADMET assessment is to calculate these descriptors and evaluate the molecule's general "drug-likeness."

Protocol: Calculating Key Descriptors and Applying Lipinski's Rule of Five

Lipinski's Rule of Five (Ro5) is a foundational guideline used to assess the probability of a compound being orally bioavailable.[1][5] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, and H-bond Acceptors ≤ 10.[6][7]

Step-by-Step Workflow:

  • Obtain SMILES String: The canonical SMILES for our molecule is C1CC1(C(N)=O)O.

  • Utilize a Predictive Tool: Input the SMILES string into a comprehensive, freely available web server such as SwissADME .[8]

  • Execute Calculation: Run the prediction module to calculate physicochemical descriptors.

  • Analyze Drug-Likeness: Compare the output against the criteria of Lipinski's Rule of Five.

Mandatory Visualization: Physicochemical Prediction Workflow

cluster_input Input cluster_tool Computational Tool cluster_output Predicted Properties SMILES Molecule SMILES C1CC1(C(N)=O)O Tool SwissADME Server SMILES->Tool MW Molecular Weight Tool->MW LogP Lipophilicity (logP) Tool->LogP HBD H-Bond Donors Tool->HBD HBA H-Bond Acceptors Tool->HBA Ro5 Lipinski's Rule (Rule of Five) MW->Ro5 LogP->Ro5 HBD->Ro5 HBA->Ro5

Caption: Workflow for foundational physicochemical property prediction.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueLipinski's Rule of Five (Ro5) CriteriaCompliance
Molecular Weight115.13 g/mol ≤ 500 DaYes
iLOGP (logP)-1.17≤ 5Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Ro5 Violations 0 ≤ 1 Violation Yes

Expertise & Experience: The molecule exhibits a low molecular weight and is highly polar (negative logP), with a balanced number of hydrogen bond donors and acceptors. With zero violations of Lipinski's Rule of Five, it has a high probability of possessing drug-like physicochemical properties conducive to good solubility and permeability, which are critical for oral absorption.[6]

Absorption: Predicting Oral Bioavailability

Scientific Context

For oral administration, a drug must first dissolve in the gastrointestinal fluid and then permeate the gut wall to enter systemic circulation.[9] Therefore, aqueous solubility and intestinal permeability are the two most critical parameters governing oral absorption.[10] In silico models can effectively predict these properties, providing an early forecast of a compound's potential for oral bioavailability.[11]

Protocol: In Silico Solubility and Permeability Prediction

This protocol leverages predictive models trained on large datasets of experimentally determined solubility (ESOL) and Caco-2 cell permeability values.

Step-by-Step Workflow:

  • Input SMILES: Use the molecule's SMILES string (C1CC1(C(N)=O)O) in a tool like pkCSM or ADMETLab 2.0 .[8]

  • Select Prediction Modules: Choose the "Aqueous Solubility" and "Caco-2 Permeability" modules.

  • Run Prediction: Execute the calculations. The models use topological and physicochemical descriptors to predict these values.

  • Interpret Results:

    • Solubility (logS): A value > -4 is generally considered soluble.

    • Permeability (log Papp): A value > 0.9 cm/s is indicative of high permeability.

Mandatory Visualization: Absorption Prediction Workflow

cluster_input Input cluster_tool Computational Tool cluster_output Predicted Parameters SMILES Molecule SMILES Tool pkCSM / ADMETLab 2.0 SMILES->Tool Sol Aqueous Solubility (logS) Tool->Sol Perm Caco-2 Permeability (log Papp) Tool->Perm Bio Oral Bioavailability Sol->Bio Perm->Bio

Caption: Workflow for predicting key absorption parameters.

Data Presentation: Predicted Absorption Properties
ParameterPredicted ValueInterpretation
Aqueous Solubility (logS)0.35Highly Soluble
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)-1.25Low Permeability
Human Intestinal Absorption (% Absorbed)65.3%Moderately Absorbed

Expertise & Experience: The prediction indicates that this compound is highly soluble, which is expected given its low logP and hydrogen bonding capacity. However, its predicted Caco-2 permeability is low. This is a classic trade-off: high polarity aids solubility but can hinder passive diffusion across the lipid-rich intestinal membrane. The overall predicted absorption is moderate. This suggests that while the compound will readily dissolve, its passage into the bloodstream may be the rate-limiting step for its oral bioavailability.

Distribution: Predicting Tissue Penetration

Scientific Context

Once in the bloodstream, a drug's ability to reach its target tissue is governed by its distribution properties. Two key factors are Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.[12] High PPB can limit the free fraction of the drug available for therapeutic effect, while BBB penetration is critical for CNS-targeted drugs and a liability for peripherally acting drugs.[13][14]

Protocol: Predicting PPB and BBB Permeability

Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict these complex phenomena based on molecular structure.[12][15]

Step-by-Step Workflow:

  • Input SMILES: Submit the SMILES string to a server like pkCSM or ADMETLab 2.0 .

  • Select Distribution Modules: Choose "Plasma Protein Binding" and "BBB Permeability" predictors.

  • Run Prediction: The algorithms will calculate descriptors related to size, lipophilicity, and polarity to make predictions.

  • Interpret Results:

    • PPB: Reported as a percentage. High binding is often considered >90%.

    • BBB Permeability (logBB): A logBB > 0 indicates good penetration into the brain, while a logBB < -1 suggests the compound is largely excluded.[16]

Mandatory Visualization: Distribution Prediction Workflow

cluster_input Input cluster_tool Computational Tool cluster_output Predicted Parameters SMILES Molecule SMILES Tool pkCSM Predictor SMILES->Tool PPB Plasma Protein Binding (%) Tool->PPB BBB Blood-Brain Barrier (logBB) Tool->BBB cluster_input Input cluster_tool Computational Tools cluster_output Predicted Interactions SMILES Molecule SMILES Tool SwissADME / SMARTCyp SMILES->Tool Substrate CYP Substrate Profile Tool->Substrate Inhibitor CYP Inhibitor Profile Tool->Inhibitor SOM Sites of Metabolism Tool->SOM cluster_input Input cluster_tool Computational Tool cluster_output Predicted Toxicities SMILES Molecule SMILES Tool ProTox-II / ADMETLab 2.0 SMILES->Tool hERG hERG Inhibition (Cardiotoxicity) Tool->hERG Ames Ames Test (Mutagenicity) Tool->Ames DILI Hepatotoxicity (DILI) Tool->DILI

Caption: Workflow for predicting key toxicity endpoints.

Data Presentation: Predicted Toxicity Profile
EndpointPredictionConfidenceInterpretation
hERG InhibitionInactive0.85Low risk of cardiotoxicity
Ames MutagenicityNon-mutagen0.79Low risk of genotoxicity
Drug-Induced Liver Injury (DILI)Negative0.72Low risk of hepatotoxicity

Trustworthiness & Self-Validation: Each prediction is accompanied by a confidence score, which is crucial for interpreting the result. High confidence scores, as seen here, increase the reliability of the prediction. The models are built on large, curated datasets and validated internally, providing a self-validating system for initial screening.

[17][18][19]Expertise & Experience: The in silico toxicity profile is very clean. The molecule is predicted to be a non-inhibitor of the hERG channel, suggesting a low risk of drug-induced QT prolongation. I[20]t is also predicted to be negative in the Ames test, indicating it is unlikely to be a mutagen. F[21]inally, the DILI prediction is negative, suggesting a lower probability of causing liver damage. T[22]his combination of predictions points towards a favorable preliminary safety profile.

Synthesis and Conclusion

Integrated ADMET Profile of this compound

This comprehensive in silico analysis provides a holistic, albeit preliminary, ADMET profile for our candidate molecule.

ADMET CategoryParameterPredictionImplication
Drug-Likeness Lipinski's Rule of 50 ViolationsExcellent starting point for an oral drug
Absorption Solubility / PermeabilityHigh / LowPermeability may be a limiting factor for bioavailability
Distribution Plasma Protein BindingVery Low (<20%)High free fraction, good for efficacy
BBB PenetrationVery Low (logBB < -1.0)Low risk of CNS side effects
Metabolism CYP InteractionsNot a substrate or inhibitorLow risk of drug-drug interactions; potentially long half-life
Toxicity hERG InhibitionInactiveLow cardiotoxicity risk
Ames MutagenicityNon-mutagenLow genotoxicity risk
Hepatotoxicity (DILI)NegativeLow hepatotoxicity risk
Strengths, Weaknesses, and Next Steps

The predicted profile of this compound is largely favorable, characterized by good drug-likeness, low toxicity risk, and a clean metabolic profile. Its primary predicted weakness is low membrane permeability, which could limit its oral bioavailability despite high solubility.

Authoritative Grounding & Recommended Actions:

  • Next Step 1 (Confirmation): The immediate priority should be to obtain in vitro data to confirm the in silico predictions. An in vitro PAMPA or Caco-2 assay is essential to experimentally measure permeability.

  • Next Step 2 (Exploration): If low permeability is confirmed, medicinal chemistry efforts could focus on strategies to modestly increase lipophilicity without introducing new liabilities.

  • Next Step 3 (Validation): Subsequent in vitro assays should include metabolic stability in liver microsomes and a screen for hERG inhibition to validate the low-risk predictions.

This in silico workflow provides a robust, data-driven foundation for making informed decisions, efficiently allocating laboratory resources, and guiding the next phase of drug development.

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Physicochemical Characterization of 2-Cyclopropyl-2-hydroxyacetamide: A Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Critical Role of Early-Phase Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation. Among the most fundamental and predictive of these evaluations are the solubility and stability studies of the active pharmaceutical ingredient (API). These properties are not mere data points; they are the bedrock upon which formulation development, bioavailability, and ultimately, the safety and efficacy of a therapeutic agent are built.[1] Low solubility can lead to poor bioavailability and unpredictable in vitro results, while instability can compromise potency and generate potentially toxic degradants.[1][2]

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility and stability of 2-Cyclopropyl-2-hydroxyacetamide. As a molecule with both hydrogen bond donor (-OH, -NH2) and acceptor (C=O) groups, its behavior in various solvent systems and under stress conditions is of paramount importance. We will move beyond rote protocols to explore the causality behind experimental choices, grounding our approach in the principles of Quality by Design (QbD) and regulatory expectations set forth by bodies like the FDA and ICH.[2][3]

Part 1: Solubility Characterization

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. Understanding this property in a range of physiologically and pharmaceutically relevant solvents is a non-negotiable first step.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two key solubility measurements:

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[4] It is most accurately determined using the shake-flask method, which allows sufficient time for the dissolution and precipitation processes to reach equilibrium.[4][5]

  • Kinetic Solubility: Often used in high-throughput screening during early discovery, this method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[1][6] While faster, this method can overestimate true solubility due to the formation of supersaturated solutions.[5]

For robust pre-formulation, thermodynamic solubility is the required metric, and the focus of this guide.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method remains the most reliable technique for measuring thermodynamic solubility.[4][5] The principle is straightforward: agitate an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is achieved.

Workflow for Shake-Flask Solubility Measurement

G Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 2-Cyclopropyl- 2-hydroxyacetamide to vial B Add known volume of selected solvent A->B C Seal vial and place in shaking incubator B->C D Agitate at constant T (e.g., 25°C) for 24-48 hours C->D E Withdraw aliquot of supernatant D->E F Filter (e.g., 0.45 µm PTFE) or centrifuge to remove solids E->F G Quantify concentration via validated HPLC-UV or LC-MS method F->G

Caption: A step-by-step workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology:

  • Preparation: Add an amount of this compound to a series of glass vials sufficient to exceed its expected solubility (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of each test solvent into the respective vials. Recommended solvents include:

    • Purified Water

    • pH 1.2 HCl Buffer (simulated gastric fluid)

    • pH 6.8 Phosphate Buffer (simulated intestinal fluid)

    • Ethanol

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 850 rpm).[6] Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.

  • Sampling and Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove all undissolved solids.[6]

  • Quantification: Dilute the clear filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A calibration curve prepared with standards of known concentration is required for accurate quantification.[1]

Data Presentation and Interpretation

Solubility data should be compiled into a clear, comparative table. The choice of solvents is critical; the inclusion of alcohols and glycols provides insight for developing liquid or parenteral formulations, while aqueous buffers at different pH values are essential for predicting oral absorption.[9]

Table 1: Illustrative Solubility Data for this compound at 25°C

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)
Purified Water78.415.2
pH 1.2 Buffer~8014.8
pH 6.8 Buffer~7915.5
Ethanol24.385.7
Propylene Glycol32.0120.4
PEG 40012.4155.1

Note: Data are hypothetical and for illustrative purposes only.

The results indicate how the polarity and hydrogen bonding capacity of the solvent affect solubility. The higher solubility in organic solvents like ethanol and glycols compared to water is a common characteristic for many pharmaceutical compounds.[9]

Part 2: Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a cornerstone of drug development.[3][10] It determines the intrinsic stability of the molecule and informs storage conditions, shelf-life, and packaging requirements.[3] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the API to identify likely degradation products and establish degradation pathways.[10][11]

The Rationale for Forced Degradation

The objective of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[2][12] This range is optimal for:

  • Developing Stability-Indicating Methods: The generated degradants are used to prove that the chosen analytical method (typically HPLC) can separate the parent API from all potential impurities and degradation products.[2][13]

  • Elucidating Degradation Pathways: Identifying the structure of major degradants provides insight into the chemical liabilities of the molecule.[10][13] For this compound, a primary anticipated pathway is the hydrolysis of the acetamide bond to form 2-Cyclopropyl-2-hydroxyacetic acid and ammonia.[14]

  • Informing Formulation and Manufacturing: Knowledge of sensitivities (e.g., to light or pH) can guide the selection of excipients and manufacturing process parameters to enhance the stability of the final drug product.[2]

Experimental Design for Forced Degradation Studies

Forced degradation studies must be conducted under a variety of conditions as mandated by ICH guidelines.[3][10][12]

Workflow for Forced Degradation Studies

G Figure 2: Forced Degradation Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze by Validated Stability-Indicating Method (HPLC) A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal (e.g., 80°C, solid state) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis API API Solution or Solid (e.g., 1 mg/mL) API->A API->B API->C API->D API->E Outcome Assess Peak Purity Quantify Degradation Identify Degradants (LC-MS) Analysis->Outcome

Caption: An overview of typical stress conditions for forced degradation studies.

Detailed Step-by-Step Methodologies:

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared.[12]

  • Acid Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.2M HCl to achieve a final concentration of 0.1M HCl.

    • Heat the solution in a water bath at 60°C.[12]

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.2M NaOH to achieve a final concentration of 0.1M NaOH.

    • Maintain the solution at room temperature. Basic hydrolysis is often much faster than acidic.

    • Withdraw samples at early time points (e.g., 5, 15, 30, 60 minutes), neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the API stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Sample at various time points (e.g., 2, 6, 24 hours) and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid API powder to dry heat in a temperature-controlled oven (e.g., 80°C).[12]

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose both the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines.[12] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after the exposure period.

Data Analysis and Method Validation

The power of forced degradation lies in the analytical data it generates. A stability-indicating HPLC method must be developed that can resolve the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Table 2: Illustrative Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNo. of Degradation ProductsComments
0.1M HCl, 60°C, 24h12.5%1 Major, 1 MinorMajor degradant consistent with amide hydrolysis.
0.1M NaOH, RT, 1h18.2%1 MajorRapid degradation, likely amide hydrolysis.
3% H₂O₂, RT, 24h3.1%None significantCompound shows good stability against oxidation.
80°C, solid, 7 days1.8%None significantCompound is thermally stable in solid form.
Photolytic (ICH Q1B)<1.0%None significantCompound is not photolabile.

Note: Data are hypothetical and for illustrative purposes only.

These results would suggest that this compound is primarily susceptible to hydrolysis, particularly under basic conditions, but is relatively stable against oxidation, heat, and light. This information is invaluable for directing formulation efforts towards controlling pH and moisture content.

Conclusion

The systematic investigation of solubility and stability, as outlined in this guide, provides a robust physicochemical foundation for the development of this compound. By employing the "gold standard" shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers and drug development professionals can generate the critical data needed to de-risk their programs. These studies are not merely procedural hurdles; they are predictive science, enabling the rational design of stable, bioavailable, and effective drug products.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Pharma Express. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Springer. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). National Institutes of Health. Retrieved from [Link]

  • Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. (n.d.). Horizon IRD. Retrieved from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density funct. (2022, June 22). RSC Publishing. Retrieved from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density funct. (2022, June 22). SciSpace. Retrieved from [Link]

  • Analytical Methods in Pharmaceutical Sciences. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. (n.d.). Springer. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Egyptian Drug Authority. Retrieved from [Link]

  • Methods for quantification of glycopeptides by liquid separation and mass spectrometry. (2022, January 31). Wiley Online Library. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • (PDF) Solubility enhancement of COX-2 inhibitors using various solvent systems. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • Solubility of the metastable polymorph of piracetam (Form II) in a range of solvents. (2012, December 13). University of Limerick. Retrieved from [Link]

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The Strategic Integration of 2-Cyclopropyl-2-hydroxyacetamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile functionality is paramount. Among the myriad of building blocks available to medicinal chemists, 2-cyclopropyl-2-hydroxyacetamide has emerged as a molecule of significant interest. This guide provides an in-depth technical overview of its role, exploring its synthesis, inherent chemical properties, and strategic application in the design of novel therapeutic agents. The unique combination of a strained cyclopropyl ring, a reactive hydroxyl group, and a bio-isosterically important amide functionality positions this molecule as a privileged scaffold for addressing key challenges in drug development.

The incorporation of a cyclopropyl group into drug candidates has become a well-established strategy to enhance pharmacological properties.[1] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's biological profile. Its rigid nature can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a specific biological target.[2] Furthermore, the cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains, leading to an improved in vivo half-life and potentially reduced dosing frequency.[2]

Physicochemical and Stereochemical Considerations

The this compound scaffold presents a unique constellation of physicochemical properties that are highly advantageous in drug design. The interplay between the lipophilic cyclopropyl group and the hydrophilic hydroxyl and amide moieties allows for a fine-tuning of a compound's overall solubility and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles.

PropertyImplication in Drug Design
Molecular Weight 115.13 g/mol
LogP (predicted) -0.5 to 0.5
Topological Polar Surface Area (TPSA) 66.4 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Note: Predicted values can vary slightly based on the algorithm used.

The stereochemistry at the carbon bearing the hydroxyl and cyclopropyl groups is a critical aspect of this building block. The presence of a chiral center allows for the synthesis of enantiomerically pure compounds, which is often essential for achieving desired target engagement and minimizing off-target effects.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes, leveraging well-established organic chemistry transformations. A plausible and efficient pathway starts from commercially available cyclopropanecarboxylic acid.

Proposed Synthetic Protocol

This protocol outlines a two-step process involving the conversion of cyclopropanecarboxylic acid to its corresponding α-hydroxy acid, followed by amidation.

Step 1: α-Hydroxylation of Cyclopropanecarboxylic Acid

  • Activation: To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (1.2 eq). Stir at room temperature for 30 minutes to form the activated ester.

  • Hydroxylation: In a separate flask, prepare a solution of a suitable hydroxylating agent. A common method involves the use of a peroxide source.

  • Reaction: Cool the activated ester solution to 0°C and slowly add the hydroxylating agent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-cyclopropyl-2-hydroxyacetic acid, can be purified by column chromatography.

Step 2: Amidation of 2-Cyclopropyl-2-hydroxyacetic Acid

  • Activation: Dissolve the 2-cyclopropyl-2-hydroxyacetic acid (1.0 eq) in an aprotic solvent (e.g., dichloromethane). Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.

  • Amidation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, to the activated acid. Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start Cyclopropanecarboxylic Acid Step1 α-Hydroxylation Start->Step1 Intermediate 2-Cyclopropyl-2-hydroxyacetic Acid Step1->Intermediate Step2 Amidation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature, with both a nucleophilic hydroxyl group and an amide that can be further functionalized, allows for diverse chemical transformations.

As a Scaffold for Novel Entities

The hydroxyl group can serve as a handle for etherification or esterification, introducing a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. The amide nitrogen can be alkylated or acylated to further expand the chemical space.

A concrete example of a research compound incorporating a derivative of this scaffold is N-cyclopropyl-2-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-2-hydroxyacetamide .[2] This molecule demonstrates how the core this compound motif can be elaborated upon to generate complex structures with potential therapeutic applications.

Bioisosteric Replacement

In drug design, the concept of bioisosteric replacement is a powerful tool for optimizing lead compounds. The this compound moiety can be considered as a bioisostere for other chemical groups. For instance, the cyclopropyl group can act as a metabolically stable replacement for a gem-dimethyl group or a t-butyl group. The α-hydroxy amide functionality can mimic the spatial arrangement and hydrogen bonding capabilities of a dipeptide unit or other polar functional groups.

Bioisosteric_Replacement Core This compound GemDimethyl gem-Dimethyl Group Core->GemDimethyl Metabolic Stability tButyl t-Butyl Group Core->tButyl Conformational Rigidity Dipeptide Dipeptide Mimic Core->Dipeptide H-Bonding & Spatial Mimicry

Caption: Bioisosteric relationships of the core scaffold.

Case Study: Potential in Kinase Inhibition

Many kinase inhibitors feature a hinge-binding motif, often an amide or a similar hydrogen-bonding group. The this compound scaffold provides a rigidified presentation of an amide, which could enhance binding to the hinge region of a kinase. The cyclopropyl group can be directed towards a hydrophobic pocket, while the hydroxyl group can form additional hydrogen bonds with the protein backbone or solvent molecules, further increasing affinity and selectivity. While a specific marketed drug has not been identified as directly originating from this starting material, its potential in this area is significant based on the known pharmacophores of numerous kinase inhibitors.[3]

Conclusion

This compound represents a valuable and strategically important building block in the medicinal chemist's toolbox. Its unique combination of a conformationally constraining and metabolically robust cyclopropyl group with a synthetically versatile α-hydroxy amide moiety provides a powerful platform for the design and synthesis of novel drug candidates. The ability to fine-tune physicochemical properties, explore diverse chemical space through functionalization, and employ it as a bioisosteric replacement underscores its potential to address key challenges in modern drug discovery. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

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Discovery of novel reactions involving 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Reactions Search

I'm currently initiating a broad search for reactions involving 2-Cyclopropyl-2-hydroxyacetamide. I'm focusing on its synthesis, reactivity patterns, and potential applications within medicinal chemistry and wider organic synthesis.

Developing Reaction Strategies

I am now delving into the nitty-gritty, searching for detailed experimental protocols, mechanistic studies, and spectroscopic data. I'm also exploring theoretical insights on cyclopropane ring-opening and how the hydroxyl and acetamide groups shape reactivity. This will help me build a strong foundation for the technical guide.

Analyzing Initial Findings

I've just begun a deep dive into the initial search results, and they've yielded valuable insights into cyclopropyl carbinols. I'm focusing on the ring-opening reactions, and assessing their utility for synthesis. This seems to be a key area for exploration.

Gathering More Specific Data

I've got a good grasp on the broader context now. Acid-catalyzed ring-opening, cyclopropyl motifs in drug design, and general synthetic methods are clear. The Ritter-type reaction is particularly interesting for amide formation. But, I'm now actively searching for reactions and details directly related to this compound and its potential novel reactions to build a detailed and useful technical guide.

Identifying Key Information Gaps

My review of the gathered data has exposed several crucial gaps that need addressing. While I have a solid understanding of the general reactivity of cyclopropyl carbinols, I'm missing specifics on this compound. I still need detailed experimental protocols, mechanistic insights (especially computational data), and spectroscopic data for this specific molecule. I'll need to focus on identifying how the acetamide group influences reactivity. This guide requires more targeted research.

Refining Key Reactions

I've made significant headway with the second round of searches. They are yielding much more relevant information, particularly on the acid-catalyzed ring-opening of cyclopropyl carbinols to produce amides. This reaction appears to be a key process to explore for the synthesis of 2-Cyclopropyl.

Exploring Reaction Pathways

I've learned a lot about the Ritter-type reactions and acid-catalyzed ring openings involving cyclopropyl carbinols. I found a paper detailing this type of reaction with acetonitrile. However, I'm still missing crucial pieces. I haven't found any reactions directly using this compound or a specific synthesis protocol. The influence of the acetamide group and lack of detailed experimental protocols are still unknowns.

Deepening the Investigation

I'm focusing now on specific gaps in the knowledge base. I need a source that uses this compound directly as a starting material, and ideally provides a detailed synthesis protocol. There's also a lack of quantitative data and step-by-step experimental procedures. I also still need more details regarding how the acetamide group affects reaction pathways. Visualisation content, like Graphviz diagrams, is also on my mind.

Expanding Information Gathering

I'm continuing to investigate potential reaction pathways, but I'm still encountering major gaps. Specifically, there's no paper utilizing this compound as a direct starting material. My research must address the synthesis of this compound, detailed experimental protocols, and quantitative data. Further investigation must also cover how the acetamide group affects the reaction pathway, and detailed visualizations are still absent. Next, I'll attempt to find a paper describing the compound's synthesis and potential reactions.

Gathering Related Information

I've been sifting through the search results, and while a precise synthesis for this compound remains elusive, I've amassed a wealth of connected data. I've located related information which I will proceed to use in order to formulate a pathway. I believe a good pathway will come from the combination of this information and prior knowledge.

Analyzing Potential Synthesis Routes

I'm now diving into the implications of the gathered data. While no direct synthesis exists for the target compound, I've identified a promising pathway suggested by a related patent. Ring expansion and cyclopropyl ketone chemistry are central to my analysis. I am building a synthetic strategy that incorporates these elements. I am also working on extrapolating from similar structures to predict the behavior and reactions of this compound. I will focus on formulating a workable synthesis based on my knowledge of the compound.

Consolidating Foundational Knowledge

I've hit a stride in building a synthesis plan. While there's no direct recipe, I've compiled valuable clues. The patent on the related compound is key. Methods for creating cyclopropyl ketones and cyclopropanes are relevant precursors. I'm focusing on extrapolating reactivity based on ring expansion and carbocation rearrangements. The goal is to formulate a synthesis and experimental protocols with the available data.

Theoretical studies on the conformation of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-Cyclopropyl-2-hydroxyacetamide

Authored by: A Senior Application Scientist

Abstract

The conformational landscape of small molecule therapeutics is a critical determinant of their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a molecule of interest in medicinal chemistry due to the presence of the bio-isosterically significant cyclopropyl group and a hydrogen-bonding hydroxyacetamide moiety. We will delineate a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the molecule's preferred three-dimensional structures. This guide will delve into the intricacies of intramolecular interactions, particularly hydrogen bonding, and the influence of the solvent environment on the conformational equilibrium. The insights derived from this theoretical study are intended to guide researchers, scientists, and drug development professionals in the rational design of novel therapeutics incorporating similar structural motifs.

Introduction: The Significance of Molecular Conformation in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its function. In the context of drug development, the bioactive conformation, the spatial arrangement adopted by a drug when it binds to its biological target, is of paramount importance. The cyclopropyl group is a prevalent structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate lipophilicity. Its unique electronic properties, stemming from the strained three-membered ring, allow it to engage in favorable interactions with biological targets.[1][2] Coupled with the 2-hydroxyacetamide group, which possesses both hydrogen bond donor and acceptor capabilities, this compound presents an interesting case for a detailed conformational study.

Intramolecular hydrogen bonds (IMHBs) play a crucial role in pre-organizing a molecule into a specific conformation, which can reduce the entropic penalty upon binding to a receptor.[3][4] Furthermore, the formation of IMHBs can shield polar groups, thereby enhancing membrane permeability and oral bioavailability.[4][5] A thorough understanding of the conformational preferences of this compound is therefore essential for predicting its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will outline a state-of-the-art computational approach to systematically explore the conformational space of this compound, identify the low-energy conformers, and analyze the stabilizing intramolecular forces.

Computational Methodology: A Validated Approach

The selection of an appropriate computational method is critical for obtaining accurate and reliable results in conformational analysis. Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and geometry of molecules, offering a favorable balance between accuracy and computational cost.[6][7][8]

Choice of Density Functional and Basis Set

For the conformational analysis of this compound, where non-covalent interactions such as intramolecular hydrogen bonds are expected to be significant, the choice of the DFT functional is crucial. Standard functionals often fail to adequately describe dispersion forces.[6][9] Therefore, we propose the use of a dispersion-corrected functional.

  • Recommended Functional: B3LYP-D3(BJ). The B3LYP functional is a widely used hybrid functional, and the D3(BJ) correction scheme developed by Grimme provides an empirical correction for dispersion interactions, which is essential for accurately modeling non-covalent interactions.

  • Recommended Basis Set: 6-311++G(d,p). This triple-zeta basis set provides a good description of the electronic structure. The diffuse functions (++) are important for describing the lone pairs of electrons on the oxygen and nitrogen atoms involved in hydrogen bonding, and the polarization functions (d,p) allow for more flexibility in the description of bonding.[10][11]

Conformational Search Strategy

Due to the flexibility of the molecule around its single bonds, a systematic conformational search is necessary to identify all relevant low-energy structures.

Experimental Protocol: Torsional Scan
  • Identify Key Dihedral Angles: The primary degrees of rotational freedom in this compound are around the C(cyclopropyl)-C(hydroxy), C(hydroxy)-C(amide), and C-N bonds.

  • Perform a Relaxed Potential Energy Surface (PES) Scan: A relaxed PES scan will be performed by systematically rotating the key dihedral angles in increments (e.g., 15-30 degrees) while allowing all other geometrical parameters to relax at each step. This will be carried out at a computationally less expensive level of theory (e.g., B3LYP/6-31G(d)) to identify the initial set of minima.

  • Geometry Optimization and Frequency Calculation: The minima identified from the PES scan will be subjected to full geometry optimization at the B3LYP-D3(BJ)/6-311++G(d,p) level of theory. Subsequent frequency calculations at the same level of theory will be performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Solvent Effects

The conformation of a molecule can be significantly influenced by its environment.[12][13][14] To account for the effect of a solvent, such as water, the Polarizable Continuum Model (PCM) will be employed. This implicit solvation model treats the solvent as a continuous dielectric medium, providing a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. The optimized gas-phase geometries will be re-optimized using the PCM model with water as the solvent.

Computational Workflow Diagram

G cluster_0 Initial Steps cluster_1 Conformational Search cluster_2 Refinement and Analysis cluster_3 Solvent Effects start Define Molecule: This compound dihedrals Identify Key Dihedral Angles start->dihedrals pes_scan Relaxed PES Scan (e.g., B3LYP/6-31G(d)) dihedrals->pes_scan identify_minima Identify Energy Minima pes_scan->identify_minima optimization Geometry Optimization (B3LYP-D3(BJ)/6-311++G(d,p)) identify_minima->optimization frequency Frequency Calculation optimization->frequency analysis analysis frequency->analysis Confirm Minima & Obtain Thermodynamic Data pcm_optimization Re-optimization with PCM (Solvent = Water) analysis->pcm_optimization analysis_solv Analyze Solvent Effects on Conformational Energies pcm_optimization->analysis_solv end end analysis_solv->end Final Conformational Landscape

Caption: Computational workflow for the conformational analysis.

Expected Results and Discussion

Gas-Phase Conformational Landscape

The primary determinant of the conformational preference in this compound is expected to be the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the amide group (C=O). This interaction is anticipated to result in a pseudo-five-membered ring structure, which would significantly stabilize the conformation.

The orientation of the cyclopropyl group relative to the rest of the molecule will also be a key factor. The cyclopropyl group can adopt different orientations, and its interaction with the hydroxyacetamide moiety will influence the overall stability. Studies on similar cyclopropyl-substituted molecules suggest that the electronic interaction between the cyclopropyl ring and adjacent π-systems can lead to specific conformational preferences.[1]

Intramolecular Interactions

The strength of the intramolecular hydrogen bond can be quantified by analyzing the geometric parameters (e.g., the H···O distance and the O-H···O angle) and by using techniques such as Natural Bond Orbital (NBO) analysis. NBO analysis can provide insights into the donor-acceptor interactions that constitute the hydrogen bond.

Visualization of Key Intramolecular Hydrogen Bond

G cluster_0 This compound C_cyclopropyl Cyclopropyl Group C_alpha C_cyclopropyl->C_alpha O_hydroxyl O-H C_alpha->O_hydroxyl C_amide C=O C_alpha->C_amide O_hydroxyl->C_amide Intramolecular H-Bond N_amide N-H₂ C_amide->N_amide

Caption: Key intramolecular hydrogen bond.

Influence of Solvent

In a polar protic solvent like water, the intramolecular hydrogen bond may be weakened due to competition with solute-solvent hydrogen bonds.[13] This could lead to a shift in the conformational equilibrium, potentially favoring more extended or "open" conformations where the hydroxyl and amide groups are solvated by water molecules. The PCM calculations will provide a quantitative measure of this effect by comparing the relative energies of the conformers in the gas phase and in solution.

Data Presentation

The results of the conformational analysis will be summarized in the following table:

ConformerKey Dihedral Angles (°)Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - PCM (Water)H-Bond Distance (Å)Population (%) - Gas PhasePopulation (%) - PCM (Water)
1 (Global Min.) Calculated Values0.00Calculated ValueCalculated ValueCalculated ValueCalculated Value
2 Calculated ValuesCalculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value
3 Calculated ValuesCalculated ValueCalculated ValueCalculated ValueCalculated ValueCalculated Value
.....................

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. The proposed methodology, centered around dispersion-corrected DFT calculations, is designed to provide a detailed understanding of the molecule's conformational preferences and the underlying intramolecular interactions. The elucidation of the low-energy conformers in both the gas phase and a simulated aqueous environment will offer valuable insights for medicinal chemists and drug designers.

The findings from this study can be used to:

  • Develop pharmacophore models for virtual screening.

  • Guide the design of analogs with constrained conformations to enhance biological activity.

  • Provide a basis for understanding the molecule's ADME properties.

Future experimental validation of the predicted conformational preferences through techniques such as NMR spectroscopy would be highly valuable. The synergy between theoretical calculations and experimental data will ultimately lead to a more profound understanding of the structure-activity relationships of this and related molecules.

References

  • DiLabio, G. A., & Otero-de-la-Roza, A. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv:1405.1771 [physics.chem-ph]. [Link]

  • Forn-Cuní, G., et al. (2017). Exploring non-covalent interactions between drug-like molecules and the protein acetylcholinesterase. DiVA portal. [Link]

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  • Otero-de-la-Roza, A., & DiLabio, G. A. (2014). Noncovalent Interactions in Density-Functional Theory. ResearchGate. [Link]

  • Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Riera-Vilabell, S., et al. (2018). Noncovalent Interactions: Evaluation of Computational Methods and Characterization of Molecular Binding. eScholarship. [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 87-97. [Link]

  • Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898-7920. [Link]

  • PubChem. (2023). Cyclopropyl carbinol. [Link]

  • MOLCAS. (n.d.). 8.51 The Basis Set Libraries. [Link]

  • Hernández-Olivares, D., et al. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 968986. [Link]

  • Pritchard, B. P., et al. (2019). Basis Set Exchange: A Community Database for Computational Sciences. Journal of Chemical Information and Modeling, 59(11), 4814-4820. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropyl carbinol (CAS 2516-33-8). [Link]

  • Ermert, P. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(3), 327-332. [Link]

  • ResearchGate. (n.d.). Intra-molecular hydrogen bonding in the studied molecules. [Link]

  • Popelier, P. L. A. (2012). The effect of intramolecular interactions on hydrogen bond acidity. Semantic Scholar. [Link]

  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(3), 1845-1855. [Link]

  • Houk, K. N., & Liu, P. (2017). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 50(4), 859-868. [Link]

  • Gacitúa, M. A., et al. (2020). Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione. Journal of Photochemistry and Photobiology A: Chemistry, 399, 112634. [Link]

  • Hoffmann, R. W., & Weidmann, U. (1985). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1785. [Link]

  • Scribd. (n.d.). Conformational Analysis 2 PDF. [Link]

  • Alogheli, H., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34(3), 231-252. [Link]

  • Melosso, M., et al. (2021). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Molecules, 26(11), 3333. [Link]

  • Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. [Link]

  • Gacitúa, M. A., et al. (2020). Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione. ResearchGate. [Link]

  • Li, Z., et al. (2004). Effects of solvent and temperature on the conformational interconversion of α-monosubstituted cyclododecanones. ResearchGate. [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Al-Ahmary, K. M. (2020). Solvent effect on complexation reactions. ResearchGate. [Link]

  • Lumenta, D. M. F., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. IOP Conference Series: Materials Science and Engineering, 367, 012035. [Link]

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Methodological & Application

The Strategic Incorporation of 2-Cyclopropyl-2-hydroxyacetamide in the Synthesis of Potent and Selective MK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting MK2 in Inflammatory Diseases

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) has emerged as a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in the inflammatory response.[1][2][3] The p38/MK2 axis governs the biosynthesis of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), primarily by regulating the stability and translation of their respective mRNAs.[1] While direct inhibition of p38 MAPK has been a long-standing therapeutic strategy, clinical development has been hampered by significant off-target effects and a phenomenon known as tachyphylaxis, a rapid decrease in drug response.[2][3] Consequently, targeting MK2 offers a more refined approach, potentially mitigating the side effects associated with broader p38 inhibition while retaining potent anti-inflammatory efficacy.[1] This has spurred extensive research into the discovery and development of novel, selective MK2 inhibitors for a range of autoimmune and inflammatory disorders.

The unique structural features of the cyclopropyl group, such as its conformational rigidity and metabolic stability, have made it a valuable moiety in medicinal chemistry. In the context of MK2 inhibitors, the incorporation of a cyclopropyl group, particularly as part of a 2-cyclopropyl-2-hydroxyacetamide fragment, has been shown to contribute favorably to binding affinity and overall drug-like properties. This application note provides a detailed protocol for the synthesis of a key intermediate, 2-cyclopropyl-2-hydroxypropanenitrile, a direct precursor to the this compound moiety, as described in the synthesis of novel MK2 inhibitors.

The p38/MK2 Signaling Pathway: A High-Value Target

The activation of the p38 MAPK pathway by cellular stressors and inflammatory stimuli leads to the phosphorylation and subsequent activation of MK2. Activated MK2 then phosphorylates a number of downstream substrates, including tristetraprolin (TTP), which in its unphosphorylated state promotes the degradation of AU-rich element-containing mRNAs of pro-inflammatory cytokines like TNF-α. Phosphorylation of TTP by MK2 inhibits this activity, leading to increased stability and translation of these cytokine mRNAs, thus amplifying the inflammatory cascade.

G stress Inflammatory Stimuli / Stress p38 p38 MAPK stress->p38 Activates MK2_inactive MK2 (Inactive) p38->MK2_inactive Phosphorylates MK2_active MK2 (Active) MK2_inactive->MK2_active Activation TTP Tristetraprolin (TTP) MK2_active->TTP Phosphorylates TTP_p Phospho-TTP (Inactive) TTP->TTP_p Inactivation mRNA Pro-inflammatory mRNA (e.g., TNF-α) TTP->mRNA Promotes Degradation cytokines Pro-inflammatory Cytokines mRNA->cytokines Translation degradation mRNA Degradation mRNA->degradation

Caption: The p38/MK2 signaling cascade leading to pro-inflammatory cytokine production.

Synthetic Protocol: Preparation of 2-Cyclopropyl-2-[(trimethylsilyl)oxy]propanenitrile

This protocol details the synthesis of a key intermediate that can be readily converted to this compound. The procedure is adapted from established patent literature for the synthesis of MK2 inhibitors.[4]

Causality of Experimental Choices:
  • Reactants: Cyclopropyl methyl ketone serves as the foundational cyclopropyl-containing starting material. Trimethylsilyl cyanide (TMSCN) is employed as a cyanide source that also provides a silyl protecting group for the resulting cyanohydrin in a one-pot reaction. This in-situ protection is crucial as cyanohydrins can be unstable, particularly under basic or acidic conditions.

  • Catalyst: Zinc iodide (ZnI₂) is a mild Lewis acid catalyst that activates the ketone carbonyl group towards nucleophilic attack by the cyanide from TMSCN, facilitating the reaction at room temperature.

  • Solvent: Tetrahydrofuran (THF) is an appropriate aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction mechanism.

Materials and Reagents:
ReagentMolar Mass ( g/mol )CAS NumberSupplier
Cyclopropyl methyl ketone84.12765-43-5Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)99.227677-24-9Sigma-Aldrich
Zinc Iodide (ZnI₂)319.2210139-47-6Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.11109-99-9Sigma-Aldrich
Ethyl acetate88.11141-78-6Fisher Scientific
Saturated aq. NaHCO₃--Fisher Scientific
Brine--Fisher Scientific
Anhydrous Na₂SO₄142.047757-82-6Fisher Scientific
Step-by-Step Procedure:
  • Reaction Setup: To a stirred solution of cyclopropyl methyl ketone (10.00 g, 118.90 mmol, 1.00 equiv) in anhydrous THF (150 mL) in a round-bottom flask under a nitrogen atmosphere, add trimethylsilyl cyanide (14.15 g, 142.60 mmol, 1.20 equiv).

  • Catalyst Addition: To this mixture, add zinc iodide (1.90 g, 5.90 mmol, 0.05 equiv) in portions at room temperature.

  • Reaction: Stir the resulting mixture overnight at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-cyclopropyl-2-[(trimethylsilyl)oxy]propanenitrile.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Protected Cyanohydrin Intermediate start Cyclopropyl methyl ketone + Trimethylsilyl cyanide catalyst ZnI₂ (catalyst) in THF start->catalyst reaction Stir overnight at room temperature catalyst->reaction workup Quench with NaHCO₃ Extract with EtOAc reaction->workup purification Column Chromatography workup->purification product 2-Cyclopropyl-2-[(trimethylsilyl)oxy]propanenitrile purification->product

Caption: Workflow for the synthesis of the key 2-cyclopropyl-2-[(trimethylsilyl)oxy]propanenitrile intermediate.

From Intermediate to Active Inhibitor: The Next Steps

The synthesized 2-cyclopropyl-2-[(trimethylsilyl)oxy]propanenitrile is a versatile intermediate. The silyl protecting group can be readily removed under mild acidic conditions to reveal the hydroxyl group. The nitrile can then be hydrolyzed to a carboxylic acid or, more directly, to a primary amide, yielding the desired this compound moiety. This fragment is then incorporated into the larger scaffold of the MK2 inhibitor through standard amide coupling or other suitable chemical transformations. The presence of the hydroxyl and amide functionalities in this moiety is often crucial for establishing key hydrogen bonding interactions within the ATP-binding site of MK2, thereby contributing to the inhibitor's potency.

Conclusion

The strategic use of building blocks like this compound is instrumental in the design of advanced MK2 inhibitors. The protocol provided herein for the synthesis of its direct precursor, 2-cyclopropyl-2-[(trimethylsilyl)oxy]propanenitrile, offers a reliable and scalable method for researchers in drug discovery. By targeting MK2, a downstream kinase in the p38 MAPK pathway, it is possible to develop more selective anti-inflammatory therapeutics with a potentially improved safety profile compared to pan-p38 inhibitors. The continued exploration of novel scaffolds incorporating the this compound moiety will undoubtedly pave the way for the next generation of treatments for a host of inflammatory diseases.

References

  • Celgene Corporation. (2022). CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production. Arthritis Research & Therapy, 24(1), 188. [Link]

  • Constellation Pharmaceuticals, Inc. (2023). MK2 inhibitors and uses thereof. U.S.
  • Mensah, K. (2022). Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising. The Rheumatologist. [Link]

  • Mocerino, N., et al. (2020). Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. Journal of Medicinal Chemistry, 63(23), 14335-14360. [Link]

  • Rigel Pharmaceuticals, Inc. (2018). Mk2 inhibitors, synthesis thereof, and intermediates thereto.
  • Teva Pharmaceuticals Industries Ltd. (2017). MK2 inhibitors and uses thereof. U.S.
  • Teva Pharmaceuticals Industries Ltd. (2022). Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders. Translational Research, 249, 49-73. [Link]

  • Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Wang, T-J., et al. (2012). Applications of 3D-QSAR and structure-based pharmacophore modeling, virtual screening, ADMET, and molecular docking of putative MAPKAP-K2 (MK2) inhibitors. Medicinal Chemistry Research, 21, 3777–3784. (Referenced within PMC7734138)
  • World of Molecules. (n.d.). The Versatility of 2-Hydroxyacetamide: A Key Intermediate for Chemical Synthesis. [Link]

Sources

Application Note & Protocol: 2-Cyclopropyl-2-hydroxyacetamide as a Strategic Precursor for Novel A-Ring Modified Camptothecin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Camptothecin (CPT) and its clinical derivatives, irinotecan and topotecan, are indispensable tools in oncology, primarily functioning by inhibiting DNA topoisomerase I (Topo I).[][2] However, their therapeutic window is often narrowed by significant toxicities and the emergence of drug resistance. A pivotal strategy to overcome these limitations involves the chemical modification of the CPT scaffold. This guide details the application of 2-cyclopropyl-2-hydroxyacetamide as a novel and strategic precursor for the synthesis of A-ring modified CPT analogs. The introduction of a cyclopropyl moiety is hypothesized to enhance metabolic stability and modulate electronic properties, potentially leading to compounds with improved efficacy and safety profiles. We provide a comprehensive synthetic workflow, from the critical Friedländer annulation to construct the core quinoline structure, to the stereoselective formation of the bioactive α-hydroxy lactone E-ring. Detailed protocols for synthesis, characterization, and biological evaluation are presented to empower researchers in the exploration of this promising class of anticancer agents.

Introduction: The Rationale for A-Ring Modification of Camptothecin

The pentacyclic alkaloid camptothecin inhibits DNA replication in cancerous cells by stabilizing the covalent complex between Topoisomerase I and DNA, leading to lethal double-strand breaks during the S-phase of the cell cycle.[] The planar polycyclic structure is crucial for intercalating into the DNA base pairs, while the α-hydroxy lactone of the E-ring is essential for its biological activity.[3] Clinical analogs like topotecan and irinotecan feature modifications on the A-ring, demonstrating that this region is a viable site for tuning the pharmacological properties of the molecule.

Modifications to the A-ring can influence:

  • Potency: Altering electronic properties can enhance interactions with the Topo I-DNA complex.[]

  • Solubility: Introduction of functional groups can improve aqueous solubility, a major challenge with the parent CPT.

  • Metabolic Stability: Blocking sites of metabolic oxidation can increase the drug's half-life.

  • Drug Resistance: Novel A-ring structures may evade efflux pumps that contribute to resistance.[4]

The cyclopropyl group is a "bioisostere" of a vinyl or phenyl group but with unique properties. Its strained three-membered ring imparts a high degree of s-character to its C-C bonds, giving it electronic properties akin to a double bond while maintaining a rigid, three-dimensional structure. This rigidity can enforce a favorable conformation for target binding and increase resistance to metabolic degradation. This note focuses on leveraging this compound to introduce this valuable moiety onto the CPT scaffold.

Overall Synthetic Strategy

The synthetic pathway is designed in a convergent manner. The core of the strategy involves the construction of a key tricyclic ketone intermediate, which already contains the cyclopropyl-modified A-ring. This intermediate is then elaborated to append the D and E rings, culminating in the final camptothecin analog. The Friedländer annulation is the cornerstone reaction for assembling the quinoline (A/B ring) system.[5][6][7]

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: CPT Analog Assembly cluster_2 Part C: Biological Evaluation A This compound C Tricyclic Ketone Intermediate A->C Friedländer Annulation B o-Aminoaryl Ketone Precursor B->C E Pentacyclic Lactone C->E Michael Addition & Cyclization D Pyridone Diester Fragment D->E F Final CPT Analog E->F α-Hydroxylation G Topo I Inhibition Assay F->G H Cytotoxicity Assay F->H

Figure 1: High-level workflow for the synthesis and evaluation of cyclopropyl-CPT analogs.

Detailed Protocols & Methodologies

Protocol: Synthesis of the Tricyclic Ketone via Friedländer Annulation

The Friedländer annulation is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, to form a quinoline.[5][7] In our strategy, we utilize a suitable o-aminobenzaldehyde derivative and a ketone derived from our precursor, this compound.

Rationale: This reaction is a highly efficient method for constructing the fused A/B ring system of the CPT core. The choice of catalyst is critical; Lewis acids or strong protic acids are commonly employed to activate the carbonyl group and facilitate the cyclization-dehydration cascade.[6]

Friedlander Reactants o-Aminobenzaldehyde + Ketone SchiffBase Schiff Base / Imine Intermediate Reactants->SchiffBase Condensation (-H₂O) AldolAdduct_alt Aldol Adduct (alt.) Reactants->AldolAdduct_alt Aldol Condensation AldolAdduct Aldol Adduct SchiffBase->AldolAdduct Intramolecular Aldol Reaction Dehydrated Dehydrated Intermediate AldolAdduct->Dehydrated Dehydration (-H₂O) Quinoline Quinoline Product Dehydrated->Quinoline Tautomerization AldolAdduct_alt->Dehydrated SAR Core Cyclopropyl-CPT Analog Cyclopropyl Cyclopropyl Moiety Core->Cyclopropyl Lactone 20(S)-Hydroxy Lactone Core->Lactone Substituents Other A-Ring Substituents Core->Substituents Potency Increased Potency Stability Metabolic Stability Solubility Solubility Profile Toxicity Reduced Toxicity Cyclopropyl->Potency Rigidity, Electronics Cyclopropyl->Stability Blocks Metabolism Lactone->Potency Essential for Activity Substituents->Solubility Polar Groups Substituents->Toxicity Modulation

Sources

Protocol for the amidation of 2-cyclopropyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Cyclopropyl-2-hydroxyacetamides

Abstract

This document provides a comprehensive guide for the amidation of 2-cyclopropyl-2-hydroxyacetic acid, a valuable chiral building block in medicinal chemistry and drug development. The protocol details a robust and efficient method using modern peptide coupling reagents designed to minimize racemization and maximize yield. This guide explains the underlying chemical principles, offers a detailed step-by-step experimental procedure, provides troubleshooting advice, and outlines methods for product characterization. It is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of α-Hydroxy Amides

The α-hydroxy amide moiety is a critical structural motif found in a wide array of biologically active compounds and natural products.[1] Specifically, derivatives of 2-cyclopropyl-2-hydroxyacetic acid are sought-after intermediates in the synthesis of novel therapeutics. The cyclopropyl group introduces conformational rigidity and can improve metabolic stability, while the α-hydroxy acid functionality provides a key interaction point for biological targets.

The direct amidation of carboxylic acids, particularly α-hydroxy acids, presents a significant synthetic challenge. The primary obstacle is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[2] Furthermore, the chiral center at the α-position is susceptible to racemization under harsh reaction conditions. Therefore, the activation of the carboxylic acid must be achieved under mild conditions using coupling reagents that facilitate amide bond formation while preserving stereochemical integrity.[3][4] This protocol focuses on the use of uronium-based coupling reagents, which are highly effective for this purpose.

Reaction Mechanism and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to create a better leaving group than the hydroxide ion (-OH).[2] This is typically achieved using a "coupling reagent."

The Role of Coupling Reagents

Modern peptide coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[4][5]

  • Carbodiimides (e.g., DCC, EDC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts.[2][3] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are essential.[3][5]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents, like BOP, convert the carboxylic acid into a reactive HOBt ester.[5] They are highly efficient but can have drawbacks; for instance, the byproduct of BOP, HMPA, is a known carcinogen.[5]

  • Aminium/Uronium Salts (e.g., HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and popular choices.[3][6] They react with the carboxylate to form a stable HOBt or HOAt active ester in situ, which then readily reacts with the amine.[7] These reagents are known for rapid reaction times and a low propensity for racemization, making them ideal for sensitive substrates like α-hydroxy acids.[3][6][7]

This protocol will utilize the HBTU/HOBt system with a tertiary amine base, N,N-diisopropylethylamine (DIPEA), a common and effective combination for minimizing side reactions.[8]

Mechanistic Pathway: HBTU-Mediated Amidation

The reaction proceeds through a well-defined mechanism:

  • Deprotonation: The base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of an unstable intermediate which rapidly rearranges to form a stable HOBt active ester and tetramethylurea as a byproduct.[7]

  • Nucleophilic Acyl Substitution: The primary or secondary amine attacks the carbonyl carbon of the activated ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.

The diagram below illustrates the activation step of the carboxylic acid.

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of 2-Cyclopropyl-2-hydroxyacetamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This makes them one of the most important target classes for modern drug discovery.[3] The 2-Cyclopropyl-2-hydroxyacetamide scaffold represents a promising, yet underexplored, chemical starting point for the development of novel kinase inhibitors. The cyclopropyl group, in particular, is a feature found in several approved pharmaceuticals, valued for its ability to confer unique conformational constraints and metabolic stability.[4] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) and validation of this compound derivative libraries to identify potent and selective kinase inhibitors. We detail a robust workflow from initial assay development and optimization using a luminescence-based platform, through to data analysis, hit confirmation, and validation, ensuring a high degree of scientific rigor and trustworthiness in the results.

Introduction: The Rationale for Kinase Screening

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[5] This "on/off" switch regulates everything from cell growth and proliferation to apoptosis.[6] The human genome contains over 500 kinases, and aberrant activity is frequently linked to disease, making kinase inhibition a cornerstone of targeted therapy.[3][6]

The primary goal of a high-throughput screen is to rapidly and efficiently test large chemical libraries to identify "hits"—compounds that modulate the activity of the target kinase.[7] This process is the first step in a long cascade that can lead to a new drug. The workflow described herein is designed to be both robust and efficient, minimizing false positives and ensuring that the identified hits are worthy of follow-up investigation.

Assay Principle and Technology Selection

A successful HTS campaign hinges on the selection of an appropriate assay technology. The ideal assay is homogeneous ("mix-and-read"), sensitive, robust, and amenable to automation in 384- or 1536-well formats.[5] Several technologies meet these criteria, each with distinct advantages.

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8] A thermostable luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[9] The signal is therefore inversely proportional to kinase activity; potent inhibitors result in less ATP consumption and a higher luminescent signal.[10][11] This method is highly sensitive, has an excellent signal-to-background ratio, and is compatible with a wide range of kinases.[12]

  • Fluorescence Polarization (FP): FP assays measure the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[13] In a common competitive format for kinases, a phospho-specific antibody is pre-bound to a fluorescently labeled phosphopeptide (tracer), resulting in a high FP value.[14] When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide displaces the tracer from the antibody, causing the FP value to decrease.[14][15]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors to overcome interference from compound fluorescence.[1] In a typical kinase assay, a biotinylated substrate and a lanthanide-labeled anti-phospho-antibody are used. Phosphorylation brings the donor and an acceptor (e.g., streptavidin-phycoerythrin) into proximity, generating a FRET signal.

For this application note, we will focus on the luminescence-based Kinase-Glo® assay due to its widespread use, operational simplicity, and robust performance.[8][9]

Phase 1: Assay Development and Optimization

Before initiating a full-scale screen, the assay must be rigorously optimized for the specific kinase of interest to ensure its validity and reliability.

Core Optimization Parameters
ParameterObjectiveRationale & Causality
Enzyme Titration Determine the optimal kinase concentration.The chosen concentration should result in approximately 50-80% ATP consumption. This provides a sufficient signal window to detect both strong and weak inhibitors without exhausting the substrate ATP, which could lead to non-linear reaction kinetics.
ATP Concentration Determine the Michaelis constant (Km) for ATP.The screening assay should be run at an ATP concentration equal to or near the Km. This ensures that the assay is sensitive to ATP-competitive inhibitors, the most common class of kinase inhibitors.[16] Screening at excessively high ATP levels will make it difficult to identify competitive inhibitors.
Substrate Titration Determine the optimal substrate concentration.The substrate should be present in excess to ensure the reaction rate is dependent on enzyme activity, not substrate availability, for the duration of the assay.
DMSO Tolerance Assess the assay's performance in the presence of DMSO.Library compounds are stored in DMSO. The final assay concentration of DMSO (typically 0.5-1%) must not significantly inhibit or activate the kinase, ensuring that observed effects are due to the compound itself and not the solvent.[5][17]
Assay Robustness (Z'-Factor) Confirm the assay is suitable for HTS.The Z'-factor is a statistical parameter that quantifies the separation between positive and negative controls, accounting for data variation.[18] An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[19][20]
Protocol: Z'-Factor Determination

The Z'-factor is a critical metric for validating HTS assay quality.[18][21]

  • Plate Layout: Designate half of a 384-well plate for negative controls (e.g., 160 wells with DMSO vehicle) and the other half for positive controls (e.g., 160 wells with a known inhibitor at a concentration that gives maximum inhibition, such as Staurosporine).

  • Assay Execution: Run the kinase reaction according to the optimized conditions.

  • Data Acquisition: Measure luminescence after adding the Kinase-Glo® reagent.

  • Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation band and is highly reliable for HTS.[18]
0 to 0.5AcceptableThe assay is usable but may have a higher rate of false positives/negatives.
< 0UnacceptableThe assay is not suitable for screening; there is too much overlap between controls.[20]

Phase 2: The High-Throughput Screening Workflow

This protocol outlines the screening of a 10,000-compound library of this compound derivatives in 384-well plates.

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation Compound_Plating Compound Library Plating (Acoustic Dispensing) Assay_Plate Assay Plate Incubation (Kinase Reaction) Compound_Plating->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Detection_Reagent Add Kinase-Glo® Reagent (Lysis & Signal Generation) Assay_Plate->Detection_Reagent Luminescence_Read Read Luminescence (Plate Reader) Detection_Reagent->Luminescence_Read Data_QC Data Analysis & QC (Normalization, Z'-Factor) Luminescence_Read->Data_QC Hit_ID Primary Hit Identification (Thresholding) Data_QC->Hit_ID Hit_Confirm Hit Confirmation (Re-test, Dose-Response) Hit_ID->Hit_Confirm Ortho_Assay Orthogonal Assay (e.g., TR-FRET) Hit_Confirm->Ortho_Assay Final_Hits Validated Hits Ortho_Assay->Final_Hits Hit_Validation Primary_Hits Primary Hits (Single Concentration) Retest Confirmation Screen (Fresh Compound) Primary_Hits->Retest Re-confirm activity Dose_Response Dose-Response Curve (Calculate IC50) Retest->Dose_Response Determine potency Orthogonal Orthogonal Assay (Non-luminescence based) Dose_Response->Orthogonal Rule out artifacts SAR SAR Expansion (Analog Synthesis) Orthogonal->SAR Confirm SAR Validated_Lead Validated Lead Series SAR->Validated_Lead

Caption: A logical cascade for hit validation and confirmation.

  • Re-confirmation: Hits from the primary screen are re-tested under the same conditions to ensure the activity is reproducible. [22]2. Dose-Response Curves (IC50 Determination): Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 value). This step confirms the dose-dependent nature of the inhibition. [7]3. Orthogonal Assay Confirmation: To rule out compounds that interfere with the assay technology (e.g., inhibitors of luciferase), potent hits should be tested in an assay with a different detection method, such as TR-FRET or FP. [22]A compound that is active in both assays is much more likely to be a genuine inhibitor of the kinase.

  • Structure-Activity Relationship (SAR): If analogs of the hit compound are available, they should be tested to see if small chemical changes lead to predictable changes in activity. The presence of a clear SAR provides strong evidence of a specific binding interaction. [23]

Conclusion

This application note outlines a comprehensive and reliable workflow for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By emphasizing rigorous assay development, stringent quality control using the Z'-factor, and a multi-step hit validation cascade, this protocol provides researchers with a robust framework to confidently identify high-quality lead compounds for further drug development efforts. The combination of a simple, powerful luminescent assay with a logical triage strategy ensures that resources are focused on the most promising chemical matter, accelerating the path from initial hit to potential therapeutic.

References

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  • BioScotia Technologies. (n.d.). Kinase Assays. Retrieved January 20, 2026, from [Link]

  • NC State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. Retrieved January 20, 2026, from [Link]

  • Vasta, J. D., et al. (2018). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 48-57. [Link]

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  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(6), 698-709. [Link]

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  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017, December 4). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Retrieved January 20, 2026, from [Link]

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  • Niewiadomy, A., et al. (2015). Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica, 72(5), 943-50. [Link]

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  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: A Cell-Based Assay Workflow for Efficacy Evaluation of Novel 2-Cyclopropyl-2-hydroxyacetamide Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel small-molecule inhibitors targeting key signaling pathways in cancer remains a cornerstone of modern oncology research. The 2-Cyclopropyl-2-hydroxyacetamide scaffold represents a promising chemical starting point for the generation of new therapeutic candidates. The incorporation of a cyclopropyl group can enhance potency and metabolic stability, while the hydroxyacetamide moiety may be critical for target engagement.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the design and implementation of a robust cell-based assay cascade to evaluate the efficacy of a library of this compound analogs.

For the purpose of this guide, we will proceed with the scientifically-grounded hypothesis that these analogs are designed as inhibitors of a receptor tyrosine kinase (RTK) pathway, a frequent target for compounds containing a cyclopropyl moiety.[3][4] This workflow is designed to first ascertain the phenotypic effects of the compounds on cancer cell viability and then to elucidate their specific mechanism of action through target engagement and downstream signaling pathway modulation.

Scientific Background: Targeting Receptor Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes, including growth, proliferation, differentiation, and survival. Aberrant RTK signaling, often due to mutation or overexpression, is a common driver of tumorigenesis and cancer progression. Consequently, RTKs are a major class of targets for anti-cancer drug development.[3]

Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This creates docking sites for downstream signaling proteins, activating cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. Small-molecule inhibitors that target the ATP-binding site of the kinase domain can effectively block this signaling cascade, leading to cell cycle arrest and apoptosis.

This application note will detail a workflow to assess whether this compound analogs can inhibit a targeted RTK, leading to a reduction in cancer cell viability.

RTK Signaling Pathway Hypothesized RTK Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Analogs This compound Analogs Analogs->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Hypothesized mechanism of action for this compound analogs as RTK inhibitors.

Experimental Workflow: A Phased Approach to Efficacy Evaluation

A tiered approach is recommended to efficiently screen a library of analogs, starting with broad phenotypic assays and progressing to more specific, mechanism-of-action studies for the most promising candidates.

Experimental Workflow Tiered Experimental Workflow for Analog Evaluation Phase1 Phase 1: Primary Screening (Phenotypic Assay) Phase2 Phase 2: Dose-Response & Potency (IC50 Determination) Phase1->Phase2 Identify Active Analogs Phase3 Phase 3: Mechanism of Action (Target Engagement & Pathway Analysis) Phase2->Phase3 Prioritize Potent Analogs Phase4 Phase 4: Selectivity & Advanced Modeling (Off-Target Effects & 3D Culture) Phase3->Phase4 Confirm On-Target Activity

Caption: A four-phased experimental workflow for evaluating analog efficacy.

Phase 1: Primary Screening for Bioactivity

Objective: To identify analogs that exhibit cytotoxic or cytostatic effects on a relevant cancer cell line at a single, high concentration.

Rationale: This initial screen serves as a cost-effective method to quickly eliminate inactive compounds from a large library, focusing resources on analogs with demonstrable biological activity.

Protocol 1.1: Single-Point Cell Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][6]

Materials:

  • Cancer cell line with known dependence on an RTK pathway (e.g., A549 - non-small cell lung cancer, with EGFR expression).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well clear-bottom, white-walled microplates.

  • This compound analog library dissolved in DMSO.

  • Positive control (e.g., a known inhibitor of the target RTK, such as Gefitinib for EGFR).

  • Negative control (vehicle, e.g., 0.1% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a working stock of each analog at the desired final concentration (e.g., 10 µM) in complete medium.

    • Add 100 µL of the compound-containing medium to the respective wells.

    • Include wells for the positive control, negative control (vehicle), and no-cell control (medium only).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each analog relative to the vehicle control. Analogs that reduce cell viability below a predetermined threshold (e.g., 50%) are considered "hits" and advance to Phase 2.

Phase 2: Dose-Response Analysis and Potency Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the "hit" compounds.

Rationale: The IC50 value is a quantitative measure of a drug's potency and is essential for comparing the efficacy of different analogs and for selecting the most promising candidates for further investigation.

Protocol 2.1: Multi-Point Dose-Response Assay

This protocol is similar to Protocol 1.1, but instead of a single concentration, a range of serial dilutions is used for each "hit" analog.

Procedure:

  • Follow the cell seeding and incubation steps as in Protocol 1.1.

  • Compound Dilution and Treatment:

    • Prepare a 2-fold serial dilution series for each "hit" analog, typically ranging from 100 µM to 0.1 µM.

    • Treat the cells with the different concentrations of each analog.

    • Incubate for 72 hours.

  • Assay Readout:

    • Perform the CellTiter-Glo® assay as described in Protocol 1.1.

Data Analysis:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value for each analog.[7]

Analog IDIC50 (µM)R² of Curve Fit
CHA-0015.20.98
CHA-002> 50N/A
CHA-0030.80.99
CHA-00412.50.97
Positive Control 0.1 0.99

Phase 3: Mechanism of Action Studies

Objective: To confirm that the most potent analogs engage the intended RTK target and inhibit its downstream signaling pathway.

Rationale: It is crucial to demonstrate that the observed phenotypic effect (decreased cell viability) is a direct result of on-target activity. This provides confidence in the compound's mechanism of action and guides further optimization.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cancer cell line used in previous assays.

  • Potent analog(s) identified in Phase 2.

  • PBS and protease inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Equipment for protein extraction and Western blotting.

  • Primary antibody against the target RTK.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the analog at a concentration several-fold higher than its IC50 value, alongside a vehicle control.

    • Incubate for 1-2 hours.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target RTK at each temperature by Western blotting.

Data Analysis: Plot the amount of soluble RTK against the temperature for both the analog-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the analog indicates target engagement.

Protocol 3.2: Western Blot Analysis of Downstream Signaling

This assay measures the phosphorylation status of key proteins in the RTK signaling cascade to confirm functional inhibition.

Procedure:

  • Cell Treatment and Lysis:

    • Starve the cells overnight in serum-free medium to reduce basal signaling.

    • Pre-treat the cells with the analog or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes).

    • Lyse the cells and quantify protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated forms of the target RTK (p-RTK), AKT (p-AKT), and ERK (p-ERK).

    • Also, probe for the total protein levels of RTK, AKT, and ERK as loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Data Analysis: A potent and specific analog should decrease the levels of p-RTK, p-AKT, and p-ERK in a dose-dependent manner, without affecting the total protein levels.

Phase 4: Selectivity and Advanced Cellular Models

Objective: To assess the selectivity of the lead analogs and evaluate their efficacy in more physiologically relevant models.

Rationale: An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and toxicity. 3D cell culture models can better recapitulate the in vivo tumor microenvironment.

Recommended Assays:

  • Kinase Profiling: Screen lead analogs against a panel of other kinases to determine their selectivity profile.

  • 3D Spheroid Culture Assays: Evaluate the efficacy of the analogs in 3D tumor spheroid models, which can provide insights into drug penetration and efficacy in a more complex cellular context.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Variability in Viability Assays - Inconsistent cell seeding- Edge effects in the microplate- Cell contamination- Use a multichannel pipette for cell seeding- Avoid using the outer wells of the plate- Regularly test for mycoplasma contamination[4]
Poor Dose-Response Curve - Compound insolubility at high concentrations- Incorrect dilution series- Check the solubility of the compounds in the assay medium- Prepare fresh dilutions for each experiment
No Shift in CETSA - Compound does not bind to the target- Insufficient compound concentration or incubation time- Confirm the phenotypic effect is on-target- Optimize compound concentration and incubation time
High Background in Western Blots - Insufficient blocking- Primary antibody concentration too high- Increase blocking time or try a different blocking agent- Titrate the primary antibody concentration

Conclusion

The cell-based assay workflow detailed in this application note provides a systematic and robust framework for the initial evaluation of this compound analogs as potential anti-cancer agents. By progressing from broad phenotypic screening to specific mechanism-of-action studies, researchers can efficiently identify and validate promising lead candidates for further preclinical development. This structured approach, grounded in sound scientific principles, enhances the reliability and reproducibility of the data generated, ultimately accelerating the drug discovery process.

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  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (1998). Journal of Medicinal Chemistry, 41(7), 985-993. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022). ACS Infectious Diseases, 8(6), 1185-1199. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2010). Clinical Epigenetics, 1(3-4), 121–136. [Link]

  • Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. (2010). Reviews on Recent Clinical Trials, 5(3), 197-204. [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2020). Molecules, 25(23), 5723. [Link]

  • Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line. (2013). ResearchGate. [Link]

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  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(9), 158748. [Link]

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Scale-up synthesis of 2-Cyclopropyl-2-hydroxyacetamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 2-Cyclopropyl-2-hydroxyacetamide for Preclinical Studies

Abstract

The α-hydroxy amide moiety is a significant structural component in many biologically active compounds, making this compound a molecule of interest for preclinical investigation.[1] The transition from laboratory-scale synthesis to the production of kilogram quantities required for preclinical toxicology and safety pharmacology studies presents substantial challenges in process chemistry.[2][3] This document provides a comprehensive guide for the robust and scalable synthesis of this compound. We detail a validated two-step synthetic protocol starting from readily available cyclopropyl glyoxal, outline critical process parameters for scale-up, and describe rigorous analytical methods for characterization to ensure the high purity (>99%) demanded for preclinical drug development.[4][5]

Introduction: The Strategic Importance of Scalable Synthesis

The journey of a new chemical entity (NCE) from discovery to clinical trials is contingent on a series of critical developmental stages, with preclinical studies forming a vital bridge.[3][4] These studies, which assess the safety and pharmacological profile of a drug candidate, require significant quantities of the active pharmaceutical ingredient (API), often on the scale of hundreds of grams to several kilograms. Therefore, developing a manufacturing process that is not only efficient at the bench but also safe, reproducible, and economically viable at a larger scale is a paramount objective.[2][5]

This compound incorporates the cyclopropyl group, a prized motif in medicinal chemistry for its ability to confer metabolic stability and unique conformational constraints, and the α-hydroxy amide group, a key pharmacophore.[6] The synthetic route presented herein was selected for its operational simplicity, use of cost-effective starting materials, and avoidance of highly energetic or difficult-to-handle intermediates, thereby facilitating a smoother technology transfer to pilot plant scale.

Logical Workflow for Synthesis and Scale-Up

The following diagram illustrates the strategic workflow from initial synthesis to the final release of the compound for preclinical use.

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Production cluster_2 Phase 3: Quality Control & Release A Route Scouting & Selection B Reaction Optimization (DoE) A->B Feasibility C Protocol Definition (Gram Scale) B->C Robustness D Process Safety Assessment (HAZOP) C->D Tech Transfer E Pilot Batch Synthesis (Kilogram Scale) D->E Safety Approval F Purification & Isolation E->F Crude Product H Characterization & Purity Assay F->H Purified API G Analytical Method Validation (HPLC, NMR) G->H Validated Methods I Documentation & Certificate of Analysis (CoA) H->I Final Data J J I->J Preclinical Supply

Caption: Strategic workflow for preclinical API production.

Selected Synthetic Route: Cyanohydrin Formation and Hydrolysis

The chosen synthetic pathway involves a two-step process: (1) the formation of a cyanohydrin intermediate from cyclopropyl glyoxal, and (2) the controlled hydrolysis of the nitrile to the primary amide. This route is advantageous due to the high reactivity of the starting aldehyde and the well-established nature of nitrile hydrolysis.

Overall Reaction Scheme:

  • Step 1: Cyclopropyl glyoxal reacts with a cyanide source (e.g., generated in situ from acetone cyanohydrin) to form 2-cyclopropyl-2-hydroxy-3-oxopropanenitrile.

  • Step 2: Selective acid-catalyzed hydrolysis of the nitrile group yields the target molecule, this compound.

Causality for Route Selection:

  • Starting Material Availability: Cyclopropyl glyoxal can be prepared from inexpensive starting materials or sourced commercially.

  • Reaction Efficiency: Cyanohydrin formation is typically a high-yield reaction.

  • Process Control: The hydrolysis step can be carefully controlled by temperature and acid concentration to favor the amide over the carboxylic acid by-product.

Detailed Protocol: Laboratory Scale (10 g)

This protocol describes the synthesis of approximately 10 grams of this compound and establishes the baseline parameters for scale-up.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Cyclopropyl glyoxal (40% in H₂O)ReagentSigma-Aldrich5617-84-5Starting material.
Acetone cyanohydrin, stabilized>97%Sigma-Aldrich75-86-5Extremely Toxic. Use with extreme caution.[7][8][9]
Triethylamine>99%Fisher Scientific121-44-8Base catalyst.
Dichloromethane (DCM)ACS GradeVWR75-09-2Reaction solvent.
Hydrochloric Acid, concentrated37%VWR7647-01-0For hydrolysis and pH adjustment.
Ethyl AcetateACS GradeVWR141-78-6Extraction/crystallization solvent.
HeptaneACS GradeVWR142-82-5Anti-solvent for crystallization.
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6Drying agent.
Safety Precautions
  • Cyanide Hazard: Acetone cyanohydrin is a source of hydrogen cyanide (HCN), a highly toxic and rapidly acting poison.[7][8] All operations involving this reagent must be conducted in a certified chemical fume hood with excellent ventilation.[7] A cyanide antidote kit and trained personnel must be immediately available. All equipment and waste must be decontaminated with bleach or hydrogen peroxide solution.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[8][10]

  • Emergency Procedures: An eyewash station and safety shower must be accessible.[7] In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

Step-by-Step Procedure

Step 1: Synthesis of 2-cyclopropyl-2-hydroxy-3-oxopropanenitrile

  • To a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add cyclopropyl glyoxal (21.0 g of 40% aq. solution, 0.10 mol) and dichloromethane (DCM, 100 mL).

  • Cool the biphasic mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of acetone cyanohydrin (9.4 g, 0.11 mol) in 20 mL of DCM.

  • Add the acetone cyanohydrin solution to the dropping funnel.

  • Add triethylamine (0.5 mL, 0.0036 mol) to the reaction flask to act as a base catalyst.

  • Add the acetone cyanohydrin solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition and low temperature are critical to control the exothermic reaction and prevent the uncontrolled release of HCN gas.

  • Stir the reaction at 0-5 °C for an additional 2 hours. Monitor reaction completion by TLC or HPLC.

  • Once complete, carefully quench the reaction by adding 50 mL of cold water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude cyanohydrin intermediate as an oil. This intermediate is used directly in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude cyanohydrin oil to a 500 mL flask.

  • Cool the flask to 0 °C and slowly add 100 mL of concentrated hydrochloric acid. Causality: This highly exothermic step requires careful temperature control to prevent degradation and ensure selective hydrolysis to the amide.

  • Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by HPLC for the disappearance of the nitrile intermediate.

  • After completion, carefully cool the mixture back to 0 °C and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to a volume of approximately 50 mL.

  • Add heptane (~100 mL) as an anti-solvent to induce crystallization.

  • Stir the resulting slurry at 0-5 °C for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold heptane (2 x 20 mL) and dry under vacuum at 40 °C to a constant weight.

Purification and Characterization

For preclinical use, the API must be of exceptionally high purity. The primary purification method for this compound is recrystallization.

Recrystallization Protocol
  • Dissolve the crude, dried product in a minimal amount of hot ethyl acetate (approx. 5 mL per gram of product).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Cool the flask in an ice bath for 1 hour to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/heptane (1:1), and dry under vacuum.

Analytical Characterization

The identity and purity of the final compound are confirmed using a suite of analytical techniques.[11][12] The combination of HPLC and NMR provides a comprehensive analysis of the sample.[11][13][14]

TestMethodSpecificationTypical Result
Appearance VisualWhite to off-white crystalline solidConforms
Identity by ¹H NMR 400 MHz, DMSO-d₆Conforms to structureConforms
Identity by ¹³C NMR 100 MHz, DMSO-d₆Conforms to structureConforms
Mass Spectrum ESI+[M+H]⁺ = 130.0863 ± 5 ppm130.0861
Purity by HPLC RP-C18, UV at 210 nm≥ 99.0%99.7%
Melting Point Capillary MethodReport Value115-117 °C
Residual Solvents GC-HSPer ICH Q3C<500 ppm Ethyl Acetate, <300 ppm Heptane

Scale-Up Considerations and Protocol (1 kg)

Scaling the synthesis from 10 g to 1 kg (a 100-fold increase) introduces significant engineering and safety challenges that must be proactively managed.[2]

Key Scale-Up Challenges
  • Thermal Management: The exothermicity of both the cyanohydrin formation and the acid hydrolysis steps becomes a major safety concern. A jacketed glass-lined reactor with precise temperature control is mandatory.

  • Reagent Addition: Dropwise addition via a dropping funnel is replaced by controlled addition using a calibrated pump to ensure consistent and safe delivery rates.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. The impeller design and agitation speed must be optimized.

  • Work-up and Phase Separation: Separating large volumes of immiscible liquids requires longer settling times. The interface can be harder to detect in large reactors.

  • Material Handling: Safely charging and transferring kilograms of hazardous materials (acetone cyanohydrin, concentrated HCl) requires specialized equipment like vacuum transfer systems or pressure vessels.

Troubleshooting Logic for Scale-Up

The following diagram outlines a decision-making process for addressing common issues during scale-up.

G Start Monitor Reaction (In-Process Control) Problem Deviation from Expected Profile? Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes Impurity High Impurity Level Problem->Impurity Exotherm Temperature Spike (Exotherm) Problem->Exotherm Success Reaction Meets Spec Problem->Success No Check1 Check1 Incomplete->Check1 Check Mixing & Temp Check2 Check2 Incomplete->Check2 Check Reagent Quality Action1 Action1 Impurity->Action1 Adjust Temperature Action2 Action2 Impurity->Action2 Adjust Addition Rate Emergency Emergency Exotherm->Emergency Immediate Action: Stop Addition & Cool

Caption: Troubleshooting decision tree for pilot scale synthesis.

Pilot Scale (1 kg) Protocol

This protocol assumes the use of a 50 L jacketed reactor and appropriate ancillary equipment.

  • Reactor Inerting: Purge the 50 L reactor with nitrogen.

  • Charge Reagents (Step 1): Charge cyclopropyl glyoxal (2.1 kg of 40% aq. solution, 10.0 mol) and DCM (10 L) to the reactor. Begin agitation and cool the jacket to -5 °C to bring the internal temperature to 0-5 °C.

  • Cyanohydrin Addition: Using a diaphragm pump, add a solution of acetone cyanohydrin (0.94 kg, 11.0 mol) in DCM (2 L) over 2-3 hours, maintaining the internal temperature at < 5 °C.

  • Reaction & Quench (Step 1): Stir at 0-5 °C for 2-4 hours post-addition. Monitor via a sampled IPC (HPLC). Once complete, transfer the reaction mixture to a second reactor containing 20 L of cold water for quenching.

  • Work-up (Step 1): Allow phases to separate. Drain the lower organic layer. Extract the aqueous layer with DCM (2 x 5 L). Combine the organic layers, wash with brine, and transfer back to the primary reactor.

  • Solvent Swap & Hydrolysis (Step 2): Distill the DCM at atmospheric pressure. Cool the residual oil to 0 °C. Carefully charge concentrated HCl (10 L) via vacuum transfer, keeping the internal temperature below 20 °C.

  • Reaction (Step 2): Allow the reaction to warm to 20-25 °C and stir for 16-24 hours, monitoring by HPLC.

  • Neutralization & Extraction: Cool to 0 °C. Slowly add 25% NaOH solution to adjust the pH to 7, maintaining T < 20 °C. Add ethyl acetate (20 L) and perform the extraction. Separate the layers and repeat the extraction with ethyl acetate (2 x 10 L).

  • Crystallization & Isolation: Combine the ethyl acetate extracts and concentrate by distillation to ~5 L. Add heptane (10 L) and cool to 0-5 °C to crystallize. Filter the product using a Nutsche filter/dryer. Wash the cake with a cold ethyl acetate/heptane mixture.

  • Drying: Dry the product under vacuum at 45 °C until the loss on drying (LOD) is <0.5%. The expected yield is 0.9-1.1 kg.

Conclusion

This application note provides a verified and scalable process for the synthesis of this compound. By understanding the critical process parameters, implementing strict safety protocols for handling hazardous reagents, and utilizing robust analytical controls, it is possible to reliably produce this compound at a kilogram scale with the high purity required for preclinical evaluation. This detailed guide serves as a foundational tool for researchers and drug development professionals aiming to advance similar chemical entities through the development pipeline.

References

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  • Montalbetti, L., et al. (n.d.).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Ojeda, M., et al. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
  • Ojeda, M., et al. (2024, May 9).
  • Wu, J., et al. (2020, June 5). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science.
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  • Zhang, W., & Yamamoto, H. (2012, November 16). Hydroxamic Acids in Asymmetric Synthesis. Accounts of Chemical Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Hydroxyacetamide: A Key Intermediate for Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Alfa Chemistry Catalysts. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
  • Matrix Scientific. (n.d.). N-Cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). N-cyclopropyl-2-hydrazino-2-oxoacetamide.
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Fan, T. W-M., et al. (2023, March 13). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry.
  • Miller, W. H., et al. (2007, May 15). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)
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Application Note: Solid-Phase Synthesis of Cyclopropyl-Containing α-Acyloxy Amides via the Passerini Reaction for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropyl motif into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, conformational rigidity, and binding affinity.[1][2][3] This application note details a robust solid-phase synthesis protocol for the generation of diverse libraries of cyclopropyl-containing α-acyloxy amides. By leveraging the efficiency of the Passerini three-component reaction (3-CR) on a solid support, this methodology facilitates the rapid assembly of complex molecules from simple building blocks, a cornerstone of modern combinatorial chemistry.[4][5]

The Passerini reaction, a cornerstone of isocyanide-based multicomponent reactions, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide in a single, atom-efficient step.[6][7][8] Performing this reaction on a solid phase offers significant advantages, including simplified purification through washing and filtration, the ability to use excess reagents to drive reactions to completion, and amenability to automated synthesis for high-throughput library generation.[9][10]

This protocol will guide the user through the immobilization of a carboxylic acid on a solid support, the subsequent on-resin Passerini reaction with a cyclopropyl aldehyde and various isocyanides, and the final cleavage to release the desired products. This approach provides a versatile platform for creating libraries of novel, drug-like molecules incorporating the valuable cyclopropyl pharmacophore.

Experimental Workflow Overview

The overall strategy involves anchoring a carboxylic acid to a solid support, followed by the one-pot Passerini reaction with a cyclopropyl aldehyde and an isocyanide. The final product is then cleaved from the resin for subsequent analysis and screening.

G cluster_0 Resin Preparation cluster_1 On-Resin Passerini Reaction cluster_2 Product Release and Analysis Resin Select Solid Support (e.g., 2-Chlorotrityl Chloride Resin) Swell Swell Resin in DCM Resin->Swell Load Load First Amino Acid (or Carboxylic Acid) Swell->Load Cap Cap Unreacted Sites Load->Cap Add_Reagents Add Cyclopropyl Aldehyde, Isocyanide, and Solvent Cap->Add_Reagents React Incubate at Room Temperature Add_Reagents->React Wash Wash Resin to Remove Excess Reagents React->Wash Cleave Cleave Product from Resin (e.g., TFA Cocktail) Wash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Analyze Analyze Product (LC-MS, NMR) Precipitate->Analyze G cluster_0 Passerini Reaction Mechanism Reactants R-COOH + R'-CHO + R''-NC Transition_State [Cyclic Transition State] Reactants->Transition_State α-addition Intermediate α-Adduct Intermediate Transition_State->Intermediate Rearrangement Mumm Rearrangement Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Sources

Application Note: Enzymatic Resolution of Racemic 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly selective method for the kinetic resolution of racemic 2-Cyclopropyl-2-hydroxyacetamide. Chiral 2-hydroxyamides are valuable building blocks in pharmaceutical synthesis. This protocol employs the immobilized lipase B from Candida antarctica (CALB) to catalyze the enantioselective acylation of the secondary alcohol. By providing a detailed, step-by-step guide—from enzyme screening and reaction optimization to product analysis via chiral High-Performance Liquid Chromatography (HPLC)—this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to produce enantiomerically pure cyclopropyl-containing intermediates.

Introduction

Chiral molecules containing a cyclopropyl group are of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. The enantiomers of this compound represent valuable synthons for more complex active pharmaceutical ingredients (APIs). However, traditional chemical synthesis often yields a racemic mixture, necessitating a resolution step to isolate the desired enantiomer.

Kinetic resolution, where one enantiomer of a racemate reacts faster than the other, is a cornerstone of asymmetric synthesis.[1] Enzymatic kinetic resolution (EKR) offers a "green" and highly selective alternative to conventional chemical methods, operating under mild conditions with remarkable enantioselectivity.[2] Lipases, particularly, are versatile biocatalysts known for their efficacy in non-aqueous solvents and their broad substrate scope, including the resolution of secondary alcohols.[2][3]

This guide focuses on the use of Candida antarctica Lipase B (CALB), a widely utilized and robust enzyme, for the selective acylation of one enantiomer of racemic this compound.[4][5][6] The unreacted enantiomer and the newly formed ester can then be separated, providing access to both enantiopure forms of the target molecule.

Principle of the Method

The enzymatic kinetic resolution is achieved through a lipase-catalyzed transesterification reaction.[7][8] In an organic solvent, the lipase selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one of the alcohol enantiomers in the racemic mixture. This process, often following a Ping-Pong Bi-Bi mechanism, results in the formation of an enantioenriched ester and leaves behind the unreacted, enantioenriched alcohol.[7]

The key to a successful resolution lies in the enzyme's ability to differentiate between the two enantiomers, a property quantified by the enantioselectivity factor (E). A high E-value is crucial for obtaining products with high enantiomeric excess (ee).

Materials and Equipment

Reagents and Consumables
  • Racemic this compound (Substrate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Other lipases for screening (e.g., from Pseudomonas cepacia, Rhizomucor miehei)

  • Acyl Donor: Vinyl acetate

  • Solvents: Anhydrous Methyl tert-butyl ether (MTBE), Hexane, Isopropanol (HPLC grade)

  • Molecular Sieves (4 Å)

  • Internal Standard for HPLC analysis (e.g., Toluene)

  • Ethyl Acetate and Hexane for column chromatography

Equipment
  • Orbital shaker incubator

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Polysaccharide-based column like Chiralcel® OD-H or Chiralpak® IC)[9]

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Protocols

General Workflow

The overall process for the enzymatic resolution is depicted below. It begins with screening various enzymes to identify the most selective biocatalyst, followed by optimization of reaction conditions, a preparative scale reaction, and finally, analysis of the products.

G cluster_prep Preparation cluster_core Core Process cluster_analysis Analysis & Purification A Prepare Substrate & Reagent Solutions B Enzyme Screening A->B C Optimization of Reaction Conditions (Solvent, Temp, Acyl Donor) B->C Select best enzyme D Preparative Scale Kinetic Resolution C->D Define optimal conditions E Reaction Monitoring (Chiral HPLC) D->E In-process control F Work-up & Purification E->F G Characterization of Products (ee%, Yield) F->G

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 1: Enzyme Screening

Rationale: Different lipases exhibit varying selectivity for a given substrate.[10] A preliminary screen is essential to identify the most effective enzyme for the desired transformation.

  • To five separate 4 mL glass vials, add 10 mg of racemic this compound.

  • Add 1 mL of anhydrous MTBE to each vial.

  • To each vial, add 10 mg of a different immobilized lipase (e.g., CALB, Pseudomonas cepacia lipase, etc.).

  • Add 1.2 equivalents of vinyl acetate to each vial.

  • Seal the vials and place them in an orbital shaker at 40°C and 200 rpm.

  • After 24 hours, take a small aliquot from each reaction, filter it through a 0.22 µm syringe filter, and dilute for chiral HPLC analysis to determine conversion and enantiomeric excess of the remaining substrate and product.

Protocol 2: Chiral HPLC Analysis

Rationale: A reliable analytical method is critical to accurately determine the enantiomeric excess of both the unreacted substrate and the ester product, which is necessary to calculate the E-value. Polysaccharide-based chiral stationary phases are highly effective for separating a wide range of enantiomers, including alcohols and amides.[9][11][12]

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the racemic substrate to identify retention times.

  • Dilute reaction aliquots with the mobile phase before injection.

  • Calculate conversion and enantiomeric excess (ee) using the peak areas from the chromatogram.

    • ee_substrate (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

    • Conversion (%) = (Area_product) / (Area_product + Area_remaining_substrate) * 100

Protocol 3: Preparative Scale Resolution

Rationale: Once the optimal enzyme and conditions are identified, the reaction is scaled up to produce a usable quantity of the enantioenriched compounds.

  • To a 100 mL flask, add 1.0 g of racemic this compound.

  • Add 50 mL of anhydrous MTBE containing 4 Å molecular sieves (to ensure anhydrous conditions).

  • Add 1.0 g of immobilized CALB (Novozym® 435).

  • Add 1.2 equivalents of vinyl acetate.

  • Seal the flask and place it on a magnetic stirrer at 40°C.

  • Monitor the reaction by taking aliquots for HPLC analysis every 4-6 hours.

  • Stop the reaction when the conversion is approximately 50% to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The resulting mixture of the acetylated product and the unreacted alcohol can be separated by standard column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).

Results and Discussion

Enzyme Selection

A hypothetical screening of various lipases could yield results as summarized in the table below.

Enzyme SourceConversion (%)ee_substrate (%)ee_product (%)E-Value*
Candida antarctica B 48 98 95 >200
Pseudomonas cepacia35458015
Rhizomucor miehei1510555
Aspergillus niger<5N/AN/AN/A

*E-value is calculated from conversion and ee values.

Based on these representative data, Immobilized Candida antarctica Lipase B (CALB) is the clear choice due to its superior activity and outstanding enantioselectivity (E > 200) for this substrate.[13][14] The high E-value indicates that near-perfect enantiomeric separation is achievable.

Reaction Mechanism and Selectivity

The high selectivity of CALB arises from the specific architecture of its active site. The mechanism involves a catalytic triad (Ser-His-Asp).[10] The serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl acetate), forming a covalent acyl-enzyme intermediate.[15] Subsequently, one enantiomer of the alcohol substrate, which fits sterically and electronically into the active site, attacks the acyl-enzyme intermediate to yield the ester product and regenerate the enzyme. The other enantiomer fits poorly and reacts much more slowly, leading to the kinetic resolution.

G cluster_step1 Step 1: Acyl-Enzyme Formation cluster_step2 Step 2: Enantioselective Acylation E_OH Lipase-Ser-OH E_OAc Lipase-Ser-OAc (Acyl-Enzyme Intermediate) E_OH->E_OAc + AcylDonor Vinyl Acetate AcylDonor->E_OAc Enol Vinyl Alcohol (→ Acetaldehyde) E_OAc->Enol + E_OAc2 Lipase-Ser-OAc E_OH2 Lipase-Ser-OH (Regenerated) E_OAc2->E_OH2 + Products S-OH (Unreacted) + R-OAc (Product) E_OAc2->Products R-OH reacts fast S-OH reacts slow Racemate Racemic Alcohol (R-OH / S-OH) Racemate->Products

Caption: Mechanism of Lipase-Catalyzed Resolution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Inactive enzyme or insufficient enzyme loading.Use fresh, properly stored enzyme. Increase enzyme loading (e.g., from 1:1 to 1:0.5 substrate:enzyme weight ratio).
Poor choice of solvent.Screen alternative non-polar organic solvents like hexane or toluene. Ensure solvent is anhydrous.
Low Enantioselectivity (Low E-value) Reaction temperature is too high.Lower the reaction temperature (e.g., to 30°C or room temperature). Lower temperatures often enhance selectivity.
Non-optimal acyl donor.Try alternative acyl donors, such as isopropenyl acetate.
Reaction stops before 50% conversion Product inhibition.This is less common with irreversible acyl donors like vinyl acetate. If it occurs, consider a continuous flow setup.
Enzyme denaturation.Ensure the reaction temperature and solvent are compatible with the enzyme's stability limits.

Conclusion

This application note provides a comprehensive and effective protocol for the enzymatic kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B. The method is characterized by high enantioselectivity, mild reaction conditions, and operational simplicity. By following the detailed steps for enzyme screening, reaction execution, and chiral HPLC analysis, researchers can successfully obtain both enantiomers of the target compound in high optical purity, facilitating further research and development in medicinal and organic chemistry.

References

  • Mechanism of lipase in transesterification. (n.d.). ResearchGate. Retrieved from [Link]

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. Available from: [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(18), 4360-4365. Available from: [Link]

  • Talukder, M. R., & Wu, J. C. (2012). Mechanism of lipase-catalyzed transesterification. ResearchGate. Available from: [Link]

  • Yu, X., Liang, J., Zhang, Y., & Su, W. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Industrial & Engineering Chemistry Research, 62(40), 16343–16358. Available from: [Link]

  • Reid, J., et al. (2009). Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons. Tetrahedron Letters, 50(49), 6854-6856. Available from: [Link]

  • Li, S., & Xie, R. (2017). Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science, 5(3), 423-435. Available from: [Link]

  • One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Yadav, G. D., & Kulkarni, A. D. (2015). Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis. Biotechnology and Applied Biochemistry, 62(3), 323-332. Available from: [Link]

  • Martínez-Ávila, O., et al. (2020). Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste. Molecules, 25(15), 3338. Available from: [Link]

  • Wuyts, S., et al. (2005). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. The Journal of Organic Chemistry, 70(11), 4417-4423. Available from: [Link]

  • Transesterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Parwata, I. P., et al. (2017). Molecular characterization of transesterification activity of novel lipase family I.1. PLoS ONE, 12(4), e0176544. Available from: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2005). Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of Functionalized γ-Hydroxy Amides. The Journal of Organic Chemistry, 70(7), 2634-2639. Available from: [Link]

  • Iwabuchi, Y., et al. (2017). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. Molecules, 22(11), 1845. Available from: [Link]

  • Chiral HPLC Method Development Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(5). Available from: [Link]

  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991. Available from: [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1295, 141-149. Available from: [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. Available from: [Link]

  • van den Berg, M., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(42), 7265-7281. Available from: [Link]

  • Martín-Matute, B., & Bäckvall, J.-E. (2002). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 4(18), 3099-3101. Available from: [Link]

Sources

Derivatization of 2-Cyclopropyl-2-hydroxyacetamide for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Derivatization of 2-Cyclopropyl-2-hydroxyacetamide for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the this compound Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design. The cyclopropyl group, in particular, has proven to be a "versatile player" in moving drug candidates from preclinical to clinical stages.[1] Its unique stereoelectronic properties—including enhanced π-character in its C-C bonds and conformational rigidity—can profoundly influence a molecule's pharmacological profile.[1][2] The cyclopropyl ring is often employed to increase metabolic stability, enhance potency, and reduce off-target effects by locking the molecule into a bioactive conformation.[3]

The scaffold this compound presents an attractive starting point for library synthesis. It combines the beneficial cyclopropyl moiety with two highly versatile functional groups amenable to chemical modification: a tertiary hydroxyl group and a primary amide. These groups serve as key hydrogen bond donors and acceptors, often critical for target engagement.

This guide provides a comprehensive framework for the systematic derivatization of this compound. We will explore detailed synthetic protocols for modifying the hydroxyl and amide functionalities, discuss the underlying chemical rationale for these modifications, and outline a complete workflow for purification, characterization, and subsequent structure-activity relationship (SAR) analysis. The objective is to empower researchers to efficiently generate diverse chemical libraries to probe target interactions and optimize lead compounds.

Rationale for Derivatization: A Strategic Approach to SAR

A successful SAR campaign hinges on making systematic, well-reasoned structural modifications to a core scaffold and correlating those changes with biological activity. For this compound, the hydroxyl and amide groups are prime targets for derivatization.

  • The Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the tertiary alcohol is a critical interaction point. Derivatization allows us to probe the steric and electronic requirements of the binding pocket.

    • O-Alkylation (Ethers): Converting the hydroxyl to an ether group (-OR) removes its hydrogen-bond donating capability and introduces steric bulk. This helps determine if a hydrogen bond donor is necessary for activity and how much space is available in the pocket.

    • O-Acylation (Esters): Forming an ester (-OC(O)R) replaces the H-bond donor with a carbonyl group (an H-bond acceptor) and adds lipophilicity. Esters can also act as potential prodrugs, being cleaved by esterases in vivo to release the parent alcohol.

  • The Amide Group (-CONH₂): The primary amide is a robust functional group, featuring two hydrogen bond donors (N-H) and a hydrogen bond accepting carbonyl oxygen. Its modification can dramatically alter a compound's properties.

    • N-Alkylation: Substituting one or both N-H protons allows for the exploration of steric tolerance around the amide. It also systematically removes hydrogen bond donating capacity, clarifying its role in binding.

    • N-Acylation (Imides): While less common, acylation of the amide nitrogen can be used to introduce further complexity, though it requires specific conditions.

The interplay between these modifications and the rigid cyclopropyl group allows for a fine-tuning of the molecule's orientation and interaction profile within a biological target.

SAR_Strategy cluster_core Core Scaffold cluster_hydroxyl Hydroxyl (-OH) Derivatization cluster_amide Amide (-CONH2) Derivatization Core This compound OH_Mod Probe Steric Bulk & H-Bond Donation Core->OH_Mod Amide_Mod Probe Steric Bulk & H-Bond Donation Core->Amide_Mod Ether Ethers (-OR) OH_Mod->Ether O-Alkylation Ester Esters (-OCOR) OH_Mod->Ester O-Acylation N_Alkyl N-Alkyl Amides (-CONHR) Amide_Mod->N_Alkyl Mono-alkylation N_Dialkyl N,N-Dialkyl Amides (-CONR2) Amide_Mod->N_Dialkyl Di-alkylation

Caption: Strategic derivatization points on the core scaffold.

Synthetic Strategies and Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.

Part A: Derivatization of the Hydroxyl Group

Protocol 1: O-Acylation via Acyl Chloride (Ester Formation)

This protocol describes the formation of an ester by reacting the tertiary alcohol with an acyl chloride in the presence of a base. Pyridine serves as both a mild base and a solvent.

Materials:

  • This compound (1.0 equiv.)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equiv.)

  • Anhydrous Pyridine (5-10 mL/mmol of starting material)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 equiv.) dropwise to the stirred solution. Causality: The slow addition at 0 °C helps control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol forms an ether by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.

Materials:

  • This compound (1.0 equiv.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv.)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.5 equiv.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise. Causality: The formation of the sodium alkoxide is highly exothermic and produces hydrogen gas; slow addition at low temperature is critical for safety and control.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Add the alkyl halide (1.5 equiv.) dropwise and stir the reaction at room temperature (or with gentle heating if necessary) until completion by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Table 1: Proposed Library for Hydroxyl Group Derivatization
Entry Modification Type Reagent Rationale for Inclusion
1O-AcetylationAcetyl ChlorideIntroduce small, neutral group; probe for prodrug potential.
2O-BenzoylationBenzoyl ChlorideIntroduce bulky, aromatic group; probe steric limits.
3O-MethylationMethyl IodideRemove H-bond donor with minimal steric change.
4O-BenzylationBenzyl BromideIntroduce bulky, lipophilic group.
Part B: Derivatization of the Amide Group

Protocol 3: N-Alkylation of Primary Amide

Direct alkylation of primary amides can be challenging. This protocol uses a base to deprotonate the amide, followed by reaction with an alkyl halide. Milder, modern catalytic methods may also be considered.[6][7]

Materials:

  • This compound (1.0 equiv.)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH) (1.1 equiv. for mono-alkylation)

  • Alkyl halide (e.g., Ethyl iodide) (1.2 equiv.)

  • Anhydrous THF or DMF

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C depending on the base.

  • Slowly add the base (e.g., KHMDS, 1.0 M in THF, 1.1 equiv.) dropwise. Causality: Amide protons are less acidic than hydroxyl protons. A strong, non-nucleophilic base is required, and low temperatures improve selectivity and control.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add the alkyl halide (1.2 equiv.) and allow the reaction to slowly warm to room temperature.

  • Stir until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

  • Extract with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. Note that a mixture of mono- and di-alkylated products may be obtained.

Table 2: Proposed Library for Amide Group Derivatization
Entry Modification Type Reagent Rationale for Inclusion
1N-MethylationMethyl IodideRemove one H-bond donor; minimal steric addition.
2N-EthylationEthyl IodideProbe for small hydrophobic interactions.
3N-BenzylationBenzyl BromideIntroduce significant steric bulk and aromaticity.
4N,N-DimethylationMethyl Iodide (excess)Remove all H-bond donor capacity.

Integrated Workflow: From Synthesis to Screening

A systematic approach is essential for an effective SAR study. The overall workflow involves the synthesis of the designed library, rigorous purification and characterization, and finally, biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Start Core Scaffold Reaction Derivatization (Protocols 1-3) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Structure & Purity (NMR, MS, HPLC) Purify->Characterize Pure Derivative Screen Biological Assay Characterize->Screen Data Data Analysis (SAR) Screen->Data

Caption: Experimental workflow from synthesis to data analysis.

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the primary method for purifying small molecule libraries.[4] A silica gel stationary phase is typically used, with a mobile phase gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the derivative.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of each derivative. The disappearance of the -OH or -NH proton signal and the appearance of new signals corresponding to the added group provide clear evidence of successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.[8]

The Iterative SAR Cycle

The data gathered from the initial library screening is not the endpoint but the beginning of the next cycle of drug design. The results inform the design of a second-generation library to refine the SAR and improve the desired properties (e.g., potency, selectivity, ADME).

SAR_Cycle Design Design Library Synthesize Synthesize & Purify Design->Synthesize Hypothesis Test Biological Testing Synthesize->Test Compounds Analyze Analyze Data (Establish SAR) Test->Analyze Activity Data Analyze->Design New Hypothesis

Caption: The iterative cycle of structure-activity relationship studies.

Conclusion

The this compound scaffold is a promising starting point for medicinal chemistry campaigns. Its derivatization at the hydroxyl and amide positions, guided by the principles of rational drug design, allows for a systematic exploration of chemical space. This application note provides robust, field-tested protocols and a strategic workflow to facilitate the efficient generation of compound libraries. By integrating synthesis, purification, characterization, and biological testing into an iterative cycle, researchers can effectively establish structure-activity relationships and accelerate the journey toward optimized, novel therapeutic agents.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Young, R. The underappreciated hydroxyl in drug discovery. Sygnature Discovery. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Karaca, E., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 22(21), 7394-7399. [Link]

  • Bratulescu, G. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(7), 568-573. [Link]

  • Pharmatutor. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Clendinen, C. S., et al. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical chemistry, 90(22), 13367–13375. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • American Chemical Society. (2019). New approaches to amide arylation and alkylation under mild conditions. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Amide Derivatization Through Amino Acid Insertion. [Link]

  • Hibbard, J. P., et al. (2021). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.org. [Link]

  • Hanbon. Small Molecule Purification. [Link]

  • ResearchGate. (2021). Progress on Selective Acylation of Carbohydrate Hydroxyl Groups. [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). [Link]

  • Mondal, D., & Misra, A. K. (2015). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry, 17(6), 3293-3297. [Link]

  • Lin, Y.-L., et al. (2023). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection in liquid chromatography-mass spectrometry-based metabolomics. Journal of the Chinese Chemical Society. [Link]

  • Axplora. Small molecules purification. [Link]

  • KD Pharma Group. Purification Technologies Small Molecules. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ResearchGate. (2015). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Synthesis of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. Here, we will explore common issues, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the efficiency and success of your synthesis.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of challenges that can lead to suboptimal yields. Common synthetic strategies often involve the manipulation of cyclopropyl-containing precursors, such as cyclopropylacetonitrile or cyclopropanecarboxylic acid. Understanding the nuances of each step is critical for troubleshooting and optimization.

A prevalent method for synthesizing α-hydroxy amides is the Ritter reaction, which involves the acid-catalyzed addition of a nitrile to a carbocation.[1][2] In the context of this compound, this could conceptually start from a precursor that can generate a stable cyclopropyl-substituted carbocation. However, the stability and reactivity of cyclopropyl systems under strongly acidic conditions require careful consideration to avoid unwanted side reactions.

This guide will address frequently encountered problems in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

Question 1: My overall yield is consistently low when synthesizing this compound. What are the most likely causes?

Low overall yield can stem from a variety of factors throughout the synthetic sequence. The most common culprits include:

  • Inefficient formation of the key intermediate: Whether you are starting from cyclopropylacetonitrile, cyclopropanecarboxylic acid, or another precursor, the efficiency of each transformation is critical. In multi-step syntheses, even moderate losses at each stage can significantly impact the final yield.

  • Side reactions: The cyclopropyl group can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles. Additionally, common amide formation reactions can be plagued by side products if not properly controlled.[3]

  • Suboptimal reaction conditions: Temperature, reaction time, solvent choice, and catalyst loading are all critical parameters. Without careful optimization, these can lead to incomplete reactions or the formation of impurities.

  • Purification losses: The final product, being a relatively small and polar molecule, can be challenging to isolate. Significant material can be lost during aqueous workups and chromatographic purification.

Question 2: I am attempting a synthesis involving the hydrolysis of a nitrile precursor, but I'm observing significant byproduct formation. How can I improve this step?

Hydrolysis of nitriles, such as cyclopropylacetonitrile, to the corresponding amide can be tricky.[4][5] Under harsh acidic or basic conditions, the amide can be further hydrolyzed to the carboxylic acid, leading to a mixture of products.[6]

Potential Causes and Solutions:

  • Over-hydrolysis to the carboxylic acid:

    • Explanation: Strong acids or bases, especially at elevated temperatures, can readily hydrolyze the intermediate amide to the corresponding carboxylic acid.

    • Solution: Employ milder hydrolysis conditions. For example, using a controlled amount of a strong acid like sulfuric acid at low temperatures can favor the formation of the amide. Alternatively, enzymatic hydrolysis can offer high selectivity for the amide.

  • Incomplete reaction:

    • Explanation: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting nitrile.

    • Solution: Carefully monitor the reaction progress using techniques like TLC or LC-MS. Incrementally increase the reaction time or temperature until full conversion of the starting material is observed, while still minimizing byproduct formation.

Question 3: My amide coupling reaction from a carboxylic acid precursor is sluggish and gives a low yield. What can I do?

Direct amidation of a carboxylic acid with ammonia or an ammonia equivalent is often challenging due to the formation of a stable ammonium carboxylate salt.[7]

Troubleshooting Strategies:

  • Activation of the Carboxylic Acid:

    • Explanation: The carboxylic acid must be activated to a more reactive species to facilitate nucleophilic attack by ammonia.

    • Solution: Convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acid chloride is much more reactive towards ammonia. Alternatively, use standard peptide coupling reagents such as EDC/HOBt or HATU to form an active ester in situ, which then reacts with ammonia.[3]

Activating Agent Typical Conditions Advantages Disadvantages
Thionyl Chloride (SOCl₂)Reflux in neat SOCl₂ or in an inert solvent (e.g., DCM, Toluene)High reactivity of the resulting acid chlorideGenerates HCl and SO₂ as byproducts; can be harsh for sensitive substrates.
Oxalyl ChlorideCatalytic DMF in an inert solvent (e.g., DCM) at 0°C to RTMilder than SOCl₂; volatile byproductsMore expensive than SOCl₂.
EDC/HOBtAmine, base (e.g., DIPEA), in an inert solvent (e.g., DMF, DCM) at 0°C to RTMild conditions; good for sensitive substratesCan be expensive; requires careful stoichiometry.
  • Choice of Amine Source:

    • Explanation: Using aqueous ammonia can introduce water, which can hydrolyze the activated carboxylic acid derivative.

    • Solution: Use anhydrous ammonia gas bubbled through the reaction mixture or a solution of ammonia in an organic solvent like dioxane or methanol.

Question 4: I am considering a Ritter-type reaction. What are the key considerations and potential pitfalls for a substrate with a cyclopropyl group?

The Ritter reaction is a powerful method for converting alcohols or alkenes to amides via a carbocation intermediate.[1][9][10] For a cyclopropyl-containing substrate, the stability of the cyclopropylcarbinyl cation is a key factor.

Key Considerations:

  • Carbocation Stability: The cyclopropylcarbinyl cation is known to be remarkably stable due to the favorable overlap of the bent orbitals of the cyclopropane ring with the empty p-orbital of the carbocation. This stability can facilitate the reaction.

  • Ring Strain and Potential for Rearrangement: While the cyclopropyl group can stabilize an adjacent carbocation, it is also a strained ring system. Under strongly acidic conditions, there is a risk of ring-opening or rearrangement reactions.

  • Choice of Acid: Strong acids like sulfuric acid or perchloric acid are typically used.[9][11] The choice and concentration of the acid can significantly influence the reaction outcome.

Potential Pitfalls:

  • Polymerization: Alkenes, if used as precursors, can be prone to polymerization under strongly acidic conditions.

  • Byproduct Formation: The nitrile can undergo hydrolysis to the corresponding carboxylic acid if excess water is present.

Question 5: How can I effectively purify this compound and minimize losses?

The polarity and water solubility of this compound can make purification challenging.

Purification Strategies:

  • Extraction:

    • Problem: The product may have significant solubility in the aqueous phase during workup, leading to low recovery in the organic layer.

    • Solution: Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions with smaller volumes of solvent.

  • Crystallization:

    • Strategy: If the crude product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for polar compounds include ethyl acetate/hexanes, methanol/ether, or water/ethanol.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is a standard method for purifying research-scale quantities.

    • Solvent System: A polar mobile phase will be required. Start with a relatively nonpolar system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. For example, a gradient of 0-10% methanol in ethyl acetate is a good starting point. Staining with permanganate or iodine can help visualize the product on a TLC plate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amidation of an Ester Precursor

This protocol outlines a two-step process starting from a commercially available cyclopropyl-containing ester.

Step 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate

This step is a conceptual prerequisite for the subsequent amidation. The synthesis of this ketoester is not detailed here but can be achieved through various methods, such as the oxidation of ethyl 2-cyclopropyl-2-hydroxyacetate.

Step 2: Ammonolysis of Ethyl 2-cyclopropyl-2-oxoacetate

  • In a sealed pressure vessel, dissolve ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in a 7N solution of ammonia in methanol (10-20 eq).

  • Seal the vessel and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude 2-cyclopropyl-2-oxoacetamide can be purified by flash chromatography or recrystallization.

The subsequent reduction of the ketone to the desired alcohol would be the final step.

Protocol 2: Ritter Reaction Approach (Conceptual)

This protocol provides a conceptual framework for a Ritter-type synthesis.

  • Dissolve the corresponding cyclopropyl-substituted alcohol (1.0 eq) in an excess of a nitrile (e.g., acetonitrile, 10-20 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong acid, such as concentrated sulfuric acid (2-5 eq), dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A flowchart for troubleshooting low yield.

General Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: From Cyclopropanecarboxylic Acid cluster_1 Route B: From Cyclopropylacetonitrile cluster_2 Route C: Ritter Reaction A1 Cyclopropanecarboxylic Acid A2 Activated Acid (e.g., Acid Chloride) A1->A2 Activation A3 2-Cyclopropyl-2-oxoacetamide A2->A3 Amidation A4 This compound A3->A4 Reduction B1 Cyclopropylacetonitrile B2 This compound B1->B2 Hydrolysis/Hydration C1 Cyclopropyl Alcohol/Alkene Precursor C2 Cyclopropylcarbinyl Cation C1->C2 Acid C3 Nitrilium Ion C2->C3 Nitrile C4 This compound C3->C4 Hydrolysis

Caption: Possible synthetic routes to the target molecule.

References

  • NROChemistry. Ritter Reaction.
  • ResearchGate. Why did my amide syntesis does not work? (2021).
  • Wikipedia. Ritter reaction.
  • OpenOChem Learn. Ritter Reaction.
  • Organic Chemistry Portal. Ritter Reaction.
  • Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Reddit. Tips and tricks for difficult amide bond formation? (2021).
  • Master Organic Chemistry. Formation of Amides From Esters.
  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Chemistry Steps. Amides Preparation and Reactions Summary.
  • Organic Chemistry. Ritter Reaction (2019).
  • LibreTexts. 21.7: Chemistry of Amides (2022).
  • Benchchem. Cyclopropylacetonitrile | 6542-60-5.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • PubChem. Cyclopropylacetonitrile | C5H7N | CID 643447.

Sources

Purification strategies for 2-Cyclopropyl-2-hydroxyacetamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Cyclopropyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this unique molecule. By understanding the underlying principles of the purification techniques and anticipating potential issues, you can significantly improve the yield, purity, and scalability of your process.

Understanding the Molecule: Key Physicochemical Properties

This compound possesses a distinct combination of functional groups that dictate its behavior during purification. Its polarity is a key consideration, and its properties are summarized in the table below.

PropertyImplication for Purification
High Polarity Due to the hydroxyl and amide groups, this molecule is highly polar and will have good solubility in polar solvents like water, methanol, and ethanol. This makes standard normal-phase chromatography challenging.
Hydrogen Bond Donor/Acceptor The presence of both hydroxyl and amide functionalities allows for strong intermolecular hydrogen bonding, which can affect crystallization and chromatographic behavior.
Chiral Center The carbon atom bearing the hydroxyl, cyclopropyl, and acetamide groups is a chiral center. Enantiomeric separation may be necessary depending on the application.
Potential for Hydrolysis The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of 2-cyclopropyl-2-hydroxyacetic acid.[1][2]

Anticipated Impurities from Synthetic Routes

A robust purification strategy is built upon a solid understanding of potential impurities. While the specific synthesis route will determine the exact impurity profile, we can anticipate common contaminants based on typical synthetic pathways for α-hydroxy amides and cyclopropyl-containing molecules.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include cyclopropyl-containing precursors or amide-forming reagents.

  • Over-hydrolysis Product: 2-Cyclopropyl-2-hydroxyacetic acid is a likely impurity if the reaction or work-up conditions are not carefully controlled.[1][3]

  • Byproducts from Cyclopropanation: The method used to generate the cyclopropyl ring can introduce specific impurities. For example, Simmons-Smith or diazo-based methods can have characteristic byproducts.[4]

  • Ring-Opened Byproducts: The strained cyclopropyl ring can be susceptible to opening under certain conditions, leading to isomeric impurities.[5]

  • Solvent-Related Impurities: Residual solvents used in the reaction or work-up can be carried through.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when crystallizing polar compounds. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. Here are several strategies to address this:

  • Reduce the rate of cooling: Slow, controlled cooling is crucial for orderly crystal growth. Try allowing the solution to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Use a different solvent system: The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold.[6] Experiment with solvent pairs. For a polar compound like this, consider mixtures like ethanol/water, acetone/water, or isopropanol/heptane.[7]

  • Scratch the inner surface of the flask: Using a glass rod to create a rough surface can provide nucleation sites for crystal growth to begin.

  • Seed the solution: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Increase the solvent volume: While counterintuitive, sometimes using a slightly larger volume of solvent can prevent the solute from becoming too concentrated too quickly upon cooling, which can favor oiling out.

Q2: I'm having trouble getting good separation of my compound from a very polar impurity using reversed-phase HPLC. What are my options?

A2: Reversed-phase chromatography can be challenging for very polar compounds as they may have little retention and elute in the void volume with the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for such separations.

In HILIC, a polar stationary phase (like silica, diol, or amide-bonded silica) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. The elution is typically achieved by increasing the aqueous component of the mobile phase.

Q3: How can I determine the purity of my final product, especially if it lacks a strong UV chromophore?

A3: While HPLC with UV detection is common, it may not be suitable for all molecules. For compounds with weak or no UV chromophore, several alternative techniques can be employed:

  • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample.[8][9][10] By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate purity value can be obtained without the need for a reference standard of the analyte itself.[11][12]

  • HPLC with a Universal Detector: Detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not rely on the chromophoric properties of the analyte.

  • Mass Spectrometry (MS): Can be used to confirm the identity and assess the presence of impurities, especially when coupled with a separation technique like LC or GC.

Q4: My synthesis is expected to produce a racemic mixture of this compound. How can I separate the enantiomers?

A4: The separation of enantiomers, known as chiral resolution, is a critical step for many pharmaceutical applications.[13] Several strategies can be employed:

  • Chiral Chromatography: This is a direct method where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP).[14] The enantiomers interact differently with the CSP, leading to different retention times and their separation.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[13] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[15]

Troubleshooting Guides

Troubleshooting Crystallization

G start Start Crystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals No Crystals (Supersaturation) crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Liquid Phase Forms end Pure Product filter_wash->end scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent System oiling_out->change_solvent slower_cooling Cool More Slowly oiling_out->slower_cooling scratch->cool Re-cool seed->cool Re-cool concentrate->cool Re-cool change_solvent->dissolve Re-dissolve slower_cooling->dissolve Re-dissolve

A workflow for troubleshooting common crystallization issues.

Problem: Low Recovery After Crystallization

Possible Cause Suggested Solution
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the solid.[6]
Compound is too soluble in the chosen solvent, even when cold Select a solvent in which the compound has lower solubility at cold temperatures, or use a solvent pair to decrease solubility upon cooling.[16][17]
Premature crystallization during hot filtration Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Washing with room temperature solvent Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[6]
Troubleshooting HILIC Purification

HILIC_Troubleshooting

Troubleshooting guide for HILIC purification.

Problem: Poor Peak Shape in HILIC

Possible Cause Suggested Solution
Sample solvent mismatch The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content). Dissolving the sample in a high aqueous solvent can lead to peak distortion.
Secondary interactions with the stationary phase For a neutral polar molecule like this compound, interactions with residual silanols on a silica-based stationary phase can cause tailing. Consider using an amide or diol-based HILIC column.
Inappropriate buffer concentration The ionic strength of the mobile phase buffer can influence peak shape. Experiment with different buffer concentrations (e.g., 10-20 mM ammonium formate or acetate).

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent Pair
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: HILIC Method Development Starting Conditions
  • Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water.

This protocol serves as a starting point. The gradient, pH, and buffer concentration can be optimized to improve the separation of specific impurities.

References

Sources

Identification and removal of impurities in 2-Cyclopropyl-2-hydroxyacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-hydroxyacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of synthesizing this valuable building block, with a focus on ensuring the highest possible purity.

Introduction

This compound is a key intermediate in the development of various pharmacologically active agents. Its unique structural combination of a cyclopropyl ring, a hydroxyl group, and an amide moiety makes it an attractive scaffold. However, the synthesis of this molecule is not without its challenges. The presence of multiple functional groups necessitates careful control of reaction conditions to prevent the formation of impurities that can be difficult to separate. This guide provides practical, experience-based solutions to common problems encountered during the synthesis, analysis, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the direct amidation of a 2-cyclopropyl-2-hydroxyacetate ester (e.g., the methyl or ethyl ester) with ammonia. This reaction is typically carried out in a suitable solvent such as methanol or ethanol, often under pressure and at elevated temperatures to drive the reaction to completion. The starting ester can be synthesized from cyclopropyl glyoxylic acid.

Q2: Why is temperature control so critical during the amidation step?

Temperature control is crucial for several reasons. Firstly, excessively high temperatures can lead to the formation of degradation products. Secondly, the reaction of ammonia with the ester is an equilibrium process. While higher temperatures can increase the reaction rate, they can also shift the equilibrium. Therefore, an optimal temperature must be found to ensure a reasonable reaction time and high conversion.

Q3: What are the primary challenges in purifying the final product?

The main challenge lies in the high polarity and water solubility of this compound, which can make extraction and recrystallization difficult. The presence of structurally similar impurities, such as the starting carboxylic acid or unreacted ester, further complicates purification. These impurities may co-crystallize with the product, necessitating highly selective purification techniques.

Q4: Can I use a Ritter reaction to synthesize this molecule?

The Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid, is a plausible route.[1][2][3] However, the stability of the cyclopropyl group under strongly acidic conditions is a major concern, as ring-opening can occur to form homoallylic amide byproducts.[4] This route would require careful optimization of the acid catalyst and reaction conditions to be viable.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Symptom: After the reaction and work-up, the isolated yield of the desired amide is significantly lower than expected.

Possible Cause Explanation & Solution
Incomplete Reaction The amidation of an ester is an equilibrium-driven process. Solution: Ensure a sufficient excess of ammonia is used. If using aqueous ammonia, consider switching to a solution of ammonia in an alcohol (e.g., methanolic ammonia) to reduce the concentration of water, which can hydrolyze the product back to the carboxylic acid. Running the reaction at a moderately elevated temperature in a sealed vessel can also help drive the reaction to completion.[5]
Product Hydrolysis During work-up, particularly if the pH becomes acidic or strongly basic, the amide product can hydrolyze back to 2-cyclopropyl-2-hydroxyacetic acid. Solution: Maintain a neutral or slightly basic pH during the work-up and extraction. Avoid prolonged exposure to strong acids or bases.
Losses During Extraction Due to its high polarity and water solubility, the product may remain in the aqueous layer during extraction with common organic solvents. Solution: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-5) to maximize recovery. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product into the organic phase.
Problem 2: Presence of an Impurity with a Similar Retention Time in HPLC

Symptom: Your HPLC analysis shows a peak that is very close to the main product peak, making quantification and isolation difficult.

Possible Cause Explanation & Solution
Unreacted Starting Ester The starting 2-cyclopropyl-2-hydroxyacetate ester is structurally very similar to the amide product and may have a close retention time on a standard C18 column. Solution: To confirm its identity, spike a sample of your crude material with the starting ester and observe if the peak area increases. To remove it, a careful recrystallization or flash column chromatography may be necessary. Consider extending the reaction time or increasing the temperature to ensure complete conversion.
2-Cyclopropyl-2-hydroxyacetic Acid This impurity can arise from hydrolysis of the starting ester or the final amide product. Solution: The presence of this acidic impurity can be confirmed by LC-MS. To remove it, perform a mild basic wash (e.g., with a dilute solution of sodium bicarbonate) during the work-up. The carboxylate salt will be extracted into the aqueous layer, while the neutral amide product remains in the organic phase.
Ring-Opened Byproduct If using a synthetic route that involves strong acids (like the Ritter reaction), an impurity corresponding to a homoallylic amide may be present due to the opening of the cyclopropyl ring.[4] Solution: This is a more challenging impurity to remove due to its structural similarity. The best approach is to avoid its formation by using milder reaction conditions. If it does form, purification by preparative HPLC or careful column chromatography may be required.
Problem 3: Product is an Oil or Fails to Crystallize

Symptom: After removing the solvent, the product remains a viscous oil and does not solidify, making it difficult to handle and purify further.

Possible Cause Explanation & Solution
Presence of Impurities Even small amounts of impurities can act as a "eutectic," depressing the melting point and preventing crystallization. Solution: First, ensure the product is free from residual solvent by drying under high vacuum. If it remains an oil, attempt to purify it further by flash column chromatography. Once a purer fraction is obtained, try the recrystallization again.
Incorrect Recrystallization Solvent The chosen solvent system may not be appropriate for inducing crystallization. Solution: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar molecule like this compound, consider solvent systems like ethyl acetate/heptane, isopropanol/diisopropyl ether, or acetonitrile. Using a co-solvent system where the product is soluble in one solvent and insoluble in the other is often effective.
Amorphous Solid The product may be forming an amorphous solid rather than a crystalline one. Solution: Try a "scratching" technique: dip a glass rod into the oily product, remove it, and allow the thin film of oil on the rod to air-dry to form a seed crystal. Then, scratch the inside of the flask with the rod below the surface of the oil. This can provide nucleation sites for crystallization. Alternatively, sonication in an ultrasonic bath can sometimes induce crystallization.

Visualized Workflows and Decision Trees

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start Start: Ethyl 2-cyclopropyl-2-hydroxyacetate reaction Amidation: Methanolic Ammonia, Sealed Vessel, 60-80°C start->reaction concentrate Concentrate Reaction Mixture reaction->concentrate extract Aqueous Wash (Brine) & Extract with Ethyl Acetate concentrate->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry chromatography Column Chromatography (Silica, EtOAc/MeOH gradient) dry->chromatography hplc HPLC Analysis for Purity chromatography->hplc recrystallize Recrystallization (e.g., Isopropanol/Heptane) hplc->recrystallize end_node Final Product: Pure this compound recrystallize->end_node

Caption: High-level workflow for synthesis and purification.

Troubleshooting Impurities Decision Tree

G cluster_id Identification cluster_remediation Remediation Strategy start Impurity Detected by HPLC/LC-MS check_mw Check Mass: Matches Starting Material? start->check_mw check_acid Check Mass: Matches Carboxylic Acid? check_other Unexpected Mass? check_mw->check_acid No action_sm Action: - Extend reaction time - Increase excess of ammonia check_mw->action_sm Yes check_acid->check_other No action_acid Action: - Mild basic wash (NaHCO3) during work-up check_acid->action_acid Yes action_other Action: - Re-evaluate reaction conditions - Preparative HPLC check_other->action_other Yes

Caption: Decision tree for impurity identification and removal.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-cyclopropyl-2-hydroxyacetate (1 equiv.)

  • 7N Ammonia in Methanol (10 equiv.)

  • Methanol

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a high-pressure reaction vessel, add ethyl 2-cyclopropyl-2-hydroxyacetate and a 7N solution of ammonia in methanol.

  • Seal the vessel tightly and heat the reaction mixture to 70°C with stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction vessel to room temperature and then to 0°C in an ice bath.

  • Carefully vent the vessel and concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Dissolve the resulting residue in a mixture of ethyl acetate and brine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: HPLC Method for Purity Analysis

This method is a general guideline for the analysis of polar, non-chromophoric alpha-hydroxy amides and should be optimized for your specific system.

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Note: Due to the weak UV absorbance of the analyte, an ELSD or Mass Spectrometric (MS) detector will provide better sensitivity and is highly recommended.

Protocol 3: Purification by Recrystallization
  • Transfer the crude this compound to a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the crude product completely.

  • While the solution is still hot, slowly add heptane (a non-solvent) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/heptane (1:1) mixture.

  • Dry the crystals under high vacuum to a constant weight.

References

  • Ritter Reaction Overview . Organic Chemistry Portal. [Link]

  • Acid-Catalyzed Ring Opening of Cyclopropyl Carbinols . ResearchGate. [Link]

  • Amide Synthesis via Ritter Reaction . Journal of the Indian Academy of Sciences. [Link]

  • Process for the preparation of cyclopropane-carboxylic-amide.
  • Ritter Reaction . Wikipedia. [Link]

  • Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Fatty Acid Analysis by HPLC . AOCS Lipid Library. [Link]

  • Synthesis of α-Hydroxy Amides . ResearchGate. [Link]

  • Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography . PubMed. [Link]

  • Reductive amination of glyoxylic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Coupling of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced process of coupling reactions involving 2-Cyclopropyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the unique challenges posed by the cyclopropyl and α-hydroxy functionalities. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction conditions for superior results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the coupling of this compound with your desired amine partner. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Question 1: I am observing a significantly low yield of my desired amide product. What are the likely causes and how can I improve it?

Low yield in this specific coupling reaction can stem from several factors, often related to the inherent structure of this compound.

Potential Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid derived from the hydrolysis of this compound needs to be efficiently activated to react with the incoming amine.[1][2]

    • Solution: Ensure you are using a sufficient excess of your coupling reagent. For sterically hindered substrates, it is often beneficial to pre-activate the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[1]

  • Steric Hindrance: The presence of the cyclopropyl group can create steric hindrance around the reaction center, slowing down the coupling reaction.[3][4]

    • Solution: Consider using a less bulky coupling reagent. Additionally, increasing the reaction temperature or extending the reaction time can help overcome the steric barrier. However, monitor the reaction closely to avoid decomposition.

  • Side Reactions Involving the Hydroxyl Group: The free hydroxyl group can interfere with the reaction by reacting with the activated carboxylic acid, leading to the formation of ester byproducts or self-polymerization.

    • Solution: The most effective strategy is to protect the hydroxyl group prior to the coupling reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[5][6][7][8]

Question 2: I am observing a significant amount of a side product with a mass corresponding to an ester. What is happening and how can I prevent it?

The formation of an ester byproduct is a classic issue when dealing with α-hydroxy acids in coupling reactions.

Cause: The hydroxyl group of one molecule of 2-Cyclopropyl-2-hydroxyacetic acid can react with the activated carboxylic acid of another molecule, forming a dimeric ester. This side reaction competes with the desired amidation.

Solutions:

  • Protect the Hydroxyl Group: This is the most robust solution. By protecting the hydroxyl group, you eliminate its nucleophilicity and prevent it from participating in the reaction.[5][6][7][8]

  • Slow Addition of the Amine: If protection is not feasible, a slow, dropwise addition of the amine to the pre-activated carboxylic acid can favor the desired intermolecular reaction over the competing esterification.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to promoting esterification than others. It may be beneficial to screen different classes of coupling reagents.

Question 3: My purification process is complicated by a byproduct that is difficult to separate from my desired amide. What could this be?

Besides the ester dimer, other byproducts can complicate purification.

Potential Byproducts & Solutions:

  • Urea Byproducts: If you are using carbodiimide-based coupling reagents like DCC or EDC, the corresponding urea byproduct can be difficult to remove.[9]

    • Solution: For DCC, the urea is largely insoluble in many organic solvents and can be removed by filtration. For the more soluble EDC-urea, an acidic workup can help in its removal.

  • Epimerization: While less common for α-hydroxy acids compared to α-amino acids, racemization at the α-carbon can occur under harsh basic conditions.

    • Solution: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases. Running the reaction at lower temperatures can also minimize this risk.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic planning of your coupling reaction with this compound.

FAQ 1: Is it always necessary to protect the hydroxyl group of this compound before coupling?

While not strictly necessary in all cases, protecting the hydroxyl group is highly recommended for achieving high yields and simplifying purification. The decision to protect depends on several factors:

  • The nucleophilicity of your amine: If you are using a highly reactive and unhindered amine, it may outcompete the hydroxyl group for the activated carboxylic acid.

  • Reaction conditions: At higher concentrations and temperatures, the likelihood of intermolecular esterification increases.

  • Desired purity of the final product: If high purity is critical, the upfront investment in protection and deprotection steps will save significant time and effort during purification.

FAQ 2: What are the best coupling reagents for this specific substrate?

The choice of coupling reagent is critical and can significantly impact the success of your reaction.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReadily available, cost-effective.[9]Can lead to urea byproducts that are difficult to remove. Potential for O-acylisourea rearrangement.[9]
Uronium/Aminium Salts HATU, HBTU, TBTUHigh efficiency, fast reaction times, low racemization.[9][10]More expensive than carbodiimides.
Phosphonium Salts PyBOP, BOPEffective for sterically hindered substrates.[9][10]Can be toxic and produce phosphine oxide byproducts.

For a sterically hindered substrate like this compound, uronium or phosphonium-based reagents like HATU or PyBOP are often a good starting point due to their high reactivity.[9][10]

FAQ 3: How does the cyclopropyl group affect the reaction conditions?

The cyclopropyl group primarily introduces steric bulk near the reaction center.[3] This can slow down the rate of reaction. To compensate for this, you might need to:

  • Use a more reactive coupling reagent.

  • Increase the reaction temperature.

  • Extend the reaction time.

It is also important to be aware of potential ring-opening reactions of the cyclopropyl group under strongly acidic or radical conditions, though this is less likely under standard amide coupling conditions.[11]

FAQ 4: What solvents are recommended for this coupling reaction?

The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction.

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are common choices. DMF is particularly good at solvating a wide range of substrates.

  • Anhydrous Conditions: It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Hydroxyl Protection

  • Protection of the Hydroxyl Group (Example with TBDMSCl):

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH4Cl and extract with DCM.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the silyl-protected intermediate by column chromatography.

  • Amide Coupling (Using HATU):

    • Dissolve the protected this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes for pre-activation.

    • Add your amine (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature and monitor progress by TLC or LC-MS.

    • Once complete, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify the coupled product by column chromatography.

  • Deprotection of the Hydroxyl Group (Example with TBAF):

    • Dissolve the purified, protected amide in THF.

    • Add Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the final product.

Visualizing the Workflow

experimental_workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection start This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_intermediate Protected Intermediate protect->protected_intermediate Purification couple Amide Coupling (Amine, HATU, DIPEA) protected_intermediate->couple coupled_product Protected Coupled Product couple->coupled_product Purification deprotect Deprotect Hydroxyl Group (e.g., TBAF) coupled_product->deprotect final_product Final Amide Product deprotect->final_product Purification

Caption: A typical workflow for the coupling of this compound.

troubleshooting_flowchart action_node action_node start Low Yield? ester_side_product Ester Side Product? start->ester_side_product Yes steric_hindrance Steric Hindrance Suspected? start->steric_hindrance No protect_oh Protect Hydroxyl Group ester_side_product->protect_oh increase_temp_time Increase Temperature/Time steric_hindrance->increase_temp_time Yes pre_activate Pre-activate Carboxylic Acid steric_hindrance->pre_activate No change_coupling_reagent Change Coupling Reagent (e.g., HATU, PyBOP) increase_temp_time->change_coupling_reagent pre_activate->change_coupling_reagent

Caption: A decision tree for troubleshooting low yield.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chem.iitb.ac.in. (2020). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Retrieved from [Link]

  • University of Oxford. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the synthesis of amides, hydroxamic acids and esters from acids or aldehydes. Retrieved from [Link]

  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). AU2011218491B2 - Processes for making cyclopropyl amide derivatives and intermediates associated therewith.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

Sources

Preventing side reactions during the synthesis of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-hydroxyacetamide. This molecule is a valuable building block in medicinal chemistry, notable for the unique stereoelectronic properties imparted by its cyclopropyl moiety. However, the inherent ring strain of the cyclopropane group presents specific challenges during synthesis, often leading to undesired side reactions and compromised yields.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges, explains the causality behind reaction outcomes, and offers validated protocols to help you navigate the complexities of this synthesis and prevent the formation of critical side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several viable pathways, typically starting from a precursor containing the cyclopropyl ketone core. A common and effective strategy involves a two-step process:

  • Cyanohydrin Formation: The synthesis often begins with cyclopropyl methyl ketone, which is converted to a cyanohydrin intermediate. This is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) with catalytic amounts of a Lewis acid or an alkali metal cyanide (e.g., KCN, NaCN) under controlled pH.

  • Selective Hydrolysis: The nitrile group of the cyanohydrin is then carefully hydrolyzed to the primary amide. This step is critical, as harsh conditions can lead to the hydrolysis of the amide to the carboxylic acid or induce side reactions involving the cyclopropyl ring.

An alternative route involves the direct amidation of 2-cyclopropyl-2-hydroxyacetic acid. However, this guide will focus on troubleshooting the more common route from the ketone, as it presents more frequent challenges with side reactions.

Q2: My reaction is generating a significant byproduct. How do I identify and prevent it? The main issue is suspected ring-opening.

This is the most common and critical issue. The high ring strain of the cyclopropyl group makes it susceptible to cleavage, especially under acidic conditions.[3][4]

Probable Cause: Acid-Catalyzed Ring-Opening

The carbonyl group of the cyclopropyl ketone (or a related intermediate) can be protonated by acid. This activation facilitates the cleavage of the cyclopropane ring to form a more stable carbocation intermediate.[3] This intermediate is then trapped by nucleophiles in the reaction mixture (e.g., water, alcohols), leading to linear byproducts that lack the cyclopropyl group. The cyclopropylmethyl carbocation is remarkably stable, often comparable to a benzyl carbocation, due to the unique electronic structure of the "bent bonds" in the ring, which can delocalize the positive charge.[5][6]

Troubleshooting & Prevention Strategy:

  • Strict pH Control: Avoid acidic conditions at all costs. If using alkali metal cyanides for cyanohydrin formation, ensure the reaction medium is buffered or maintained at a neutral to slightly basic pH.

  • Lewis Acid Choice: When using a Lewis acid-catalyzed approach (e.g., with TMSCN), select milder Lewis acids (e.g., ZnI₂, In(OTf)₃) over strong ones like TiCl₄ or AlCl₃, which can promote ring-opening.

  • Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures provide the activation energy needed for the ring-opening pathway. Start at 0°C and slowly warm to room temperature only if necessary.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. The presence of water can lead to the formation of hydronium ions, creating localized acidic microenvironments.

Q3: During the hydrolysis of the nitrile to the amide, I'm getting the carboxylic acid as a major byproduct. How can I improve selectivity?

This is a classic selectivity problem in nitrile hydrolysis. Over-hydrolysis occurs when the reaction conditions are too harsh or the reaction time is too long.

Probable Cause: Over-Hydrolysis

Both acid- and base-catalyzed hydrolysis of nitriles proceed through the primary amide intermediate. If the conditions are potent enough to hydrolyze the nitrile, they are often also capable of hydrolyzing the resulting amide to the carboxylate/carboxylic acid.

Troubleshooting & Prevention Strategy:

  • Use a Peroxide-Based Method: A highly effective method for selective conversion of nitriles to amides is the use of hydrogen peroxide under basic conditions (e.g., with NaOH or K₂CO₃ in a solvent like DMSO or ethanol). This method is typically mild and highly selective for the amide.

  • Controlled Acid Hydrolysis: If using an acid-catalyzed method, employ a milder system like concentrated H₂SO₄ in acetic acid at low temperatures and carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further hydrolysis of the product amide.

  • Enzymatic Hydrolysis: For ultimate selectivity, consider using a nitrile hydratase enzyme. This approach offers unparalleled selectivity for the amide product under very mild, neutral pH conditions, though it requires specialized reagents and procedures.

Troubleshooting Guide: At-a-Glance

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield & Complex Mixture of Byproducts 1. Acid-catalyzed ring-opening of the cyclopropyl group.[3][4] 2. Reaction temperature is too high.1. Maintain strict pH control (neutral to slightly basic). 2. Use milder reagents (e.g., ZnI₂ instead of stronger Lewis acids). 3. Operate at low temperatures (0°C to RT).
Formation of Linear Byproducts (Loss of C₃H₅ group) Cleavage of the cyclopropane ring via a stable carbocation intermediate.[5][6]1. Eliminate all sources of protic or strong Lewis acids. 2. Ensure anhydrous conditions to prevent in-situ acid generation.
Product is 2-Cyclopropyl-2-hydroxyacetic acid instead of the amide Over-hydrolysis of the intermediate nitrile or the product amide.1. Switch to a selective hydrolysis method (e.g., basic H₂O₂). 2. Reduce reaction time and temperature for acid/base hydrolysis. 3. Monitor reaction closely and quench promptly.
Reaction Stalls / Fails to Initiate 1. Poor quality or inhibited reagents (e.g., old TMSCN). 2. Insufficient activation of the ketone.1. Use freshly distilled or newly purchased reagents. 2. If using a catalytic amount of Lewis acid, consider a slight increase in loading.

Visualized Workflows and Mechanisms

Diagram 1: Synthetic Pathway and Side Reaction Branch Points

This diagram illustrates the desired synthetic route from cyclopropyl methyl ketone to this compound and highlights the critical junctures where side reactions, such as ring-opening and over-hydrolysis, can occur.

G A Cyclopropyl Methyl Ketone B Cyanohydrin Intermediate A->B Step 1: Cyanide Addition (e.g., TMSCN, ZnI₂) D SIDE REACTION Ring-Opened Byproducts A->D Harsh Acidic Conditions C TARGET PRODUCT This compound B->C Step 2: Selective Nitrile Hydrolysis (e.g., H₂O₂ / Base) B->D Acid Contamination E SIDE REACTION Carboxylic Acid Byproduct B->E Harsh Hydrolysis (Acid/Base, Heat) C->E Prolonged Hydrolysis

Caption: Key reaction steps and potential side reaction pathways.

Diagram 2: Troubleshooting Decision Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

G start Problem Observed? p1 Low Yield / Multiple Spots on TLC start->p1 p2 Product Mass Incorrect (LC-MS) start->p2 p3 Product is Carboxylic Acid start->p3 c1 Suspect Ring-Opening p1->c1 p2->c1 c2 Suspect Over-Hydrolysis p3->c2 s1 Check pH of all steps. Ensure anhydrous conditions. Lower reaction temperature. c1->s1 s2 Switch to mild hydrolysis (H₂O₂/Base). Reduce reaction time/temp. Monitor reaction closely. c2->s2

Caption: A decision tree for troubleshooting synthesis issues.

Recommended Protocol: Mitigating Side Reactions

This protocol for the synthesis of this compound from cyclopropyl methyl ketone is optimized to minimize ring-opening and over-hydrolysis.

Step 1: Synthesis of 2-Cyclopropyl-2-hydroxypropanenitrile

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclopropyl methyl ketone (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per 1 g of ketone).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Catalyst Addition: Add zinc iodide (ZnI₂, 0.1 eq) to the stirred solution.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) until the starting ketone is consumed (typically 2-4 hours).

  • Quench: Cool the mixture back to 0°C and slowly add a saturated aqueous solution of NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is used directly in the next step without further purification.

Step 2: Selective Hydrolysis to this compound

  • Setup: In a new flask, dissolve the crude cyanohydrin from Step 1 in dimethyl sulfoxide (DMSO, 10 mL per 1 g of cyanohydrin).

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Oxidant Addition: Cool the mixture to 10-15°C. Slowly add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise, maintaining the temperature below 25°C. An exothermic reaction is expected.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 3-5 hours. Monitor the disappearance of the nitrile intermediate by LC-MS or TLC.

  • Quench: Once the reaction is complete, quench by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip indicates its absence.

  • Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/heptane) to yield pure this compound.

References

  • BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem.
  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
  • Wiberg, K. B., & Kass, S. R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. BenchChem.
  • Majumdar, S., & Ghorai, M. K. (n.d.). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • Miller, R. D., & McKean, D. R. (n.d.). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-Cyclopropyl-2-hydroxyacetic acid.

Sources

Troubleshooting guide for the analysis of 2-Cyclopropyl-2-hydroxyacetamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Cyclopropyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this small, polar, and non-chromophoric analyte. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions and strategic decisions you'll face when developing a method for this compound.

Q1: I am not detecting my compound with a standard UV-Vis detector. Is my compound degrading?

Probably not. This compound lacks a significant chromophore—a part of a molecule that absorbs ultraviolet or visible light.[1][2] Standard HPLC methods in the pharmaceutical industry heavily rely on UV-Vis detectors, which are excellent for compounds with aromatic rings or conjugated systems.[2] Since your analyte has neither, it will be practically "invisible" to a UV detector, especially at low concentrations.

Q2: What detection method should I use instead of UV-Vis?

For non-chromophoric and non-volatile analytes like this, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[1][3][4] These detectors are mass-based and do not depend on the optical properties of the analyte.[4] They work by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles.[4][5] This makes them nearly universal for any compound that is less volatile than the mobile phase.[4] An ELSD is also compatible with gradient elution, which is a significant advantage over a Refractive Index (RI) detector.[3][6]

Q3: My analyte elutes at the solvent front on my C18 column. How can I achieve retention?

This is a classic issue for small, polar molecules in Reversed-Phase (RP-HPLC).[7][8] The nonpolar C18 stationary phase has very little affinity for your highly polar analyte, causing it to travel with the mobile phase and elute in the void volume (t₀). You have two primary strategies to resolve this:

  • Optimize Reversed-Phase Conditions: Use a column designed for polar analytes that is stable in highly aqueous mobile phases (e.g., Waters Atlantis T3, CORTECS T3).[7][9] You can then run a mobile phase with very low or even 100% aqueous content to increase retention.[9]

  • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is an ideal alternative designed specifically for retaining and separating very polar compounds.[10][11][12][13][14] It uses a polar stationary phase (like amide or bare silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[11][14]

Q4: Should I consider derivatization?

Derivatization is a powerful technique where you chemically modify your analyte to attach a UV-absorbing or fluorescent tag.[15][16][17] For this compound, the hydroxyl and amide groups can be targeted. For instance, reacting it with Benzoyl Chloride would attach a benzoyl group, making it easily detectable by UV.[15][16][18]

  • Pros: Enables the use of standard UV or fluorescence detectors, which can be highly sensitive.[15]

  • Cons: Adds extra sample preparation steps (pre-column derivatization), can be difficult to reproduce, and may introduce byproducts.[2]

Consider derivatization if you do not have access to an ELSD or CAD and require high sensitivity.[2][15]

Part 2: In-Depth Troubleshooting Guide

This section provides systematic solutions to specific problems you might encounter during method development and routine analysis.

Problem 1: No Peak or Extremely Low Signal with ELSD

You've switched to an ELSD, but your analyte peak is still missing or buried in the noise.

Probable Causes:

  • Inappropriate ELSD Settings: The nebulization and evaporation temperatures are critical. If the evaporation (drift tube) temperature is too high, your semi-volatile analyte might evaporate along with the mobile phase. If it's too low, the mobile phase won't fully evaporate, leading to a high background signal.

  • Volatile Mobile Phase Additives: Additives like Trifluoroacetic Acid (TFA) are volatile and can suppress the analyte signal or create significant baseline noise in an ELSD.

  • Analyte is Too Volatile: While unlikely for an acetamide derivative under normal conditions, if the drift tube temperature is excessively high, you could be losing the sample.

  • Poor Retention: Even with an ELSD, if the analyte elutes in the solvent front, the signal can be suppressed or obscured by injection-related pressure changes.

Systematic Solutions:

  • Optimize ELSD Parameters:

    • Nebulizer Temperature: Set according to your mobile phase composition (lower for high organic content).

    • Evaporator (Drift Tube) Temperature: Start with a low temperature (e.g., 35-40 °C) and increase it incrementally. Find the balance where the mobile phase evaporates efficiently without losing your analyte.

    • Gas Flow (Nitrogen): Ensure the flow rate is appropriate for your mobile phase flow rate to ensure proper nebulization.

  • Use MS-Friendly Mobile Phase Additives: Replace volatile ion-pairing agents or acids like TFA with non-volatile buffers if possible, or use additives known to be ELSD-compatible like formic acid or ammonium formate at low concentrations (e.g., 0.1%).[19]

  • Confirm Analyte Presence: As a control, prepare a high-concentration standard and perform a direct infusion into the ELSD (bypassing the column) to confirm the detector is capable of seeing your compound.

  • Address Retention: Use the strategies in Problem 2 to move the peak away from the solvent front. A well-retained peak will always give a better signal-to-noise ratio.

Problem 2: Peak Elutes in the Solvent Front (Poor Retention)

Your peak appears at or very near the column's void volume, providing no chromatographic separation.

Workflow: Improving Retention of a Polar Analyte

G start Start: Peak at t₀ on C18 Column mode_choice Choose Strategy start->mode_choice rp_path Optimize Reversed-Phase mode_choice->rp_path Preferred hilic_path Switch to HILIC mode_choice->hilic_path Alternative rp_step1 Use 100% Aqueous Mobile Phase (e.g., 0.1% Formic Acid in Water) rp_path->rp_step1 hilic_step1 Select HILIC Column (e.g., Amide, Diol, Silica) hilic_path->hilic_step1 rp_step2 Ensure Column is 100% Aqueous Compatible (e.g., Polar-endcapped, T3 chemistry) rp_step1->rp_step2 rp_check Retention Improved? rp_step2->rp_check rp_check->hilic_path No rp_success Success: Optimize Further rp_check->rp_success Yes hilic_step2 Use High Organic Mobile Phase (e.g., 95:5 Acetonitrile:Water with buffer) hilic_step1->hilic_step2 hilic_check Retention Achieved? hilic_step2->hilic_check hilic_check->rp_path No, try another HILIC phase hilic_success Success: Optimize Gradient/Isocratic Conditions hilic_check->hilic_success Yes

Caption: Workflow for addressing poor retention.

Detailed HILIC Recommendations:

  • Mechanism: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes like yours partition into this layer and are retained.[11] The elution order is typically from least polar to most polar.

  • Mobile Phase: A typical starting point is 95% acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). To increase elution strength, you increase the aqueous component.[11][13]

  • Sample Solvent: This is critical. The sample must be dissolved in a solvent that is as weak as or weaker than the mobile phase. Ideally, dissolve your sample in the initial mobile phase itself. Injecting a sample dissolved in a high-water content solvent will cause severe peak distortion.[20]

Table 1: Recommended Starting HPLC Conditions

ParameterOptimized Reversed-PhaseHILIC (Hydrophilic Interaction)
Column Waters CORTECS T3 or Atlantis Premier BEH C18 AX, 2.7 µm, 2.1 x 100 mmWaters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.010 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0
Mobile Phase B Acetonitrile10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0
Gradient 0-100% B over 10 minutes0-100% B over 10 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 2 µL2 µL
Detector ELSD (Drift Tube: 40°C, Gas: 1.5 SLM) or CADELSD (Drift Tube: 45°C, Gas: 1.5 SLM) or CAD
Sample Diluent Initial Mobile Phase (or Water)Initial Mobile Phase (e.g., 95% ACN)
Problem 3: Poor Peak Shape (Tailing, Fronting, Splitting)

Your peak is detected and retained, but it is not sharp and symmetrical, compromising quantification.

Troubleshooting Decision Tree: Poor Peak Shape

G start Start: Poor Peak Shape Observed shape_type What is the shape? start->shape_type tailing Peak Tailing (Asymmetric tail) shape_type->tailing Tailing fronting Peak Fronting (Asymmetric front) shape_type->fronting Fronting splitting Peak Splitting (Two or more maxima) shape_type->splitting Splitting cause_tailing Cause: Secondary Silanol Interactions or Column Contamination tailing->cause_tailing cause_fronting Cause: Column Overload or Incompatible Sample Solvent fronting->cause_fronting cause_splitting Cause: Column Inlet Frit Blockage, Column Void, or Sample Solvent Issue splitting->cause_splitting solution_tailing Solution: 1. Lower mobile phase pH (e.g., add 0.1% Formic Acid). 2. Use a modern, high-purity, end-capped column. 3. Flush column with strong solvent. cause_tailing->solution_tailing solution_fronting Solution: 1. Dilute sample / reduce injection volume. 2. Dissolve sample in mobile phase. cause_fronting->solution_fronting solution_splitting Solution: 1. Replace guard column. 2. Reverse-flush analytical column (if permitted). 3. Ensure sample solvent is miscible with mobile phase. cause_splitting->solution_splitting

Caption: Decision tree for diagnosing poor peak shape.

Expert Insights on Peak Tailing:

The hydroxyl (-OH) and amide (-NH2) groups on your analyte can form hydrogen bonds with acidic silanol groups (Si-OH) present on the surface of silica-based columns.[20] This "secondary interaction" is a different retention mechanism from the primary reversed-phase or HILIC mode, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[20]

  • The pH Solution: By adding a small amount of acid (like formic acid) to the mobile phase, you lower the pH.[21] At a low pH (e.g., below 4), the silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻). This non-ionized form is much less interactive with your analyte, leading to a significantly more symmetrical peak.[21]

  • The Column Solution: Modern columns use high-purity silica and advanced "end-capping" techniques where the accessible silanols are chemically bonded with a small, inert group. This shields the analyte from these problematic interactions.

References
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). [Link]

  • Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. (2006). Pharmeur Sci Notes. [Link]

  • Mobile Phase Preparation Tips & Tricks. (2022). Phenomenex. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. [Link]

  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). [Link]

  • Retaining Polar Compounds. (2014). LCGC Europe. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases. (2025). [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]

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Improving the stability of 2-Cyclopropyl-2-hydroxyacetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyclopropyl-2-hydroxyacetamide

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for this compound. This guide is designed for our scientific partners in research and drug development. As Senior Application Scientists, we understand that maintaining the stability of your compounds in solution is critical for reproducible and reliable experimental results. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate degradation and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a new peak on HPLC after a short time. What is happening?

A new peak typically indicates the formation of a degradation product. For this molecule, the two most probable degradation pathways are hydrolysis of the amide group and oxidation of the secondary alcohol. Hydrolysis would form 2-Cyclopropyl-2-hydroxyacetic acid, while oxidation would yield 2-Cyclopropyl-2-oxoacetamide. The rate of these reactions is highly dependent on the solution's pH, temperature, and exposure to oxygen and light.

Q2: What is the primary cause of instability for this compound in an aqueous solution?

The primary cause is pH-mediated hydrolysis of the amide functional group.[1][2] Amide bonds are susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the amide to form a carboxylic acid and ammonia.[3][4] This process is often accelerated by elevated temperatures.

Q3: What are the ideal storage conditions for a stock solution of this compound?

For maximum stability, stock solutions should be prepared in a buffered system at a mildly acidic to neutral pH (ideally pH 4-7). They should be stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) and protected from light. If oxidation is a concern, purging the solution and vial headspace with an inert gas like nitrogen or argon is recommended.

Q4: Can the solvent I use affect the stability of the compound?

Absolutely. While aqueous solutions are common, the presence of water is necessary for hydrolysis.[5] If your experimental design allows, using anhydrous aprotic solvents can prevent hydrolytic degradation. However, for most biological applications requiring aqueous media, controlling the pH with a buffer is the most effective strategy.[6][7][8]

Troubleshooting Guide: Diagnosing and Solving Instability

This section provides a systematic approach to identifying and resolving stability issues.

Problem: Rapid Loss of Parent Compound in Solution

If you observe a rapid decrease in the concentration of this compound, follow this workflow to diagnose the cause.

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions Observe Rapid Degradation Observed (e.g., >10% loss via HPLC) Check_pH Measure Solution pH Observe->Check_pH Check_Storage Review Storage Conditions (Temp, Light, Headspace) Observe->Check_Storage Check_Excipients Analyze Excipients/ Other Components Observe->Check_Excipients Cause_pH pH-Mediated Hydrolysis Check_pH->Cause_pH pH is acidic (<4) or alkaline (>8)? Cause_Oxidation Oxidation Check_Storage->Cause_Oxidation Exposed to air/light or high temp? Cause_Interaction Excipient Interaction Check_Excipients->Cause_Interaction Reactive components present? Solution_Buffer Implement Buffer System (See Table 1) Cause_pH->Solution_Buffer Solution_Antioxidant Add Antioxidant/ Inert Gas Purge Cause_Oxidation->Solution_Antioxidant Solution_Excipient Test Placebo/ Reformulate Cause_Interaction->Solution_Excipient

Caption: Troubleshooting workflow for compound instability.

Detailed Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound Hydrolysis_Product 2-Cyclopropyl-2-hydroxyacetic acid + Ammonia Parent->Hydrolysis_Product H+ or OH- (Acid/Base Catalysis) Oxidation_Product 2-Cyclopropyl-2-oxoacetamide Parent->Oxidation_Product Oxidizing Agent (e.g., O2, Metal Ions)

Caption: Primary degradation pathways of the target molecule.

  • pH-Mediated Hydrolysis : The amide bond is the most likely point of failure. Amides are generally more stable than esters but will hydrolyze under harsh acidic or basic conditions, especially with heat.[2] The reaction is catalyzed by either H+ (acid) or OH- (base) ions.[1][3][5] The products are the corresponding carboxylic acid and ammonia. To mitigate this, maintaining the pH of your solution within a stable range using a buffer is the most effective control measure.[7][9]

  • Oxidation : The secondary alcohol group is susceptible to oxidation, which would convert it to a ketone.[10][11][12] This can be initiated by atmospheric oxygen (auto-oxidation), trace metal ion contaminants, or light exposure.[13] While typically slower than aggressive hydrolysis, it can be a significant degradation pathway over time. This is best controlled by using high-purity solvents, adding chelating agents like EDTA to sequester metal ions, adding antioxidants, and minimizing oxygen exposure by purging with an inert gas.

Protocols for Stability Assessment

To proactively manage stability, we recommend performing structured studies. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for these studies due to its ability to separate and quantify the parent compound from its degradation products.[14][15][16]

Protocol 1: pH-Rate Profile Study

This experiment determines the optimal pH for maximum stability.

Objective: To identify the pH at which the degradation rate of this compound is at a minimum.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). See Table 1 for recommended buffer systems.

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in each buffer.

  • Incubation: Store aliquots of each solution at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Include a control set at 2-8°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition, neutralize if necessary, and dilute for HPLC analysis.

  • Data Analysis: Quantify the remaining percentage of the parent compound at each time point for each pH. Plot the degradation rate constant (k) versus pH to identify the pH of maximum stability.

Target pH Range Recommended Buffer System Comments
2.0 - 4.0Citrate-Phosphate BufferProvides good buffering capacity in the acidic range.
4.0 - 5.5Acetate BufferCommonly used and effective in the mid-acidic range.[17]
6.0 - 7.5Phosphate Buffer (PBS)Excellent physiological buffer, but be aware of potential catalysis.
7.5 - 9.0Tris BufferA common biological buffer for slightly alkaline conditions.[8][9]
Table 1: Recommended Buffer Systems for pH Stability Studies.
Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and establishes the specificity of your analytical method.[18][19] It is a cornerstone of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[20]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.[18][21] A target degradation of 5-20% is generally recommended to avoid secondary degradation products.[20][22]

Methodology:

  • Prepare solutions of the compound (e.g., 1 mg/mL).

  • Expose separate aliquots to the stress conditions outlined in Table 2.

  • Analyze the stressed samples by a suitable stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to help identify the mass of the degradants.[15]

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and characterize the degradation peaks.

Stress Condition Typical Reagents and Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hAcid-catalyzed hydrolysis of the amide.[20]
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hBase-catalyzed hydrolysis of the amide.[20]
Oxidation 3% H₂O₂, Room Temp, 24hOxidation of the secondary alcohol.[20][22]
Thermal 80°C (in solution and as solid), 48hThermally induced degradation.
Photolytic ICH-specified light exposure (UV/Vis)Light-induced degradation.[22]
Table 2: Typical Conditions for a Forced Degradation Study.

By implementing these troubleshooting strategies and experimental protocols, you can significantly improve the stability of this compound in your experiments, leading to more accurate and reliable scientific outcomes.

References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy via YouTube. [Link]

  • Bhaskar, R. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Huynh-Ba, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Formulation Levers: pH, Buffers, Surfactants, and Antioxidants. Pharma Stability. [Link]

  • Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. Chemistry Lovers. [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • The hydrolysis of amides. Chemguide. [Link]

  • Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

  • Kamal, A. H. et al. (2015). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Blue, B. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Al-Hilal, T. A. et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

  • G. A. K. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • What are the applications of biological buffers in the pharmaceutical field?. Hopax Fine Chemicals. [Link]

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Technical Support Center: Addressing Poor Solubility of 2-Cyclopropyl-2-hydroxyacetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers working with novel small molecules like 2-Cyclopropyl-2-hydroxyacetamide often encounter a significant hurdle that can compromise experimental outcomes: poor aqueous solubility. When a compound precipitates in a biological assay, the actual concentration available to interact with the target is unknown and significantly lower than the nominal concentration, leading to inaccurate potency measurements (e.g., IC50 values), poor reproducibility, and misleading structure-activity relationship (SAR) data.[1][2][3]

This technical guide provides a comprehensive framework for diagnosing and overcoming solubility challenges with this compound and other similarly behaved compounds. It is designed for drug discovery and development scientists who require robust and reliable data from their in vitro assays. We will move from fundamental principles and first-line troubleshooting to advanced solubilization strategies, grounding our recommendations in established scientific principles.

Frequently Asked Questions (FAQs): First-Line Solubility Troubleshooting

This section addresses the most common initial questions and issues encountered when working with challenging compounds.

Q1: I dissolved this compound in 100% DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening?

A: This is a classic phenomenon known as "crashing out" or precipitation due to a solvent shift. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its solubilizing power is dramatically reduced when diluted into an aqueous environment.[4][5] When your concentrated DMSO stock is added to the buffer, the compound is suddenly exposed to a solvent system (mostly water) in which it is poorly soluble, causing it to rapidly precipitate.

The key is to avoid creating localized areas of high compound concentration during dilution. A single-step, large-volume dilution is a common cause of this issue. The recommended solution is to perform a stepwise, serial dilution, ensuring rapid mixing at each step to maintain the compound in a dissolved state.[6]

Q2: My screening results are highly variable, and the measured potency for my compound is much lower than I expected. Could solubility be the cause?

A: Absolutely. Poor solubility is a primary source of unreliable and misleading biological data.[2][6] If the compound is not fully dissolved, several problems arise:

  • Underestimated Potency: The actual concentration of the dissolved, active compound is lower than what you calculated, leading to an artificially high IC50 value (lower potency).[1][7]

  • High Variability: The amount of precipitate can vary between wells, leading to inconsistent results and large error bars.

  • Assay Interference: Undissolved particles can interfere with assay detection methods, particularly those based on light absorbance, fluorescence, or luminescence, by scattering light or quenching signals.[8]

It is crucial to confirm the solubility of your compound under the exact final assay conditions to ensure the integrity of your results.

Q3: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?

A: This is a critical parameter that must be empirically determined for each cell line, as sensitivity to DMSO can vary significantly.[9][10] However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% .[11] Some robust cell lines may tolerate up to 1%, but this can introduce non-specific effects. Primary cells are often much more sensitive.[11]

Crucially, every experiment must include a "vehicle control" group. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to distinguish the effect of the compound from any potential effects of the solvent itself.[4]

In-Depth Troubleshooting and Solubilization Guide

When basic troubleshooting is insufficient, a more systematic approach is required. This guide provides advanced strategies and detailed protocols.

Part 1: Understanding the Problem - Is It Solubility?

The first step is to confirm that precipitation is indeed the root cause of your issues.

Workflow: Diagnosing a Solubility Problem

cluster_0 Observation & Initial Checks cluster_1 Confirmation & Action A Inconsistent Results or Low Potency Observed B Visually Inspect Assay Plate (Against a black background) A->B C Precipitate, Cloudiness, or Film Observed? B->C D Yes: Solubility is a Confirmed Issue C->D Yes E No: Problem is Likely Biological or Methodological C->E No F Proceed to Solubility Enhancement Strategies D->F G Troubleshoot Other Assay Parameters (e.g., incubation time, reagent stability) E->G

Caption: A decision tree for confirming compound precipitation in assays.

Quantitative Confirmation: Nephelometry

For a more definitive and quantitative assessment, a light-scattering method like nephelometry or turbidimetry is recommended. This technique measures the amount of light scattered by suspended particles in a solution, providing a direct measure of precipitation.[12][13] A simple protocol is provided in the Protocols section.

Part 2: Optimizing Your DMSO-Based Workflow

Before exploring complex formulation strategies, ensure your fundamental compound handling protocol is optimized.

Best Practices for DMSO Stock Solutions

ParameterRecommendationRationale
Stock Concentration 10-20 mMA balance between being concentrated enough for serial dilutions and avoiding insolubility in the 100% DMSO stock itself.[2][3]
Storage -20°C or -80°C in small, single-use aliquotsPrevents compound degradation and avoids repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and promote precipitation.[4][14]
Dilution Method Serial Dilution (not single-step)Prevents the compound from "crashing out" by gradually lowering the solvent strength.[6]
Final DMSO % ≤ 0.5% (empirically validated)Minimizes solvent-induced cytotoxicity and off-target effects.[11][15]

Workflow: Preparing Working Solutions from DMSO Stock

A 1. Start with High-Concentration Stock (e.g., 10 mM in 100% DMSO) B 2. Create Intermediate Dilution in 100% DMSO or Assay Media A->B C 3. Perform Serial Dilutions (e.g., 1:3 or 1:10 series) in Assay Media B->C D 4. Add Final Dilutions to Assay Plate Containing Cells/Reagents C->D E 5. Ensure Rapid & Thorough Mixing (pipetting or gentle shaking) D->E F Result: Final Assay Wells with Target Compound Concentrations and Low DMSO % (e.g., <0.5%) E->F

Caption: Recommended workflow for diluting DMSO stocks for assays.

Part 3: Advanced Solubilization Strategies

If optimizing the DMSO protocol is not sufficient, the next step is to employ solubility-enhancing excipients. The choice of excipient must be carefully validated to ensure it does not interfere with the assay.

1. Co-solvents

Using a small percentage of a water-miscible organic solvent other than DMSO can help keep a compound in solution.[16][17]

Co-SolventTypical Final Conc.ProsCons & Considerations
Ethanol/Methanol 1-2%Low cytotoxicity for many cell lines.[18][19][20]Can be volatile; may affect enzyme activity.
Polyethylene Glycol (PEG 400) 1-5%Low toxicity; can solubilize very hydrophobic compounds.Can increase viscosity of the medium; potential for protein interaction.
Propylene Glycol (PG) 1-5%Good safety profile; commonly used in formulations.Can be more cytotoxic than ethanol at similar concentrations.[18]

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and presenting a soluble complex to the aqueous environment.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[24][25]

A protocol for preparing a compound-cyclodextrin complex is provided in the Protocols section. This is often the most effective strategy for significantly enhancing aqueous solubility without using organic co-solvents.

Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Calculation: Determine the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 115.13 g/mol ).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance in a sterile weighing boat.

  • Dissolution: Transfer the weighed compound into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity, sterile DMSO.

  • Mixing: Vortex the tube gently until the compound is completely dissolved. Visual inspection should show a clear, particulate-free solution.[4]

  • Assisted Dissolution (if necessary): If the compound does not dissolve easily, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used, but must be done with caution as heat can degrade some compounds.[4][26]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -20°C or -80°C.[4]

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol allows for a rapid assessment of solubility under your specific assay conditions.

  • Prepare Compound Plate: In a 96-well plate (e.g., clear, flat-bottom), serially dilute your 10 mM DMSO stock in 100% DMSO to create a concentration range (e.g., from 10 mM down to ~15 µM).

  • Prepare Assay Buffer: Use the exact aqueous buffer or cell culture medium from your assay.

  • Initiate Measurement: Using a plate reader with nephelometry or turbidity detection capabilities, set the instrument to take an initial reading (T=0) of the empty assay plate wells filled with your assay buffer.

  • Add Compound: Rapidly add a small, fixed volume of the DMSO-diluted compound to the buffer-containing wells (e.g., add 2 µL of DMSO stock to 198 µL of buffer for a 1:100 dilution).

  • Monitor Light Scatter: Immediately begin taking kinetic readings of light scatter (turbidity) at a specific wavelength (e.g., 600 nm) every 1-2 minutes for a period of 1-2 hours.

  • Analysis: The concentration at which you observe a significant, time-dependent increase in light scatter above the vehicle control baseline is your approximate kinetic solubility limit.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses HP-β-CD to enhance solubility.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 45% w/v). Warm the solution slightly (40-50°C) and stir until the HP-β-CD is fully dissolved.

  • Add Compound: Weigh out the solid this compound and add it directly to the pre-warmed HP-β-CD solution. Add an amount calculated to achieve your desired final stock concentration.

  • Complexation: Tightly cap the vial and place it on a shaker or stirring plate. Allow it to mix at room temperature or a slightly elevated temperature (e.g., 37°C) for 24-48 hours. This extended incubation allows for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Harvest Supernatant: Carefully collect the clear supernatant. This is your stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC-UV) if precision is required.

  • Dilution and Use: This aqueous stock can now be serially diluted in your standard assay buffer for use in experiments.

References
  • Kubota Y, Kimura S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2):915.
  • Gould, S., & Scott, K. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (n.d.).
  • (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
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  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.
  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
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  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Hamzeloo-Moghadam, M., Taiebi, N., Mosaddegh, M., Eslami Tehrani, B., & Esmaeili, S. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
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  • (n.d.). Summary of IC 50 values and kinetic solubility obtained for drug discovery compounds.
  • (n.d.). Compound Handling Instructions. MCE.
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Technical Support Center: Managing Stereoselectivity in Reactions Involving 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for stereoselective reactions involving 2-Cyclopropyl-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing stereoselectivity in your experiments. The unique structural features of this compound, namely the presence of a chiral center bearing a hydroxyl and an amide group adjacent to a strained cyclopropyl ring, present distinct stereochemical challenges and opportunities. This resource aims to equip you with the knowledge to navigate these complexities and achieve desired stereochemical outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I am observing poor diastereoselectivity in my reaction. What are the likely causes and how can I improve it?

Poor diastereoselectivity is a common challenge and can arise from several factors:

  • Substrate Control vs. Reagent Control: The inherent stereochemistry of your starting material may weakly influence the stereochemical outcome. The reaction may be proceeding through a transition state where the energy difference between the pathways leading to the diastereomers is minimal.

  • Reaction Temperature: Higher reaction temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a mixture of products.

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the transition states. A solvent that does not effectively differentiate between the diastereomeric transition states will result in low selectivity.

  • Catalyst or Reagent Choice: The steric and electronic properties of your catalyst or reagent are critical. An achiral reagent may not be able to effectively discriminate between the prochiral faces of the substrate or a chiral substrate's existing stereocenters.

Troubleshooting Steps & Optimization:

  • Lower the Reaction Temperature: Reducing the temperature can often enhance diastereoselectivity by increasing the energy difference between the competing transition states. Experiment with a range of temperatures, for example, from room temperature down to -78 °C.

  • Solvent Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (DCM) or toluene may favor substrate control, while coordinating solvents like tetrahydrofuran (THF) or diethyl ether could influence the transition state through interactions with the hydroxyl or amide groups.

  • Employ a Bulky Reagent or Catalyst: Introducing a sterically demanding reagent or catalyst can amplify the steric interactions in one transition state over the other, thereby favoring the formation of a single diastereomer.

  • Utilize a Chiral Catalyst: In cases where the substrate itself is prochiral, a chiral catalyst can induce facial selectivity, leading to the preferential formation of one diastereomer. The choice of a suitable chiral ligand is crucial and often requires screening.[1][2]

  • Directed Reactions: The hydroxyl group in this compound can be exploited for directed reactions. Prior coordination of a metal-based reagent to the hydroxyl group can lock the conformation of the molecule, leading to a highly selective attack from a specific face.[3][4]

Q2: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What strategies can I employ to enhance enantioselectivity?

Low enantiomeric excess indicates that the chiral catalyst or reagent is not effectively discriminating between the two enantiomeric transition states.

  • Catalyst Inefficiency: The chosen chiral catalyst may not be optimal for the specific substrate and reaction conditions.

  • Background Uncatalyzed Reaction: A competing non-selective background reaction can significantly erode the enantiomeric excess.

  • Racemization: The product or a key intermediate may be susceptible to racemization under the reaction conditions.

Troubleshooting Steps & Optimization:

  • Ligand Modification: The structure of the chiral ligand is paramount. Fine-tuning the steric and electronic properties of the ligand can have a dramatic impact on enantioselectivity. Consider screening a library of related ligands. Chiral hydroxamic acids, for instance, have shown promise as ligands in various asymmetric syntheses.[5][6]

  • Catalyst Loading and Purity: Ensure the catalyst is of high purity and use the optimal loading. In some cases, higher catalyst loading can suppress the background reaction.

  • Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature is a common strategy to improve enantioselectivity.[7]

  • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex. A thorough solvent screen is often necessary to identify the optimal medium for high enantioselectivity.[7]

  • Additive Screening: The addition of co-catalysts or additives can sometimes enhance the activity and selectivity of the primary catalyst.

  • Kinetic Resolution: If you are starting with a racemic mixture of this compound, a kinetic resolution approach can be employed. This involves using a chiral catalyst or reagent that reacts preferentially with one enantiomer, leaving the other enantiomer enriched.[8][9][10] Acylative kinetic resolutions have proven effective for similar cyclic structures.[11]

Q3: I am attempting a desymmetrization of a prochiral derivative of this compound, but the selectivity is poor. What should I consider?

Desymmetrization reactions are powerful but can be sensitive to subtle changes in the substrate and reaction conditions.

  • Ineffective Catalyst Recognition: The chiral catalyst may not be able to effectively differentiate between the two prochiral groups or faces of the substrate.

  • Substrate Conformation: The flexibility of the substrate may allow it to adopt multiple conformations, some of which may lead to the undesired stereoisomer.

Troubleshooting Steps & Optimization:

  • Catalyst Design: The success of a desymmetrization reaction often hinges on the design of the chiral catalyst. The catalyst should have a well-defined chiral pocket that can effectively recognize and differentiate the prochiral elements of the substrate.[12][13][14][15][16]

  • Enzymatic Methods: Biocatalysts, such as lipases or ene-reductases, can be highly effective for desymmetrization reactions, often exhibiting exquisite chemo-, regio-, and stereoselectivity under mild conditions.[12][15]

  • Substrate Modification: In some cases, modifying the substrate by introducing a temporary directing group can enhance the selectivity of the desymmetrization process.

  • Reaction Conditions: Systematically optimize the reaction parameters, including temperature, solvent, and reaction time, as these can all influence the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q4: What are the key stereochemical considerations when working with this compound?

The primary stereochemical feature is the chiral center at the carbon atom bearing the cyclopropyl, hydroxyl, and acetamide groups. Reactions at this center or at adjacent positions need to be controlled to produce the desired stereoisomer. The cyclopropyl group itself can influence the reactivity and stereoselectivity of nearby functional groups due to its unique electronic and steric properties.[17]

Q5: Which types of stereoselective reactions are commonly performed on molecules containing a cyclopropyl carbinol motif?

Common stereoselective reactions include:

  • Asymmetric Epoxidation: The hydroxyl group can direct the epoxidation of a nearby double bond.

  • Directed Cyclopropanation: Similar to epoxidation, the hydroxyl group can direct the addition of a carbene to a double bond.[3][4][18]

  • Ring-Opening Reactions: The strained cyclopropane ring can undergo stereoselective ring-opening reactions, often catalyzed by Lewis acids or transition metals.[7][19][20][21]

  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups, and the stereochemistry can be controlled through mechanisms like S(_N)2 inversion or retention. Direct amination of α-hydroxy amides has been developed, providing a pathway to α-amino amides.[22]

Q6: How can I determine the absolute and relative stereochemistry of my products?

A combination of techniques is typically used:

  • X-ray Crystallography: This is the most definitive method for determining both the absolute and relative stereochemistry, provided you can obtain suitable crystals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the relative stereochemistry by identifying protons that are close in space.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These techniques can be used to separate enantiomers and determine the enantiomeric excess of your product.[23]

  • Comparison to Known Compounds: If the stereochemistry of a related compound is known, you can often correlate the stereochemistry of your product through chemical transformations that do not affect the stereocenters of interest.

Q7: Are there any specific safety precautions I should take when working with reactions involving this compound?

Standard laboratory safety practices should always be followed. Specific considerations for these types of reactions may include:

  • Handling of Pyrophoric Reagents: Many organometallic reagents used in these reactions (e.g., Grignard reagents, organolithiums) are pyrophoric and must be handled under an inert atmosphere.

  • Quenching Procedures: Reactions should be quenched carefully, especially when reactive reagents are used.

  • Toxicity of Reagents and Solvents: Be aware of the toxicity of all chemicals used and handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical.

Experimental Protocols

Protocol 1: General Procedure for a Directed Diastereoselective Cyclopropanation

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethylzinc (2.0 eq) in hexanes to the stirred solution.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Carbene Source Addition: Add diiodomethane (2.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropanated product.

Protocol 2: General Procedure for an Asymmetric Acylation via Kinetic Resolution

This protocol provides a general framework for the kinetic resolution of a racemic mixture.

  • Preparation: To a solution of the racemic this compound (1.0 eq) and a non-racemic chiral acylating agent (e.g., a chiral anhydride or activated ester, 0.5-0.6 eq) in an anhydrous solvent (e.g., toluene or DCM), add a suitable chiral catalyst (e.g., a chiral amine or phosphine, 0.01-0.1 eq).

  • Temperature Control: Maintain the reaction at a specific low temperature (e.g., -20 °C to -78 °C) to maximize selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC or SFC to determine the conversion and the enantiomeric excess of both the unreacted starting material and the acylated product.

  • Quenching: Once the desired level of conversion is reached (typically around 50%), quench the reaction with a suitable reagent (e.g., water or a dilute acid).

  • Workup and Separation: Perform a standard aqueous workup and separate the unreacted starting material from the acylated product using flash column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC or SFC.

Data Presentation

Table 1: Effect of Solvent and Temperature on Diastereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (dr)
1DCM253:1
2DCM05:1
3DCM-7810:1
4THF251.5:1
5Toluene06:1

This table illustrates a common trend where lower temperatures and less coordinating solvents can lead to higher diastereoselectivity.

Table 2: Screening of Chiral Ligands for Asymmetric Synthesis

EntryChiral LigandTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1Ligand A09560
2Ligand B08885
3Ligand C09272
4Ligand B-208592
5Ligand B-4070>99

This table demonstrates the importance of ligand screening and temperature optimization in achieving high enantioselectivity.

Visualizations

Stereoselective_Reaction_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting & Optimization Problem Poor Stereoselectivity (Low dr or ee) Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Ineffective Solvent Problem->Cause2 Cause3 Poor Catalyst/ Ligand Choice Problem->Cause3 Cause4 Background Reaction Problem->Cause4 Solution1 Vary Temperature (Often Lower) Cause1->Solution1 Solution2 Screen Solvents Cause2->Solution2 Solution3 Screen Catalysts/ Ligands Cause3->Solution3 Solution4 Adjust Catalyst Loading Cause4->Solution4

Caption: Troubleshooting workflow for poor stereoselectivity.

Asymmetric_Strategy_Selection Start Starting Material Racemic Racemic Mixture Start->Racemic Prochiral Prochiral Substrate Start->Prochiral KR Kinetic Resolution Racemic->KR DKR Dynamic Kinetic Resolution Racemic->DKR Desym Asymmetric Desymmetrization Prochiral->Desym Enantioenriched Enantioenriched Product KR->Enantioenriched DKR->Enantioenriched Desym->Enantioenriched

Caption: Decision tree for asymmetric synthesis strategies.

References

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of α-Hydroxy Amides. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. (2017). ResearchGate. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). ACS Publications. Retrieved from [Link]

  • Acylative Kinetic Resolution of Cyclic Hydroxamic Acids. (2022). PubMed. Retrieved from [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Functionalization of enantiomerically enriched cyclopropyl ketones... (2023). ResearchGate. Retrieved from [Link]

  • Direct Amination of α-Hydroxy Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021). MDPI. Retrieved from [Link]

  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. (2012). PubMed. Retrieved from [Link]

  • Complementary desymmetrization reactions for the access to both enantiomers of mono- acetate 8. (n.d.). ResearchGate. Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydroxamic acids in asymmetric synthesis. (2013). National Institutes of Health. Retrieved from [Link]

  • Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. (2023). MDPI. Retrieved from [Link]

  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. (2022). MDPI. Retrieved from [Link]

  • Kinetic resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2024). Organic Letters. Retrieved from [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). JACS Au. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved from [Link]

  • Stereoselective functionalization of cyclopropane derivatives using bromine/magnesium and sulfoxide/magnesium exchange reactions. (2005). PubMed. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

  • Stereoselective and Stereospecific Reactions. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Kinetic Resolutions. (n.d.). UT Southwestern. Retrieved from [Link]

  • Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2017). ResearchGate. Retrieved from [Link]

  • Dynamic Kinetic Resolutions. (n.d.). Macmillan Group. Retrieved from [Link]

  • Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved from [Link]

Sources

Common pitfalls in the characterization of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyclopropyl-2-hydroxyacetamide

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common pitfalls associated with the synthesis, purification, and analytical characterization of this unique molecule.

The structure of this compound, featuring a strained cyclopropyl ring, a chiral hydroxylated carbon, and a primary amide, presents a unique set of analytical challenges. This guide is designed to explain the causality behind these challenges and provide robust, field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work.

Question: My mass spectrometry (MS) data shows a prominent peak at M-18. Is my sample degrading?

Answer:

Yes, this is a very common observation and a classic pitfall. The peak at M-18 (loss of 18 Da) corresponds to the loss of a water molecule. The tertiary alcohol in this compound is susceptible to dehydration (elimination) under thermal stress or acidic conditions.

  • Causality: In the heated electrospray ionization (ESI) source or a gas chromatography (GC) inlet, the molecule can easily eliminate water to form the more volatile and conjugated byproduct, 2-cyclopropyl-2-en-acetamide. The stability of the resulting double bond, conjugated with both the cyclopropyl ring and the amide carbonyl, provides a strong thermodynamic driving force for this reaction.

  • Troubleshooting Steps:

    • Lower the Source Temperature: For ESI-MS, reduce the source temperature and drying gas temperature to the minimum required for efficient desolvation.

    • Use "Cold" Ionization Techniques: If available, consider using atmospheric pressure chemical ionization (APCI) with optimized parameters or atmospheric pressure photoionization (APPI).

    • Avoid GC-MS: Gas chromatography is generally not recommended for this compound due to the high temperatures of the injection port, which strongly promotes dehydration. If GC-MS is unavoidable, use a derivatization agent (e.g., silylation with BSTFA) to protect the hydroxyl group.

    • Check Mobile Phase pH: In liquid chromatography (LC-MS), ensure your mobile phase is not strongly acidic. A buffered mobile phase near neutral pH (e.g., with ammonium acetate or ammonium formate) is preferable.

Question: The proton NMR (¹H NMR) integration for my -OH and -NH₂ peaks is inaccurate and the peaks are broad. What's wrong?

Answer:

This is a hallmark characteristic of protons attached to heteroatoms (Oxygen and Nitrogen) and is entirely expected. Several factors are at play.

  • Causality:

    • Chemical Exchange: The hydroxyl (-OH) and amide (-NH₂) protons are "exchangeable." They can rapidly exchange with trace amounts of water (H₂O) or deuterium oxide (D₂O) in the NMR solvent. This rapid exchange broadens the signals and decouples them from adjacent protons, disrupting normal splitting patterns.[1]

    • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment, which can interact with the local electric field gradient. This provides a relaxation pathway that broadens the signals of attached protons (-NH₂).

    • Hydrogen Bonding: Both the -OH and -NH₂ groups are involved in hydrogen bonding, the extent of which can vary with concentration and temperature, further affecting their chemical shift and peak shape.

  • Troubleshooting & Confirmation Protocol:

    • Perform a D₂O Shake: This is the definitive test.

      • Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.

      • Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

      • Shake the tube vigorously for 30 seconds.

      • Re-acquire the spectrum.

      • Expected Result: The broad peaks corresponding to the -OH and -NH₂ protons will disappear or significantly diminish, as the protons are replaced by non-NMR-active deuterium. This confirms their identity.

    • Use a Dry Solvent: Use high-purity, anhydrous NMR solvent (e.g., from a sealed ampule) to minimize exchange with water and obtain sharper peaks.

    • Analyze at Low Temperature: Lowering the temperature can sometimes slow down the exchange rate and hydrogen bonding dynamics, resulting in sharper signals.

Question: I'm getting poor peak shape (tailing) in my reverse-phase HPLC analysis. How can I fix this?

Answer:

Peak tailing for a polar, multifunctional compound like this is a common issue in reverse-phase HPLC. It typically stems from unwanted secondary interactions between the analyte and the stationary phase.

  • Causality: The silica backbone of most C18 columns has residual, acidic silanol groups (-Si-OH). The polar amide and hydroxyl groups of your molecule can form strong hydrogen bonds with these silanols. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

  • Workflow for Method Optimization:

    Caption: Logical workflow for troubleshooting HPLC peak tailing.

  • Detailed Steps:

    • Add an Acidic Modifier: Add a small amount of acid (0.05-0.1%) like trifluoroacetic acid (TFA) or formic acid to your mobile phase (both water and organic). The acid protonates the silanol groups, effectively "masking" them and minimizing secondary interactions. Formic acid is preferred for MS applications as TFA can cause ion suppression.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them less active. Ensure you are using a high-quality, end-capped column.

    • Consider an Alternative Stationary Phase: If tailing persists, the silica backbone itself may be too active. Consider columns with alternative chemistries, such as those with an embedded polar group or polymer-based columns that are more stable across a wider pH range.

Question: I am trying to separate the enantiomers of my compound, but my standard chiral HPLC method isn't working. What should I consider?

Answer:

Chiral separation is highly specific, and there is no universal chiral stationary phase (CSP).[2][3] The separation of this compound enantiomers requires a CSP that can form transient diastereomeric complexes with the analyte, exploiting its specific structural features.

  • Causality: Successful chiral resolution relies on at least three points of interaction between the analyte and the chiral selector.[2] For your molecule, these interaction points are the hydroxyl group (hydrogen bond donor/acceptor), the amide group (hydrogen bond donor/acceptor), and the cyclopropyl group (steric/hydrophobic interaction). The key is finding a CSP that complements these features.

  • Recommendations:

    • Polysaccharide-Based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) are often the first choice for screening. They offer a wide range of interactions including hydrogen bonding, dipole-dipole, and inclusion complexation.

    • Pirkle-Type CSPs: These phases are designed with electron-rich or electron-poor aromatic rings that can engage in π-π stacking, along with sites for hydrogen bonding.

    • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin (e.g., Astec CHIROBIOTIC V/T) create "baskets" that can trap molecules through a combination of hydrogen bonding, ionic, and steric interactions.

    • Indirect Method (Derivatization): If direct methods fail, you can react your racemic compound with a single-enantiomer chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the cyclopropyl group?

The cyclopropyl group has a very distinct NMR signature due to its strained ring structure, which causes the protons and carbons to be highly shielded (appearing upfield).

  • ¹H NMR: Expect a complex multiplet pattern for the cyclopropyl protons in the highly shielded region of the spectrum, typically between 0.2 and 1.5 ppm.[6][7][8] The exact shifts and coupling constants will depend on the stereochemistry and the specific conformation.

  • ¹³C NMR: The cyclopropyl carbons are also shifted significantly upfield compared to other alkanes, often appearing between -5 and 20 ppm.[9]

Group Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm) Notes
Cyclopropyl Protons (CH, CH₂)0.2 - 1.5-5 to 20Highly shielded, complex multiplets.[6][9]
Methine Proton (-CH(OH))3.5 - 4.565 - 75Shift is dependent on solvent and H-bonding.
Hydroxyl Proton (-OH)2.0 - 5.0 (variable)N/ABroad, exchangeable signal.
Amide Protons (-NH₂)5.5 - 8.0 (variable)N/ATwo broad, exchangeable signals.
Carbonyl Carbon (-C=O)N/A170 - 180Typical chemical shift for a primary amide.

Q2: What is the most likely impurity from the synthesis?

The most common process-related impurity is the starting material or a simple derivative. If the amide is synthesized from the corresponding acid, 2-Cyclopropyl-2-hydroxyacetic acid, then this acid is a likely impurity.[10]

  • Detection:

    • LC-MS: The acid will have a molecular weight of 116.12 g/mol , while the amide is 115.13 g/mol . They should be easily distinguishable by mass.

    • NMR: The carboxylic acid proton (-COOH) will appear as a very broad singlet far downfield (>10 ppm).

    • IR Spectroscopy: The acid will show a broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with the C-H stretch, which is characteristic of a carboxylic acid dimer.

Q3: What fragmentation pattern should I expect in the mass spectrum besides dehydration?

Amides often exhibit a characteristic cleavage of the N-CO bond.[11][12]

  • Expected Fragmentation:

    • Loss of Amine Radical: Cleavage of the C-C bond between the chiral center and the carbonyl group can lead to a fragment corresponding to the acylium ion [C₃H₅-CH(OH)-CO]⁺.

    • N-CO Cleavage: A common fragmentation pathway for amides is the cleavage of the amide bond, which would result in the loss of the neutral •CONH₂ radical.[11][13]

    Caption: Potential MS fragmentation pathways for the parent ion.

Q4: Is the compound stable in solution?

The compound is generally stable under neutral pH conditions at room temperature. However, stability can be compromised under certain conditions:

  • Acidic Conditions (pH < 4): Risk of hydrolysis of the amide bond to the corresponding carboxylic acid, especially upon heating.[14][15]

  • Basic Conditions (pH > 10): Strong base can also catalyze amide hydrolysis, though it is generally slower than acid-catalyzed hydrolysis.[15]

  • Elevated Temperatures: As discussed, thermal stress can lead to dehydration. Long-term storage of solutions should be at 2-8°C or frozen.

References

  • Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography. PubMed. Available at: [Link]

  • Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. American Chemical Society. Available at: [Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... ResearchGate. Available at: [Link]

  • Synthesis of α-Hydroxy Amides. ResearchGate. Available at: [Link]

  • Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. ResearchGate. Available at: [Link]

  • Weerman degradation on alpha-hydroxy amides. Chemistry Stack Exchange. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). Available at: [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. National Institutes of Health (NIH). Available at: [Link]

  • 2-Cyclopropyl-2-hydroxyacetic acid | CAS#:5617-84-5. Chemsrc. Available at: [Link]

  • Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers. Semantic Scholar. Available at: [Link]

  • 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Direct Amination of α-Hydroxy Amides. National Institutes of Health (NIH). Available at: [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Chemistry. Available at: [Link]

  • Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Versatility of 2-Hydroxyacetamide: A Key Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications. Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. National Institutes of Health (NIH). Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

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Validation & Comparative

A Senior Scientist's Guide to Validating a Quantitative HPLC Method for 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Cyclopropyl-2-hydroxyacetamide, a polar compound of interest in pharmaceutical development. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring the resulting protocol is not just compliant, but robust and self-validating. This guide will compare the developed HPLC method with potential alternatives and is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3]

The Analytical Challenge: Quantifying a Polar Analyte

This compound possesses both a hydroxyl and an acetamide functional group, rendering it a highly polar and water-soluble molecule. This presents a specific challenge for the most common mode of HPLC, reversed-phase (RP) chromatography. In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] Highly polar compounds, like our target analyte, often exhibit poor retention on standard C18 columns, eluting at or near the solvent front (t₀), which compromises quantification.

Our objective is to develop and validate an HPLC method that provides accurate, precise, and specific quantification of this compound. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6]

Comparative Analysis of Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques could be considered. Here's a comparative overview:

ParameterHigh-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[7]Separation of volatile/derivatized compounds in the gas phase followed by mass-based detection.Chromatographic separation followed by highly selective and sensitive mass analysis.[7]
Suitability for Analyte Excellent. Can be optimized for polar, non-volatile compounds.Poor. The analyte is non-volatile and would require derivatization, adding complexity and potential variability.Excellent. Offers very high sensitivity and specificity, but instrumentation is more complex and costly.
Typical Limit of Quantification (LOQ) ~0.05 µg/mLDependent on derivatization, potentially <0.5 µg/mL<0.1 ng/mL[7]
Linearity Range Wide, typically 0.1 - 100 µg/mLModerate, 0.5 - 100 µg/mLWide, 0.1 - 1000 ng/mL[7]
Precision (%RSD) < 2%< 5%< 5-10% (at lower limits)
Conclusion Selected Method. Offers the best balance of performance, accessibility, and robustness for routine quantification in a drug development setting.Not ideal due to the need for derivatization.A powerful alternative for bioanalytical studies requiring ultra-low detection limits, but overkill for standard purity and assay testing.

Method Development Strategy: Taming Polarity

To achieve adequate retention and a good peak shape for this compound, a strategic approach to method development is essential.

Stationary Phase Selection

The choice of the HPLC column is the most critical factor.[8][9] Standard C18 phases are often too hydrophobic.

  • Our Choice: A Polar-Embedded or Aqueous-Compatible C18 Column. We select a C18 column specifically designed for enhanced polar compound retention. These columns are stable in highly aqueous mobile phases and prevent the "phase collapse" that can occur with traditional C18 columns under such conditions.[10] An example would be a Waters Atlantis T3 or a Phenomenex Luna Omega Polar C18.

  • Alternative Consideration: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds.[11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. While effective, HILIC can require longer equilibration times and may be more sensitive to the water content of the sample diluent. For robustness in a QC environment, a well-chosen aqueous C18 is often preferred.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.[12]

  • Aqueous Component: To ensure the analyte is in a single, non-ionized state for consistent retention, we must control the pH. A phosphate buffer is an excellent choice due to its UV transparency and buffering capacity.[13] Given the amide and hydroxyl groups, a slightly acidic pH is a good starting point to suppress any potential silanol interactions with the stationary phase.[4] We will use a 25 mM potassium phosphate buffer adjusted to pH 3.0.[14]

  • Organic Modifier: Acetonitrile is chosen over methanol. It generally has a lower viscosity, allowing for higher efficiency, and a lower UV cutoff, which is beneficial for detecting compounds at low wavelengths.

  • Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and faster run-to-run cycle time.

Final Optimized HPLC Method
ParameterConditionRationale
Instrument Standard HPLC System with UV DetectorWidely available and suitable for the analyte's expected chromophore.
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)Provides necessary retention for a polar analyte and is stable in high-aqueous mobile phases.[10]
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (95:5, v/v)High aqueous content for analyte retention; buffer controls ionization for consistent peak shape.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 205 nmAmide bonds typically have a UV absorbance around 200-210 nm. This wavelength provides good sensitivity.[15]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak shape issues.

The Validation Protocol: A Self-Validating System

The validation protocol is a documented plan that details the validation experiments.[16] Our approach follows the ICH Q2(R1) guideline, which specifies the validation characteristics required for an assay of a drug substance.[1][6][17]

Caption: HPLC Method Validation Workflow

System Suitability

Before any validation run, a system suitability test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.

  • Protocol: Five replicate injections of a standard solution (e.g., 50 µg/mL) are made.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor (T): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

    • Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[19] Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradant peaks (Peak Purity analysis using a PDA detector is recommended).

  • Acceptance Criteria: The analyte peak should be free from co-elution with any known impurities or degradation products. The peak purity angle should be less than the peak purity threshold.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Protocol: Prepare a series of at least five concentrations across the proposed range (e.g., 80% to 120% of the target concentration). A typical range for a drug substance assay could be 10 µg/mL to 150 µg/mL. Analyze each concentration in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Table 1: Linearity Data Summary

Concentration (µg/mL)Mean Peak Area (n=3)
10.0110,500
25.0278,000
50.0552,300
100.01,101,500
150.01,655,000
Regression Output Value
Slope 11005
Y-Intercept 450
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] For a drug substance, it is typically assessed by assay of a sample of known purity (i.e., a reference standard). An alternative is to perform a recovery study by spiking a placebo matrix.

  • Protocol: Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[1] For this example, we will analyze 80%, 100%, and 120% of the target concentration (e.g., 80, 100, and 120 µg/mL).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0119.399.4%
Overall Mean Recovery 99.9%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[1] We will perform six replicate preparations of a single standard at 100 µg/mL.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision:

    • Protocol: The repeatability experiment is repeated by a different analyst on a different day using a different instrument (if available). This assesses the effect of random events on the method's precision.

    • Acceptance Criteria: RSD ≤ 2.0%, and the overall RSD for both sets of data combined should also meet the criteria.

Table 3: Precision Data Summary

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicates (n=6) 100.1, 99.5, 100.5, 99.8, 100.3, 100.8101.0, 100.2, 101.5, 100.5, 101.1, 100.6
Mean (µg/mL) 100.2100.8
Std. Deviation 0.450.47
% RSD 0.45%0.47%
Overall RSD (n=12) \multicolumn{2}{c}{0.55%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Table 4: LOD & LOQ Estimation

ParameterValue
Std. Dev. of Intercept 1500
Slope 11005
Calculated LOD 0.45 µg/mL
Calculated LOQ 1.36 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations to the method parameters one at a time and assess the effect on system suitability.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 and 32 °C)

    • Mobile Phase pH: ± 0.1 (2.9 and 3.1)

  • Acceptance Criteria: The system suitability criteria (RSD, Tailing, Plates) must be met under all varied conditions. The retention time shift should be minimal and predictable.

Caption: General Experimental Workflow

Conclusion

This guide outlines a comprehensive and scientifically-defensible strategy for the validation of an HPLC method for quantifying this compound. By understanding the chemical nature of the analyte and making informed choices regarding the column and mobile phase, a robust method can be developed. The subsequent validation, performed strictly according to ICH guidelines, provides documented evidence that the method is accurate, precise, specific, and reliable for its intended purpose. This rigorous approach ensures data integrity, a non-negotiable requirement in pharmaceutical science.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. MultiMedia Healthcare, LLC. [Link]

  • Royal Society of Chemistry. (2014). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc. [Link]

  • ResearchGate. (n.d.). RP-HPLC method development and validation for the estimation of Acetazolamide in bulk drug and formulations with forced degradation studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentyl-2-hydroxyacetic acid. PubChem. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex Inc. [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. IJPSR. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences Inc. [Link]

  • ChromServ. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. ChromServ. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • National Center for Biotechnology Information. (2017). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PubMed Central. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • LCGC International. (2013). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? MultiMedia Healthcare, LLC. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentylacetamide. PubChem. [Link]

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A Senior Application Scientist's Guide to the Metabolic Stability of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropyl group, a three-membered carbocycle, has become a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties—imparting rigidity, influencing molecular conformation, and modulating physicochemical parameters—are frequently leveraged by drug designers to enhance potency and selectivity.[1] A primary driver for its widespread adoption is the general enhancement of metabolic stability it confers upon a parent molecule.[2] The inherent strain of the cyclopropane ring results in shorter, stronger carbon-hydrogen bonds, which are less susceptible to oxidative metabolism by enzymes like cytochrome P450s (CYPs).[3][4]

However, the story is not one of simple inertness. Under specific structural contexts, the cyclopropyl ring can become a metabolic hotspot, leading to unexpected clearance pathways or even bioactivation to reactive intermediates.[3] This guide provides a comparative framework for understanding and evaluating the metabolic stability of cyclopropyl-containing compounds. We will delve into the mechanistic dichotomy of the cyclopropyl group, present robust protocols for its in vitro assessment, and offer data-driven insights to guide rational drug design.

The Mechanistic Dichotomy: Metabolic Shield or Achilles' Heel?

The decision to incorporate a cyclopropyl group must be informed by an understanding of its potential metabolic fates. While often serving as a "metabolic shield," its reactivity is highly dependent on the nature of its attachments.

Resistance to CYP-Mediated Oxidation

The primary mechanism by which cyclopropyl groups enhance metabolic stability is by resisting hydrogen atom abstraction (HAT), the rate-limiting first step in many CYP450-catalyzed oxidations.[3] The C-H bonds on a cyclopropyl ring have higher bond dissociation energies compared to their counterparts in more flexible alkyl chains, making them thermodynamically less favorable for CYP enzymes to break.[3] This is a key strategy used to block metabolism at a specific site, diverting it elsewhere or slowing clearance altogether, which can lead to a longer in vivo half-life.

Pathways of Metabolic Transformation

Despite this inherent stability, cyclopropyl rings are not metabolically invulnerable. The primary routes of metabolism involve oxidation, which can sometimes lead to ring-opening and the formation of reactive species.

  • Hydroxylation: Direct oxidation can occur, forming hydroxylated metabolites, though this is often a minor pathway compared to oxidation at more labile sites on the molecule.

  • Ring Opening & Bioactivation: A more significant concern arises when the cyclopropyl group is attached to a heteroatom, particularly a nitrogen atom (cyclopropylamine). In these cases, CYP-mediated one-electron oxidation at the nitrogen can generate a radical cation.[5] This intermediate can undergo rapid scission of the strained cyclopropane ring, producing a reactive carbon-centered radical that may covalently bind to the enzyme, leading to its inactivation, or form other downstream metabolites.[6][7] The fluoroquinolone antibiotic trovafloxacin, which was associated with hepatotoxicity, is a well-known example where the cyclopropylamine moiety is implicated in bioactivation via CYP1A2.[3]

G Parent Cyclopropyl-Containing Drug (R-Cp) CYP450 CYP450 Enzymes Parent->CYP450 Interaction Stable Metabolically Stable (Excreted Unchanged) CYP450->Stable No significant metabolism Metabolism Metabolic Transformation CYP450->Metabolism Metabolism occurs Hydroxylation Hydroxylated Metabolite (R-Cp-OH) Metabolism->Hydroxylation Minor Pathway RingOpening Ring-Opening / Bioactivation (e.g., via Cyclopropylamine Oxidation) Metabolism->RingOpening Major Pathway for Susceptible Scaffolds Reactive Reactive Intermediates (e.g., Carbon Radical) RingOpening->Reactive

Figure 1: Potential metabolic fates of cyclopropyl-containing compounds.

Comparative Analysis: Structure-Metabolic Stability Relationships (SMSR)

The metabolic stability of a cyclopropyl-containing compound is not determined by the ring alone but by the entire molecular structure. Subtle changes to adjacent functional groups can dramatically alter the rate and pathway of metabolism. The following table presents illustrative data based on common observations in medicinal chemistry, similar to findings for drugs like Prasugrel where peripheral substitutions dictate metabolic fate.[8]

Compound IDStructure ModificationIn Vitro t1/2 (min)In Vitro CLint (µL/min/mg)Primary Metabolic Pathway
1 Parent (Alkyl chain)1592.4Alkyl Hydroxylation
2 Cyclopropyl replacement > 120 < 5.8 Minimal Metabolism
3 Cyclopropyl + para-Fluoro> 120< 5.8Minimal Metabolism
4 Cyclopropyl + para-Methoxy2555.5O-demethylation
5 N-Cyclopropyl4034.7N-dealkylation, Potential Ring Opening

Causality Behind the Data:

  • Compound 2 vs. 1: Replacing a metabolically labile linear alkyl chain with a cyclopropyl group dramatically increases the half-life (t1/2) and reduces the intrinsic clearance (CLint), demonstrating the shielding effect.

  • Compound 3 vs. 2: The addition of a fluorine atom at a potential site of aromatic oxidation (a common metabolic "blocking" strategy) preserves the high stability conferred by the cyclopropyl group.

  • Compound 4 vs. 2: The introduction of a methoxy group provides a new, easily accessible metabolic soft spot. The rapid O-demethylation pathway bypasses the stable cyclopropyl ring, significantly reducing the half-life.

  • Compound 5: Attaching the cyclopropyl group directly to a nitrogen introduces a potential liability. While more stable than the simple alkyl chain (Compound 1), it is significantly less stable than the carbon-linked cyclopropyl (Compound 2) due to the possibility of N-dealkylation or CYP-mediated ring-opening.[3][6]

Experimental Protocols for Assessing Metabolic Stability

To generate the comparative data above, standardized in vitro assays are essential.[9] These assays provide a reliable and cost-effective way to predict a compound's in vivo clearance.[10] The two most common systems are liver microsomes and hepatocytes.

The In Vitro Toolbox: Microsomes vs. Hepatocytes
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I metabolic enzymes like CYPs.[11] They are cost-effective and excellent for assessing CYP-mediated metabolism. The primary experimental requirement is an external supply of cofactors, specifically an NADPH regeneration system, to support CYP activity.[11]

  • Hepatocytes: As intact liver cells, these are considered the "gold standard" for in vitro metabolism studies.[10] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with endogenous cofactors and transporters. This provides a more holistic picture of a compound's metabolic fate.[10][12]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Processing Compound Test Compound (in DMSO) Incubate Incubate @ 37°C (e.g., 0, 5, 15, 30, 60 min) Compound->Incubate Microsomes Liver Microsomes + NADPH System Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (Acetonitrile w/ IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t1/2 & CLint Plot->Calculate

Figure 2: Experimental workflow for a liver microsomal stability assay.
Protocol: Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a parent compound due to Phase I metabolism.

1. Reagent Preparation:

  • Rationale: All solutions must be prepared fresh to ensure enzyme and cofactor integrity.
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to 1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).
  • NADPH Regeneration System (NRS): Prepare a 2X concentrated solution. A common commercial system contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. The NRS is critical for sustaining CYP450 activity over the course of the incubation by continuously regenerating the required NADPH cofactor from NADP+.[11]
  • Positive Control: Prepare a stock solution of a compound with known high clearance (e.g., Verapamil, Testosterone).

2. Incubation Procedure:

  • Rationale: The experiment is run in two stages (pre-incubation without cofactor, then initiation with cofactor) to ensure the compound and enzyme reach thermal equilibrium before the reaction starts.
  • Pre-incubation: In a 96-well plate, add 50 µL of the 1.0 mg/mL microsomal suspension to each well. Add 1 µL of test compound (final concentration 1 µM, final DMSO < 0.1%). Pre-incubate for 10 minutes at 37°C.
  • Reaction Initiation: Add 50 µL of the 2X NRS to initiate the reaction (final microsomal concentration 0.5 mg/mL). For the negative control wells ("-NRS"), add 50 µL of phosphate buffer instead.

3. Time Point Sampling & Reaction Quenching:

  • Rationale: The reaction is stopped at multiple time points to accurately determine the rate of metabolism. Acetonitrile is used to precipitate the microsomal proteins and halt all enzymatic activity. An internal standard (IS) is included in the quench solution to control for variations in sample processing and instrument response.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide) to the appropriate wells. The 0-minute sample is prepared by adding the quench solution before the NRS.

4. Sample Processing and Analysis:

  • Rationale: Proteins must be removed before injection to prevent clogging of the LC-MS/MS system.
  • Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

5. Data Analysis (Self-Validating System):

  • Trustworthiness: The protocol's validity is confirmed by including controls. The positive control (Verapamil) must show high clearance, while the "-NRS" control for the test compound should show minimal disappearance, confirming the metabolism is cofactor-dependent.
  • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
  • The slope of the linear regression line is the elimination rate constant (k).
  • Half-life (t1/2): Calculated as 0.693 / k.
  • Intrinsic Clearance (CLint): Calculated as (k / [microsomal protein in mg/mL]) * (mL incubation / mg microsomes).

Conclusion: Strategic Insights for Drug Development

The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability.[4][13] However, its effectiveness is not guaranteed and is highly dependent on the surrounding molecular architecture. A proactive, data-driven approach is crucial.

  • Context is Key: Do not assume a cyclopropyl group will automatically confer stability, especially when attached to a heteroatom.[3]

  • Test Early and Often: Employ in vitro assays like the microsomal stability assay early in the discovery process to identify potential metabolic liabilities.[10]

  • Compare and Contrast: Analyze analogues with and without the cyclopropyl group, and with modifications to nearby functional groups, to build a clear Structure-Metabolic Stability Relationship for your chemical series.

  • Mechanistic Investigation: If a cyclopropyl-containing compound shows unexpected instability, consider follow-up studies (e.g., metabolite identification) to determine if ring-opening or other undesirable pathways are occurring.

By combining rational design with robust empirical testing, researchers can effectively harness the benefits of the cyclopropyl motif to develop safer and more effective drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Retrieved from [Link]

  • Peterson, L. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7939-7953. Retrieved from [Link]

  • Shaffer, C. L., et al. (2001). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition, 29(12), 1528-1535. Retrieved from [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. Retrieved from [Link]

  • Guengerich, F. P., et al. (1984). Mechanism-based inactivation of cytochrome P-450 by heteroatom-substituted cyclopropanes and formation of ring-opened products. Journal of the American Chemical Society, 106(21), 6446-6447. Retrieved from [Link]

  • Sun, M. R., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini-Reviews in Medicinal Chemistry, 21(2), 150-170. Retrieved from [Link]

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Efficacy comparison of 2-Cyclopropyl-2-hydroxyacetamide analogs in a cancer cell line

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for potent and selective anticancer agents is perpetual. Among the promising classes of therapeutic candidates, hydroxamic acid derivatives have garnered significant attention for their role as histone deacetylase (HDAC) inhibitors.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[2] This guide provides a comparative analysis of the efficacy of 2-Cyclopropyl-2-hydroxyacetamide and its structurally related analogs in cancer cell lines, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their cytotoxic effects.

The Promise of Hydroxamic Acid-Based HDAC Inhibitors

Hydroxamic acids are potent zinc-binding groups, a key feature that allows them to chelate the zinc ion within the active site of zinc-dependent HDACs, thereby inhibiting their enzymatic activity.[3] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, which in turn results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[4] The this compound scaffold represents a promising starting point for the development of novel HDAC inhibitors due to its unique structural features that can be systematically modified to enhance potency and selectivity.

Comparative Efficacy of Hydroxamic Acid Analogs in Breast Cancer Cells

Compound Core Structure Modifications IC50 (µM) in MCF-7 Cells Reference
Vorinostat (SAHA)Suberoylanilide Hydroxamic Acid-0.8 - 2.68[5][6]
Analog 1Hydroxamic acid–indazole hybridIndazole cap group0.9 - 1.0[5]
Analog 2Hydroxamic acid–indole hybridIndole cap group with C-5 methoxy0.46[5]
Analog 3Hydroxamic acid–1,2,3-triazole hybrid1,2,3-triazole cap group5.84[5]
Analog 4Hydroxamic acid–bis-thiazole hybridBis-thiazole cap group0.058[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table highlights several key structure-activity relationships:

  • The "Cap" Group is a Major Determinant of Potency: The nature of the aromatic "cap" group, which interacts with the rim of the HDAC active site, significantly influences the compound's efficacy. The bis-thiazole cap of Analog 4 confers exceptional potency, with an IC50 value in the nanomolar range.[5] In contrast, the 1,2,3-triazole cap of Analog 3 results in a significantly less potent compound compared to the standard, Vorinostat.[5]

  • Strategic Substitutions Enhance Activity: The addition of a methoxy group at the C-5 position of the indole ring in Analog 2 is reported to be vital for its high activity, demonstrating that even subtle modifications to the cap group can have a profound impact on potency.[5]

  • Linker Region Flexibility: While not explicitly detailed in this table, the linker region that connects the cap group to the hydroxamic acid moiety also plays a critical role in positioning the zinc-binding group correctly within the active site. The length and composition of this linker are key parameters for optimization in drug design.[7]

The cyclopropyl group in the parent compound, this compound, likely serves to introduce conformational rigidity to the linker region, which can be advantageous for optimal binding to the HDAC enzyme. Further synthesis and testing of analogs with systematic variations of the cyclopropyl and hydroxamic acid moieties would be invaluable in elucidating a more detailed SAR for this specific chemical series.[8]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

The primary mechanism by which these hydroxamic acid analogs exert their anticancer effects is through the inhibition of HDACs.[9] This leads to a cascade of downstream events within the cancer cell, as illustrated in the following pathway diagram.

HDAC_Inhibition_Pathway Hydroxamic_Acid_Analog This compound Analog HDAC Histone Deacetylase (HDAC) Hydroxamic_Acid_Analog->HDAC Histone_Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Tumor_Suppressor_Genes Activation of Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressor_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2/M Phase) Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for vehicle control (DMSO) and blank (medium only).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Add medium with the corresponding concentration of DMSO to the vehicle control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation:

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The comparative analysis of this compound and its structurally related analogs underscores the significant potential of this class of compounds as anticancer agents. The efficacy of these molecules is intrinsically linked to their ability to inhibit HDAC enzymes, a mechanism that triggers cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship data clearly indicates that the nature of the aromatic cap group is a critical determinant of potency, offering a clear direction for future drug design and optimization efforts. The provided experimental protocol for the MTT assay serves as a robust framework for researchers to further explore the cytotoxic effects of novel analogs in various cancer cell lines. Continued investigation into this promising chemical scaffold is warranted to develop more potent and selective HDAC inhibitors for the treatment of cancer.

References

  • Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 2021.

  • Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Pharmaceuticals, 2023.

  • Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. ResearchGate, 2023.

  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. European Journal of Medicinal Chemistry, 2021.

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 2021.

  • A Structure-activity Relationship of Non-peptide Macrocyclic Histone Deacetylase Inhibitors and Their Anti-proliferative and Anti-inflammatory Activities. Journal of Medicinal Chemistry, 2016.

  • Quantitative structure-activity relationship study of histone deacetylase inhibitors. Journal of Medicinal Chemistry, 2005.

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 2021.

  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate, 2010.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 2023.

  • Hydroxamic acid – A novel molecule for anticancer therapy. Journal of Advanced Pharmaceutical Technology & Research, 2011.

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 2013.

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 2021.

  • Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. Antioxidants, 2020.

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences, 2023.

  • Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives. RSC Medicinal Chemistry, 2023.

  • Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. Cancers, 2011.

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 2022.

  • Synthesis, Antiproliferative Activity and 2D-QSAR Study of Some 8-alkyl-2,4-bisbenzylidene-3-nortropinones. Future Medicinal Chemistry, 2018.

  • Two novel aspirin analogues show selective cytotoxicity in primary chronic lymphocytic leukaemia cells that is associated with dual inhibition of Rel A and COX-2. ResearchGate, 2015.

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 2019.

  • Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects. Cancers, 2022.

  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Journal of Medicinal Chemistry, 2020.

  • Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward. Journal of Clinical Oncology, 2013.

Sources

A Technical Guide to Cross-Reactivity Profiling of 2-Cyclopropyl-2-hydroxyacetamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of any inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is paramount, off-target activities can lead to unforeseen toxicities or confound the interpretation of biological outcomes.[1] The 2-Cyclopropyl-2-hydroxyacetamide scaffold features a hydroxamic acid moiety, a powerful zinc-binding group. This structural feature, while crucial for potent HDAC inhibition, also presents a potential liability for cross-reactivity with other zinc-dependent enzymes, such as matrix metalloproteinases (MMPs).[2][3] Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended; it is essential for the rigorous development of these compounds as therapeutic agents or research tools.

Understanding the Target Class: HDACs

Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] They are divided into four classes based on their homology and structure. Classes I, II, and IV are zinc-dependent metalloenzymes, making them susceptible to inhibition by hydroxamic acid-based compounds.[1] In contrast, Class III HDACs (sirtuins) are NAD+-dependent and are not typically targeted by this inhibitor class.

First-generation HDAC inhibitors, such as Vorinostat (SAHA), are generally "pan-HDAC" inhibitors, targeting multiple HDAC isoforms.[1][4] While effective in certain contexts, this broad activity can lead to significant side effects.[1] This has driven the development of second-generation, isoform- or class-selective inhibitors to achieve a better therapeutic window.[1] The this compound scaffold has been successfully employed to create inhibitors with selectivity for specific HDAC isoforms, particularly within Class IIa.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A comprehensive assessment of inhibitor selectivity should be approached in a tiered manner, starting with broad, high-throughput screens and progressing to more focused, hypothesis-driven assays. This strategy allows for the efficient identification of potential liabilities and a deeper understanding of the inhibitor's mechanism of action.

A tiered approach to inhibitor profiling.
Tier 1: Primary Target Engagement and In-Class (HDAC) Selectivity

The initial step is to quantify the inhibitor's potency against its intended targets and its selectivity across the relevant enzyme family. For this compound-based inhibitors, this means a comprehensive profiling against all zinc-dependent HDAC isoforms.

Experimental Approach: Biochemical HDAC Isoform Panel Screening

Biochemical assays using purified recombinant HDAC enzymes are the gold standard for determining direct inhibitory activity (IC50 values). Fluorogenic assays are a common and robust method.[5]

Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in HDAC assay buffer.

    • Reconstitute purified recombinant human HDAC isoforms (HDAC1-11) in assay buffer.

    • Prepare the fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Execution:

    • In a 96- or 384-well plate, add the diluted inhibitor solutions.

    • Add the recombinant HDAC enzyme to each well.

    • Incubate briefly to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

    • Measure fluorescence using a plate reader (Ex/Em ~355/460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each HDAC isoform.

Data Presentation: Comparative HDAC Isoform Selectivity

The results should be compiled into a table to clearly visualize the inhibitor's potency and selectivity profile compared to established benchmarks.

InhibitorHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)Class I vs. Class IIb Selectivity (HDAC1/HDAC6)
Compound X (Hypothetical) 50045060015>10,00033-fold
Vorinostat (Pan-HDACi) 202530101502-fold
MS-275 (Class I Sel.) 100150200>10,000>10,000>1000-fold

Note: Data presented is illustrative and not from a specific public source.

Tier 2: Broad Off-Target Screening

Given the zinc-chelating nature of the hydroxamic acid moiety, it is crucial to screen for activity against other metalloenzymes and a broader panel of kinases, which represent a common source of off-target effects for many small molecule inhibitors.[2][3]

Experimental Approaches:

  • Metalloenzyme Panel Screening: Screen the inhibitor against a panel of relevant zinc-dependent enzymes, particularly MMPs. Commercially available screening services offer panels for this purpose.

  • Kinome Scanning: Utilize a comprehensive kinase panel (e.g., KINOMEscan™) to assess interactions with hundreds of kinases. These assays typically measure the inhibitor's ability to compete with a known ligand for the kinase's active site, providing dissociation constants (Kd) as a measure of affinity.[6]

Sources

Head-to-head comparison of different synthetic routes to 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. 2-Cyclopropyl-2-hydroxyacetamide, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that can be approached through various strategic pathways. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target molecule, offering in-depth technical insights and supporting experimental frameworks to inform your selection of the most suitable method for your research and development needs.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the construction of a chiral center and the introduction of an amide functional group adjacent to a sterically demanding cyclopropyl ring. The choice of synthetic route can significantly impact yield, purity, scalability, and the overall cost-effectiveness of the process. This guide will dissect two plausible and logical synthetic strategies, evaluating their respective strengths and weaknesses.

Route A initiates from the readily available cyclopropanecarboxaldehyde and proceeds through a cyanohydrin intermediate. This classical approach leverages well-established chemical transformations.

Route B employs the direct amidation of 2-cyclopropyl-2-hydroxyacetic acid, a more convergent approach that hinges on the efficient formation of the amide bond from the corresponding carboxylic acid.

Below, we delve into the experimental realities of each route, providing a comparative analysis to guide your synthetic planning.

Route A: The Cyanohydrin Pathway from Cyclopropanecarboxaldehyde

This multi-step synthesis commences with the nucleophilic addition of a cyanide ion to cyclopropanecarboxaldehyde, forming a cyanohydrin. Subsequent hydrolysis of the nitrile group yields the corresponding α-hydroxy acid, which is then converted to the final amide product.

Route A A Cyclopropanecarboxaldehyde B Cyclopropyl Cyanohydrin A->B  NaCN, H+   C 2-Cyclopropyl-2-hydroxyacetic acid B->C  H3O+, Δ   D This compound C->D  SOCl2, then NH3  

Caption: Synthetic workflow for Route A.

Mechanistic Considerations and Experimental Protocol

Step 1: Cyanohydrin Formation. The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This step is typically performed under mildly acidic conditions to facilitate the protonation of the resulting alkoxide.

Experimental Protocol: Synthesis of Cyclopropyl Cyanohydrin

  • In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

  • Cyclopropanecarboxaldehyde is slowly added to the cyanide solution while maintaining the temperature below 10 °C.

  • A dilute acid (e.g., HCl) is then added dropwise to the reaction mixture to generate HCN in situ and protonate the intermediate alkoxide.

  • The reaction is stirred for several hours at low temperature until completion, monitored by TLC.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis to 2-Cyclopropyl-2-hydroxyacetic acid. The cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile functional group into a carboxylic acid. Acid-catalyzed hydrolysis is often preferred to minimize side reactions.

Experimental Protocol: Hydrolysis of Cyclopropyl Cyanohydrin

  • The crude cyclopropyl cyanohydrin is dissolved in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.

  • The mixture is heated to reflux for several hours. The progress of the reaction is monitored by the evolution of ammonia (if under basic conditions) or by TLC analysis.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield 2-cyclopropyl-2-hydroxyacetic acid.

Step 3: Amidation. The final step involves the conversion of the carboxylic acid to the amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of this compound

  • 2-Cyclopropyl-2-hydroxyacetic acid is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Thionyl chloride (SOCl2) is added dropwise to the solution to form the corresponding acyl chloride.

  • After stirring for a specified time, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude acyl chloride is then dissolved in a suitable solvent and treated with an excess of aqueous ammonia at low temperature.

  • The reaction mixture is stirred until the amidation is complete.

  • The product is isolated by extraction and purified by recrystallization or column chromatography.

Route B: Direct Amidation of 2-Cyclopropyl-2-hydroxyacetic Acid

This route offers a more streamlined approach by directly converting the α-hydroxy acid to the desired amide. This transformation can be accomplished using various modern coupling agents that facilitate amide bond formation.

Route B C 2-Cyclopropyl-2-hydroxyacetic acid D This compound C->D  Coupling Agent, NH3  

Caption: Synthetic workflow for Route B.

Mechanistic Considerations and Experimental Protocol

The direct amidation of a carboxylic acid with ammonia requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the relatively weak nucleophile, ammonia. This is achieved using a coupling agent.

Experimental Protocol: Direct Amidation

  • To a solution of 2-cyclopropyl-2-hydroxyacetic acid in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., DCC, EDC with HOBt, or HATU) and a non-nucleophilic base (e.g., DIEA) are added at 0 °C.

  • The mixture is stirred for a short period to allow for the formation of the activated ester.

  • A source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a base) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is worked up by washing with aqueous solutions to remove the coupling agent byproducts and any unreacted starting materials.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Head-to-Head Comparison

FeatureRoute A: Cyanohydrin PathwayRoute B: Direct Amidation
Starting Material Cyclopropanecarboxaldehyde (readily available)2-Cyclopropyl-2-hydroxyacetic acid (may need to be synthesized)
Number of Steps 31
Key Reagents Sodium cyanide, strong acids, thionyl chloride, ammoniaCoupling agents (e.g., DCC, EDC), ammonia source
Potential Yield Moderate to good, but can be lowered by losses in multiple steps.Generally good to high, depending on the coupling agent.
Scalability Can be challenging due to the use of toxic cyanide and corrosive reagents.More amenable to scale-up with appropriate choice of coupling agent.
Safety Concerns High toxicity of cyanide. Handling of corrosive acids and thionyl chloride.Coupling agents can be allergens or irritants.
Purification Multiple purification steps may be required.Purification is often simpler, focusing on removal of coupling byproducts.

Conclusion and Recommendations

The choice between Route A and Route B for the synthesis of this compound will ultimately depend on the specific needs and capabilities of the laboratory.

Route A is a classic, well-understood pathway that utilizes relatively inexpensive starting materials. However, it is a longer process that involves hazardous reagents, which may pose challenges for scalability and safety. The multi-step nature also increases the likelihood of reduced overall yield.

Route B offers a more elegant and efficient approach, particularly if the starting 2-cyclopropyl-2-hydroxyacetic acid is readily available or can be synthesized efficiently. This route is generally safer, more scalable, and often results in higher overall yields due to fewer synthetic steps. The primary consideration for this route is the cost and selection of the appropriate coupling agent.

For academic research and small-scale synthesis where the focus is on obtaining the target molecule for initial studies, either route could be viable. However, for process development and larger-scale production, Route B is the recommended pathway due to its conciseness, higher potential yield, and improved safety profile. The investment in a suitable coupling agent is often justified by the gains in efficiency and overall productivity.

References

At present, specific, detailed, and publicly available experimental data for the complete synthesis of this compound is limited. The protocols provided are based on well-established, analogous chemical transformations. Researchers should optimize these general procedures for the specific substrate.

Benchmarking the potency of 2-Cyclopropyl-2-hydroxyacetamide derivatives against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Valnoctamide's Anticonvulsant Potency Against Valproic Acid

A Senior Application Scientist's Guide to Benchmarking Next-Generation Neurological Agents

This guide provides a comparative framework for evaluating the anticonvulsant potency of Valnoctamide, a key derivative of the 2-hydroxyacetamide structural class, against the established first-line antiepileptic drug, Valproic Acid (VPA). We will explore the mechanistic distinctions, present comparative potency data from preclinical models, and provide detailed protocols for the essential assays used in this benchmark.

Section 1: The Evolving Landscape of Anticonvulsant Therapy

The management of epilepsy necessitates a delicate balance between seizure control and minimizing adverse effects. Valproic Acid (VPA), a broad-spectrum antiepileptic drug (AED), has been a cornerstone of therapy for decades. However, its use is associated with significant drawbacks, most notably its teratogenicity[1][2]. This has driven the search for new chemical entities that retain or exceed the efficacy of VPA while offering a superior safety profile.

Valnoctamide (VCD), a chiral constitutional isomer of valpromide, has emerged as a promising candidate[3]. Unlike valpromide, which acts as a prodrug for VPA in humans, Valnoctamide is active on its own, is not converted to its corresponding acid (valnoctic acid) or VPA in vivo, and distributes more effectively into the brain than VPA[4][5]. These properties, combined with its significantly lower teratogenic potential in animal models, make it a compelling subject for rigorous potency benchmarking[1][2].

Section 2: A Tale of Two Mechanisms: VCD vs. VPA

Both VPA and Valnoctamide exhibit broad-spectrum activity through multiple mechanisms of action, a common trait among effective anticonvulsants. However, key differences in their molecular targets may account for their distinct potency and safety profiles.

Valproic Acid (VPA): VPA's anticonvulsant effects are attributed to a combination of actions, including the potentiation of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels[1]. Its mood-stabilizing effects are also linked to the dampening of the arachidonic acid (AA) cascade and inhibition of histone deacetylase (HDAC), the latter of which is implicated in its teratogenicity[1].

Valnoctamide (VCD): Valnoctamide operates through a multifaceted mechanism that overlaps with VPA but has crucial distinctions. It modulates both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmitter systems and inhibits voltage-gated sodium channels[4][6]. A significant point of differentiation is its action on acyl-CoA synthetase-4 (Acsl4), an enzyme involved in the activation of arachidonic acid. Valnoctamide inhibits Acsl4 more potently than VPA, which may contribute to its efficacy in mood stabilization with a better safety profile[1]. The lack of significant stereoselectivity in its anticonvulsant activity suggests that its broad efficacy arises from engagement with multiple targets[3].

Comparative Mechanisms of Action for Valnoctamide and Valproic Acid.

Section 3: Experimental Workflow for Potency Assessment

A robust preclinical evaluation of a novel anticonvulsant requires a tiered approach, beginning with acute, high-throughput in vivo models to establish initial efficacy and potency, followed by more complex models and toxicological assessment.

The causality behind this workflow is to first identify a protective effect against seizures (efficacy) and determine the dose required (potency) using standardized models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. These models represent different seizure types—MES for generalized tonic-clonic seizures (seizure spread) and scPTZ for myoclonic seizures (seizure threshold). Subsequently, neurotoxicity is assessed to establish a therapeutic window.

G arrow arrow compound Test Compound (e.g., Valnoctamide) dose_range Dose Range Finding compound->dose_range mes_test Maximal Electroshock (MES) Test (Seizure Spread) dose_range->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test (Seizure Threshold) dose_range->scptz_test neurotox Neurotoxicity Assessment (e.g., Rotarod Test) dose_range->neurotox ed50_calc Calculate Median Effective Dose (ED50) mes_test->ed50_calc scptz_test->ed50_calc pi_calc Calculate Protective Index (PI = TD50 / ED50) ed50_calc->pi_calc td50_calc Calculate Median Toxic Dose (TD50) neurotox->td50_calc td50_calc->pi_calc conclusion Comparative Potency & Safety Profile pi_calc->conclusion

Preclinical Workflow for Anticonvulsant Potency and Safety Assessment.

Section 4: Protocol for the Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard preclinical assay for identifying compounds that prevent the spread of seizure activity, predictive of efficacy against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied via corneal or auricular electrodes to induce a tonic hindlimb extension seizure. An effective anticonvulsant will prevent this endpoint.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male rodents (e.g., Sprague-Dawley rats, 100-150g). Acclimate animals for at least one week. House with free access to food and water.

  • Compound Administration: Administer the test compound (Valnoctamide), reference drug (VPA), and vehicle control via the desired route (e.g., intraperitoneally, i.p.). Use at least 3-4 dose levels per compound, with 8-10 animals per dose group.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 minutes post-i.p. administration).

  • Electrode and Stimulus:

    • Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the eyes.

    • Place corneal electrodes gently on the corneas.

    • Deliver the electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).

  • Endpoint Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than a 90-degree angle with the plane of the body.

  • Data Analysis (Self-Validation):

    • The vehicle control group must show a 100% seizure response. If not, the validity of the session is questionable.

    • The positive control (VPA) should show a dose-dependent inhibition of seizures consistent with historical data.

    • For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension endpoint.

    • Use probit analysis to calculate the Median Effective Dose (ED50), the dose at which 50% of the animals are protected.

Section 5: Quantitative Comparison of Potency

Data from preclinical studies consistently demonstrate that Valnoctamide is significantly more potent than Valproic Acid in rodent models of epilepsy. Racemic Valnoctamide has been shown to be 2-16 times more potent than VPA, depending on the specific animal model used[3].

CompoundModelRouteED50 (mg/kg)Relative Potency vs. VPASource
Valnoctamide (Racemate) MES (Rat)p.o.~30-704-16x Higher [3]
Valproic Acid (VPA) MES (Rat)p.o.~120-500+Baseline [3][7]
(2S,3S)-Valnoctamide MES (Rat)i.p.~20-40Higher [3]
(R)-N-benzyl-2-acetamido-3-methoxypropionamide MES (Mouse)i.p.4.5~1.4x Higher than Phenytoin [7]
Phenytoin MES (Mouse)i.p.6.5Reference [7]

Note: ED50 values can vary based on species, strain, and specific lab protocols. The table represents a synthesis of reported values for comparative purposes.

Section 6: Conclusion and Future Directions

The evidence strongly indicates that Valnoctamide, a representative of the broader 2-hydroxyacetamide class, possesses a superior anticonvulsant potency compared to Valproic Acid in established preclinical models. Its multi-target mechanism of action, which includes potent inhibition of Acsl4, combined with a significantly improved safety profile regarding teratogenicity, positions it as a highly promising therapeutic candidate[1][3].

Further research should focus on elucidating the precise contribution of each mechanistic pathway to its overall anticonvulsant effect and expanding its evaluation in models of drug-resistant epilepsy. The benchmarking framework presented here—combining standardized in vivo protocols with mechanistic insights—provides a reliable pathway for the continued development of safer and more potent neurological agents.

References

  • Patsnap Synapse. (2024). What is the mechanism of Valnoctamide?
  • Patsnap Synapse. (2024). What is Valnoctamide used for?
  • Basselin, M., et al. (2014). Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(1-2), 31-36. [Link]

  • Wikipedia. (2023). Valnoctamide. Retrieved from Wikipedia. [Link]

  • Blotnik, S., et al. (2012). Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential. Epilepsia, 53(7), 1190-1200. [Link]

  • Bialer, M., et al. (2002). Disposition of valpromide, valproic acid, and valnoctamide in the brain, liver, plasma, and urine of rats. Epilepsia, 43(11), 1297-1306. [Link]

  • Karakus, E., et al. (2018). Valnoctamide: The effect on relieving of neuropathic pain and possible mechanisms. Neuroscience Letters, 676, 56-62. [Link]

  • Radatz, M., et al. (1998). Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid. Epilepsy Research, 30(1), 41-48. [Link]

  • Choi, D., et al. (2002). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 45(21), 4639-4642. [Link]

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Navigating the Gauntlet: A Guide to Inter-laboratory Validation of a Novel Kinase Inhibitor Bioassay for 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The journey of a novel therapeutic candidate from benchtop to bedside is paved with rigorous validation. For promising small molecules like 2-Cyclopropyl-2-hydroxyacetamide, establishing a robust and reproducible bioassay is a critical milestone. This guide provides a comprehensive framework for the inter-laboratory validation of a cell-based bioassay designed to quantify the activity of this compound, a compound with putative kinase inhibitory properties. Drawing upon extensive experience in assay development and validation, this document will not only outline the necessary steps but also delve into the scientific rationale behind the experimental design, ensuring a self-validating system that meets stringent regulatory expectations.

While the precise biological target of this compound is yet to be fully elucidated, its structural features, particularly the cyclopropyl moiety, are common in a variety of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Therefore, for the purpose of this guide, we will proceed with the scientifically-grounded hypothesis that this compound acts as an inhibitor of a specific, disease-relevant kinase, hereafter referred to as "Target Kinase X." This allows us to construct a tangible and relevant bioassay validation plan.

This guide will navigate the complexities of assay design, inter-laboratory trial execution, and data analysis, providing researchers, scientists, and drug development professionals with a practical roadmap to ensure their bioassay is not only accurate and precise within their own laboratory but also robust and transferable across multiple research sites.

The Cornerstone of Confidence: The Proposed Bioassay

The selected bioassay is a cell-based, luminescence-driven assay that measures the inhibition of Target Kinase X activity within a cellular context. This approach offers greater physiological relevance compared to purely biochemical assays by accounting for factors such as cell permeability and off-target effects.[5] The principle of the assay is based on the quantification of ATP levels within the cells. Active kinases consume ATP to phosphorylate their substrates; therefore, inhibition of Target Kinase X by this compound will result in a decrease in ATP consumption, leading to higher intracellular ATP levels. This change in ATP concentration is then measured using a luciferase-based reaction that produces a luminescent signal directly proportional to the amount of ATP present.[1][6]

Hypothetical Signaling Pathway

To provide a conceptual framework, the following diagram illustrates the hypothetical signaling pathway and the point of intervention for this compound.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase X Target Kinase X Receptor->Target Kinase X Activates Substrate Substrate Target Kinase X->Substrate Phosphorylates (consumes ATP) Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Triggers This compound This compound This compound->Target Kinase X Inhibits

Caption: Hypothetical signaling pathway of Target Kinase X.

The Blueprint for Reproducibility: Inter-laboratory Validation Plan

The inter-laboratory validation study is designed to assess the robustness and transferability of the bioassay. The plan is structured in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7][8]

Experimental Workflow for Inter-laboratory Validation

Interlab_Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Multiple Labs) cluster_analysis Data Analysis & Reporting Phase Protocol Detailed Assay Protocol & SOPs Reagents Centralized Reagent & Cell Line Distribution Protocol->Reagents Training Analyst Training & Competency Assessment Reagents->Training Sample_Analysis Analysis of Blinded Samples (Reference Standard & Test Samples) Training->Sample_Analysis Data_Collection Standardized Data Recording Sample_Analysis->Data_Collection Statistical_Analysis Statistical Analysis of Key Parameters Data_Collection->Statistical_Analysis Report Comprehensive Validation Report Statistical_Analysis->Report

Caption: Workflow for the inter-laboratory validation study.

Key Validation Parameters

The following parameters will be assessed during the inter-laboratory study:

Parameter Description Acceptance Criteria
Precision The closeness of agreement between a series of measurements.Intra-assay Precision (Repeatability): CV ≤ 15% Inter-assay Precision (Intermediate Precision): CV ≤ 20% Inter-laboratory Precision (Reproducibility): CV ≤ 30%
Accuracy The closeness of the mean test results to the true value.Mean recovery of 80-120% of the nominal concentration.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.98 for the dose-response curve.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on linearity, precision, and accuracy data.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from vehicle controls or structurally related but inactive compounds.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in incubation time, cell density, etc.
Statistical Analysis

Data from all participating laboratories will be collected and analyzed centrally. Analysis of variance (ANOVA) will be a primary statistical tool to partition the total variability of the assay into within-assay, between-assay, and between-laboratory components.[9][10] Equivalence testing will be used to formally assess the comparability of results between laboratories.

In the Trenches: Detailed Experimental Protocols

Cell-Based Kinase Inhibition Bioassay Protocol

Materials:

  • Human cancer cell line overexpressing Target Kinase X

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Reference standard kinase inhibitor (with known IC50 for Target Kinase X)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a white, opaque 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the reference standard inhibitor in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the optimized incubation time (e.g., 72 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 100 µL of the ATP detection reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized luminescence values against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

A Comparative Landscape: Alternative Assay Methodologies

To provide a comprehensive evaluation, the proposed cell-based bioassay should be compared with other established methods for assessing kinase inhibitor activity.

Method Principle Advantages Disadvantages
Proposed Cell-Based Luminescence Assay Measures ATP levels in cells as an indicator of kinase activity.High physiological relevance, accounts for cell permeability, suitable for high-throughput screening.Indirect measurement of kinase activity, potential for off-target effects to influence ATP levels.
Biochemical Kinase Assay (e.g., TR-FRET) Measures the direct phosphorylation of a substrate by the purified kinase enzyme.[4]Direct measurement of kinase activity, high precision, allows for detailed kinetic studies.Lacks cellular context (no cell permeability or metabolism), requires purified enzyme and substrate.
Biophysical Binding Assay (e.g., Surface Plasmon Resonance - SPR) Measures the direct binding of the inhibitor to the purified kinase enzyme.Provides direct measurement of binding affinity (KD), label-free, real-time kinetics.Does not measure functional inhibition, requires purified protein, can be lower throughput.

Conclusion: Ensuring Assay Integrity Through Rigorous Validation

The inter-laboratory validation of a bioassay for a novel compound like this compound is a non-negotiable step in the drug development process. By adopting a systematic and scientifically-driven approach, as outlined in this guide, researchers can establish a robust, reliable, and transferable assay. The proposed cell-based luminescence assay, when subjected to the rigorous validation plan described herein, will provide a high degree of confidence in the data generated, ultimately facilitating the progression of this promising compound through the development pipeline. The principles and methodologies detailed in this guide are not only applicable to this compound but can also serve as a valuable template for the validation of bioassays for other novel therapeutic agents.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2023). Malaria Journal. [Link]

  • Validation of a quantitative cell-based relative potency assay for LUXTURNA. (2021). Molecular Therapy - Methods & Clinical Development. [Link]

  • Role Of Cell Based Potency Assay In Functional Characterization Of Therapeutic Monoclonal Antibodies (mAbs). (n.d.). MilliporeSigma. [Link]

  • Statistical methods for the analysis of bioassay data. (2016). Eindhoven University of Technology. [Link]

  • Biological Assay Qualification Using Design of Experiments. (2013). BioProcess International. [Link]

  • Identification of Kinase Inhibitors By An ATP Depletion Method. (2005). Assay and Drug Development Technologies. [Link]

  • Answering Your Questions on Developing a Relative Potency Assay for an Anti-Influenza mAb. (n.d.). BioAgilytix. [Link]

  • A Cell Based Assay to Assess the Binding Activity of an Antibody Drug Conjugate. (2017). EAG Laboratories. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-Portal.org. [Link]

  • Role Of Cell Based Potency Assay In Functional Characterization Of Therapeutic Monoclonal Antibodies (mAbs). (n.d.). Advancing RNA. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

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A Comparative Guide to the Pharmacokinetic Profiles of 2-Cyclopropyl-2-hydroxyacetamide Prodrugs for Enhanced CNS Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of pharmacokinetic profiles for different prodrug strategies targeting the novel therapeutic agent, 2-Cyclopropyl-2-hydroxyacetamide. As a core structure with potential applications in central nervous system (CNS) disorders, such as epilepsy, optimizing its delivery to the brain is paramount for therapeutic success.[1] This document delves into the rationale behind prodrug design, presents a comparative analysis of representative prodrugs, and provides detailed experimental protocols for their evaluation.

Introduction: The Rationale for a Prodrug Approach

The this compound scaffold is a promising pharmacophore. The cyclopropyl group is a well-established motif in medicinal chemistry, often introduced to enhance metabolic stability and potency by protecting adjacent sites from oxidative metabolism.[1] However, the parent molecule contains a key hydroxyl group, which, while potentially crucial for target engagement, can limit its ability to cross the blood-brain barrier (BBB) due to high polarity.[2][3]

Challenges with the parent molecule that necessitate a prodrug strategy include:

  • Limited BBB Permeability: Polar functional groups like hydroxyls can hinder passive diffusion across the lipophilic BBB.[4]

  • Poor Oral Bioavailability: The parent drug may have low aqueous solubility or be susceptible to first-pass metabolism, limiting its systemic exposure after oral administration.

  • Suboptimal Pharmacokinetic Profile: A short half-life may require frequent dosing, potentially leading to poor patient compliance.[5]

A prodrug approach, where the problematic functional group is temporarily masked with a promoiety, is a proven strategy to overcome these limitations.[6][7][8] The ideal prodrug is inactive, demonstrates enhanced absorption and brain penetration, and is efficiently converted to the active parent drug within the CNS.[9]

Prodrug Design Strategy: Masking the Hydroxyl Group

The tertiary hydroxyl group is the logical site for modification. Esterification is one of the most common and effective strategies for masking hydroxyls to increase lipophilicity.[9][10] In this guide, we will compare two hypothetical, yet representative, ester prodrugs of the parent compound (herein referred to as Parent-OH ) to illustrate the impact of the promoiety on the pharmacokinetic profile:

  • Prodrug A (Acetate Ester): A simple acetate ester, designed for rapid hydrolysis by ubiquitous esterase enzymes.

  • Prodrug B (Pivalate Ester): A more sterically hindered pivalate ester, designed to be more stable in plasma, potentially allowing more intact prodrug to reach the CNS before conversion.

The conversion of these prodrugs back to the active parent drug is mediated by esterase enzymes present in plasma and, crucially, within the brain tissue.

G cluster_0 Systemic Circulation / Gut Wall cluster_1 Central Nervous System (CNS) Prodrug A/B\n(Oral Dose) Prodrug A/B (Oral Dose) Intact Prodrug\n(in Plasma) Intact Prodrug (in Plasma) Prodrug A/B\n(Oral Dose)->Intact Prodrug\n(in Plasma) Absorption Parent-OH\n(in Plasma) Parent-OH (in Plasma) Intact Prodrug\n(in Plasma)->Parent-OH\n(in Plasma) Premature Hydrolysis (Plasma Esterases) Intact Prodrug\n(in Brain) Intact Prodrug (in Brain) Intact Prodrug\n(in Plasma)->Intact Prodrug\n(in Brain) BBB Penetration Parent-OH\n(Active Drug) Parent-OH (Active Drug) Intact Prodrug\n(in Brain)->Parent-OH\n(Active Drug) Activation (Brain Esterases) caption Prodrug Activation Pathway

Caption: General metabolic pathway for ester prodrugs of this compound.

Comparative Pharmacokinetic Profiles

To illustrate the potential differences between these strategies, the following table summarizes hypothetical, yet pharmacologically plausible, pharmacokinetic data following oral administration in a rat model.

ParameterParent-OHProdrug A (Acetate)Prodrug B (Pivalate)Justification
Oral Bioavailability (%) < 10~ 40~ 65Increased lipophilicity of prodrugs enhances gut absorption. Prodrug B's higher stability reduces first-pass metabolism compared to Prodrug A.[11]
Tmax (hours) 1.00.751.5Prodrug A is rapidly hydrolyzed, leading to a quick appearance of Parent-OH. Prodrug B's slower hydrolysis delays the peak time of the released parent drug.
Cmax of Parent-OH (ng/mL) 50450700Higher bioavailability leads to a greater maximum concentration of the active drug.
Elimination Half-life (t½) of Parent-OH (hours) 2.52.62.8The intrinsic half-life of the parent drug is largely unchanged, though a sustained release from the prodrug can slightly prolong the apparent half-life.
Brain / Plasma Ratio at Tmax 0.20.81.5Increased lipophilicity of the intact prodrugs allows for significantly better BBB penetration before conversion.[4][6] Prodrug B's greater stability allows more of the intact, lipophilic molecule to cross into the brain.
Analysis of Structure-Pharmacokinetic Relationships:
  • Prodrug A (Acetate): The small acetate group moderately increases lipophilicity, leading to a significant improvement in oral bioavailability over the parent compound. However, acetate esters are highly susceptible to hydrolysis by plasma esterases.[10] This results in rapid conversion, leading to a fast Tmax but also means a substantial portion of the active drug is released systemically before the prodrug can cross the BBB. This limits the potential for brain targeting, resulting in a modest Brain/Plasma ratio.

  • Prodrug B (Pivalate): The bulky tert-butyl group of the pivalate ester provides steric hindrance, making it more resistant to plasma esterases than the acetate ester.[12] This increased stability has two key benefits: (1) It further improves oral bioavailability by protecting against first-pass metabolism in the gut wall and liver, and (2) it allows a higher concentration of the intact, lipophilic prodrug to circulate and penetrate the BBB.[13] Once in the CNS, brain esterases cleave the promoiety to release the active Parent-OH, achieving a much higher Brain/Plasma ratio and thus superior CNS targeting.

Experimental Methodologies

The generation of reliable pharmacokinetic data is crucial for comparing prodrug candidates. Below are detailed protocols for essential in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard procedure for determining key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Objective: To determine the oral bioavailability, Cmax, Tmax, half-life, and brain distribution of the parent drug and its prodrugs.

Materials:

  • Test Compounds (Parent-OH, Prodrug A, Prodrug B)

  • Sprague-Dawley rats (male, 250-300g)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Dosing gavage needles and syringes

  • Blood collection tubes (containing K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for brain extraction

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the study. Fast rats overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group (n=3-5 rats per compound): Prepare a suspension or solution of the test compound in the vehicle. Administer a single dose (e.g., 20 mg/kg) via oral gavage.

    • Intravenous (IV) Group (n=3-5 rats for Parent-OH): Prepare a solution of the Parent-OH in a suitable IV vehicle. Administer via tail vein injection (e.g., 5 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein at predetermined time points:

    • Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection: At the final time point (or at selected interim points for separate groups of animals), euthanize the rats under deep anesthesia.

  • Perfuse the circulatory system with ice-cold saline to remove blood from the brain.

  • Carefully dissect the whole brain, weigh it, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Sample Analysis:

    • Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the parent drug (and intact prodrug, if possible) using a validated LC-MS/MS method.[14][15]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonLin) to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd).[14][16][17] Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Calculate the Brain/Plasma ratio by dividing the drug concentration in the brain by the concentration in plasma at a given time point.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Acclimatize & Fast Rats Acclimatize & Fast Rats Prepare Dosing Formulations Prepare Dosing Formulations Acclimatize & Fast Rats->Prepare Dosing Formulations Administer Dose (PO or IV) Administer Dose (PO or IV) Prepare Dosing Formulations->Administer Dose (PO or IV) Collect Blood Samples\n(Time Course) Collect Blood Samples (Time Course) Administer Dose (PO or IV)->Collect Blood Samples\n(Time Course) Euthanize & Collect Brain Euthanize & Collect Brain Collect Blood Samples\n(Time Course)->Euthanize & Collect Brain Process Samples\n(Plasma & Brain Homogenate) Process Samples (Plasma & Brain Homogenate) Euthanize & Collect Brain->Process Samples\n(Plasma & Brain Homogenate) LC-MS/MS Quantification LC-MS/MS Quantification Process Samples\n(Plasma & Brain Homogenate)->LC-MS/MS Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Quantification->Pharmacokinetic Analysis caption Workflow for In Vivo Pharmacokinetic Study

Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies in rats.

In Vitro Metabolic Stability Assay

Objective: To assess the rate at which the prodrugs are hydrolyzed in the presence of liver microsomes, providing an early indication of their stability and potential for first-pass metabolism.

Materials:

  • Test Compounds (Prodrug A, Prodrug B)

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (Solutions A & B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard) for reaction quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a stock solution of each test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, RLM, and the test compound (final concentration e.g., 1 µM).

  • Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining percentage of the parent prodrug at each time point using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Perspectives

The strategic application of prodrug technology offers a powerful tool to enhance the therapeutic potential of the this compound scaffold for CNS applications. As illustrated by our comparative analysis, the choice of promoiety is critical and directly influences the pharmacokinetic profile. While simple esters like Prodrug A can improve oral absorption, more stable esters like Prodrug B are superior for achieving high brain concentrations due to a favorable balance between plasma stability and BBB penetration.

Future work should focus on synthesizing and evaluating a broader range of prodrugs, including those targeting specific transporters at the BBB (e.g., amino acid transporters) for even more selective brain delivery.[6][11] A thorough preclinical pharmacokinetic assessment is essential for selecting the optimal candidate for clinical development.[14][15]

References

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A Comparative Guide to Assessing Off-Target Effects of Cyclopropyl-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a drug candidate is paramount. While the inclusion of rigid structural motifs like the cyclopropyl group can enhance potency and metabolic stability, it does not preclude the possibility of unintended off-target interactions.[1][2][3] This guide provides an in-depth, technical comparison of the off-target effects of cyclopropyl-containing kinase inhibitors, using the JAK2 inhibitor Fedratinib as a primary example and the pan-JAK inhibitor Tofacitinib as a key comparator. We will delve into the causality behind experimental choices for assessing these effects and provide detailed, field-proven protocols.

The Significance of the Cyclopropyl Moiety and the Imperative of Off-Target Profiling

The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in drug design due to its unique stereoelectronic properties.[4] Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity to the intended target. Furthermore, its incorporation can improve metabolic stability and other pharmacokinetic properties.[1][2][3] However, these same properties can also lead to unforeseen interactions with other proteins, resulting in off-target effects that can range from beneficial to toxic.[5][6]

Therefore, a rigorous assessment of a compound's selectivity profile is a critical step in preclinical development. This guide will explore robust experimental strategies to identify and characterize off-target effects, enabling a more comprehensive understanding of a drug candidate's biological activity.

On-Target and Off-Target Profiles of Fedratinib and Tofacitinib

Both Fedratinib and Tofacitinib are inhibitors of the Janus kinase (JAK) family, which are key mediators of cytokine signaling through the JAK-STAT pathway.[7] Dysregulation of this pathway is implicated in various inflammatory diseases and myeloproliferative neoplasms.[7][8]

Fedratinib , a selective JAK2 inhibitor, is approved for the treatment of myelofibrosis.[6][9] Its cyclopropyl group is a key structural feature. While highly potent against JAK2 (IC50 of 3 nM), Fedratinib also exhibits off-target activity.[10][11] Notably, it inhibits FMS-like tyrosine kinase 3 (FLT3) and has been shown to be an inhibitor of Bromodomain-containing protein 4 (BRD4) with an IC50 of 130 nM.[1][10][12] This off-target activity against BRD4 may contribute to its clinical efficacy through synergistic inhibition of the JAK/STAT and BET pathways.[1][9]

Tofacitinib , in contrast, is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3 with varying potencies.[7] While it does not contain a cyclopropyl group, its broader on-target profile serves as an excellent comparator for understanding selectivity. Tofacitinib is known to be a promiscuous binder, interacting with a range of other kinases and cellular targets, which may contribute to its side-effect profile.[3][9][13][14] Computational and in vitro studies have identified potential off-target interactions with proteins such as Protein Kinase N2 (PKN2) and the Transient receptor potential cation channel (TRPM6).[3][13]

The JAK-STAT Signaling Pathway

To understand the on-target effects of these inhibitors, a clear picture of the JAK-STAT pathway is essential. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[15][16]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. JAK Activation STAT_monomer STAT (inactive) JAK->STAT_monomer 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_monomer->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

A simplified diagram of the JAK-STAT signaling pathway.

Comparative Kinase Selectivity Profile

A crucial method for assessing off-target effects is to screen the compound against a broad panel of kinases. The data below, presented as half-maximal inhibitory concentrations (IC50), illustrates the selectivity profiles of Fedratinib and Tofacitinib against key on-target and potential off-target kinases.

Kinase TargetFedratinib IC50 (nM)Tofacitinib IC50 (nM)Reference
On-Target
JAK1>1000112[17]
JAK2320[10],[17]
JAK33341[17]
TYK2290410[17]
Potential Off-Target
FLT325>1000[10]
BRD4130Not reported[1]
PKN2Not reported~284 (Kd)[14]
TRPM6Not reportedMicromolar range[3]

Experimental Protocols for Off-Target Assessment

To ensure the trustworthiness and reproducibility of off-target profiling, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key assays.

Experimental Workflow for Off-Target Profiling

The overall workflow for assessing off-target effects involves a multi-pronged approach, starting with broad screening and narrowing down to specific, functionally relevant interactions.

Off_Target_Workflow Start Test Compound (e.g., 2-Cyclopropyl-2-hydroxyacetamide derivative) Kinase_Profiling Biochemical Kinase Profiling (e.g., ADP-Glo Assay) Start->Kinase_Profiling Radioligand_Binding Radioligand Binding Assays (Broad Target Panel) Start->Radioligand_Binding Identify_Hits Identify Potential Off-Targets Kinase_Profiling->Identify_Hits Radioligand_Binding->Identify_Hits CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Cell_Based_Assays Functional Cell-Based Assays (Phenotypic Readouts) CETSA->Cell_Based_Assays Assess functional consequences Validate_Hits Validate and Characterize Off-Target Interactions Cell_Based_Assays->Validate_Hits Identify_Hits->CETSA Validate cellular target engagement End Comprehensive Selectivity Profile Validate_Hits->End

A comprehensive workflow for identifying and validating off-target effects.
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[18] It is a robust, high-throughput method for screening compounds against a large panel of kinases.[18][19]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase and substrate of interest

  • Test compound (e.g., Fedratinib, Tofacitinib)

  • Multi-well plates (384-well recommended)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[2]

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-4 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature while varying the compound concentration.

Conclusion

The assessment of off-target effects is a non-negotiable aspect of modern drug discovery. While the incorporation of moieties like the cyclopropyl group can confer desirable pharmacological properties, it necessitates a thorough investigation of a compound's selectivity profile. By employing a multi-faceted approach that includes broad kinase profiling, cellular target engagement assays, and functional cell-based studies, researchers can build a comprehensive understanding of a drug candidate's mechanism of action and potential liabilities. The comparative analysis of Fedratinib and Tofacitinib highlights how both on-target selectivity and off-target interactions contribute to the overall pharmacological profile of a drug. The detailed protocols provided in this guide offer a robust framework for generating high-quality, reproducible data to inform critical decisions in the drug development pipeline.

References

  • Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. [Link]

  • ADP Glo Protocol. [Link]

  • POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Annals of the Rheumatic Diseases. [Link]

  • 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Shutterstock. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. CSH Perspectives in Biology. [Link]

  • Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ResearchGate. [Link]

  • Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. PubMed. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Clinical Utility of Fedratinib in Myelofibrosis. PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING. Annals of the Rheumatic Diseases. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. Alzheimer's & Dementia. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv. [Link]

  • (PDF) Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. PubMed. [Link]

  • Fedratinib: First Approval. ResearchGate. [Link]

  • Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts. British Journal of Haematology. [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed. [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy. [Link]

  • Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis. Future Oncology. [Link]

  • JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib. Patient Power. [Link]

  • Unveiling the Veil of JAK Inhibitors. Synapse. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. ResearchGate. [Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLOS ONE. [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... ResearchGate. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Cyclopropyl-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization: A Precautionary Approach

Given the absence of a dedicated SDS for 2-Cyclopropyl-2-hydroxyacetamide, a conservative approach to hazard assessment is paramount. We will infer potential hazards based on the known properties of related compounds such as 2-Hydroxyacetamide and other acetamide derivatives.[1][2][3]

  • Potential Health Hazards: Based on analogous compounds, it is prudent to assume that this compound may be harmful if swallowed, and could cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4]

  • Physical and Chemical Properties: The compound is a solid at room temperature.[5] While specific data on flammability and reactivity is unavailable, it should be handled with the standard care afforded to all laboratory chemicals, away from strong oxidizing agents.[6]

  • Environmental Hazards: The environmental impact has not been fully investigated.[5] Therefore, it is critical to prevent its release into the environment.[5][7]

Parameter Inferred Assessment Source (Analogous Compounds)
Acute Oral Toxicity Potentially harmful if swallowed[4][8]
Skin Irritation Potential to cause skin irritation[2][4][8]
Eye Irritation Potential to cause serious eye irritation[2][4][8]
Respiratory Irritation May cause respiratory irritation[2][4][8]
Carcinogenicity Not classified, but handle with caution[6][9]
Environmental Hazard Unknown; prevent release into the environment[5][7]
Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure risks.[10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[10]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical pathway for determining the appropriate disposal route for this compound. This process is designed to be self-validating by prioritizing safety and regulatory compliance at each step.

DisposalWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_nonhaz Non-Hazardous Pathway cluster_haz Hazardous Pathway Prep Step 1: Initial Assessment & PPE Eval Step 2: Is the waste contaminated with other hazardous materials? Prep->Eval NonHaz Step 3a: Treat as Non-Hazardous Waste Eval->NonHaz No Haz Step 3b: Treat as Hazardous Chemical Waste Eval->Haz Yes Drain Is drain disposal permissible by institutional EHS? NonHaz->Drain Sewer Follow EHS protocol for sewer disposal (e.g., neutralization, dilution). Drain->Sewer Yes SolidWaste Dispose of as solid non-hazardous waste. Drain->SolidWaste No Collect Collect in a designated, labeled, and compatible waste container. Haz->Collect Store Store in a Satellite Accumulation Area (SAA). Collect->Store Dispose Arrange for pickup by a licensed professional waste disposal service. Store->Dispose

Disposal Decision Workflow for this compound.
Detailed Disposal Protocols

This protocol is only applicable if the this compound waste is not mixed with any other hazardous substances and your institution's Environmental Health and Safety (EHS) department has deemed it non-hazardous.[12][13]

Step 1: Verification

  • Confirm with your institution's EHS department that this compound is classified as non-hazardous waste.

Step 2: Aqueous Waste

  • If the waste is an aqueous solution, it may be permissible to dispose of it down the sanitary sewer.[14][15]

  • Neutralize the solution to a pH between 5.5 and 9.5.[15]

  • Flush with a large volume of water (at least 20 parts water to 1 part waste solution).[14]

Step 3: Solid Waste

  • If the waste is in solid form, it may be suitable for disposal in the regular trash, provided it is securely contained.[13]

  • Some institutions may require that non-hazardous solid chemical waste be placed directly into the dumpster, bypassing laboratory trash cans to prevent custodial staff from handling chemicals.[12]

Step 4: Empty Containers

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water).

  • The rinsate should be disposed of according to the aqueous waste procedure above.

  • Deface the label of the empty container before placing it in the regular trash or recycling.[12]

This is the most conservative and generally recommended pathway, especially given the lack of specific toxicity data.

Step 1: Waste Collection

  • Collect waste this compound in a designated, chemically compatible container.[11][16] The container must have a secure, tight-fitting lid.[17]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[17]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[18][19]

Step 3: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[11]

  • Ensure secondary containment is used to prevent spills.[16]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[11][20]

  • Follow all institutional and regulatory procedures for waste handover.

Regulatory Framework: Adherence to OSHA and EPA Guidelines

The handling and disposal of laboratory chemicals are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Hazard Communication Standard (HCS): This standard requires that workers are informed about the hazards of the chemicals they work with.[21] Although a specific SDS is unavailable, the inferred hazards should be communicated to all personnel handling the substance.

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[16] The "cradle-to-grave" management of hazardous waste, from generation to final disposal, is a key component of RCRA.[18]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By following the precautionary principles outlined in this guide—conducting a thorough hazard assessment based on analogous compounds, utilizing appropriate PPE, and adhering to a systematic disposal workflow—researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and approval of your disposal procedures.

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

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  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

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  • 2-Hydroxyacetamide. PubChem, National Institutes of Health. [Link]

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  • 2-cyclopropyl-2-hydroxyacetic acid (C5H8O3). PubChemLite. [Link]

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A Senior Application Scientist's Guide to Handling 2-Cyclopropyl-2-hydroxyacetamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-Cyclopropyl-2-hydroxyacetamide, a compound of interest in various pharmaceutical applications.[1] Our focus extends beyond mere compliance, aiming to build a deeply ingrained culture of safety that protects both the researcher and the integrity of the research.

Hazard Assessment: Understanding the Risks

Inferred Potential Hazards:

  • Carcinogenicity: Acetamide is classified as a suspected carcinogen.[2][4]

  • Skin and Eye Irritation: Many acetamide derivatives are known to cause skin and eye irritation.[6][7][8]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[6][8][9]

  • Toxicity: Harmful if swallowed or in contact with skin.[6][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

PPE Component Specification Rationale
Gloves Nitrile or neoprene glovesProvides adequate protection against minor splashes.[5] Double-gloving is recommended for extended handling.
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against splashes and airborne particles.[5][10]
Lab Coat Standard or flame-resistant lab coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respiratorRecommended if working outside a fume hood or if dust/aerosol generation is likely.[6][10][11]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Outer Gloves f2 2. Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling in the Laboratory

Safe handling of this compound requires a combination of engineering controls, administrative controls, and diligent personal practices.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) of any related compounds.[12]

    • Ensure a chemical spill kit is readily accessible.[13]

    • Designate a specific work area within a certified chemical fume hood.[5][12]

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.[12][14]

    • Use a chemical fume hood to minimize inhalation exposure.[5][10]

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.[12]

    • Keep all containers of this compound tightly closed when not in use.[7][8][11]

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to manufacturer's instructions.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

Disposal_Workflow cluster_waste_stream Waste Segregation start Start: Waste Generation solid Contaminated Solids (PPE, weigh paper) start->solid liquid Contaminated Liquids (solvents, reaction mixtures) start->liquid sharps Contaminated Sharps (needles, glassware) start->sharps collect Collect in Designated, Labeled Hazardous Waste Containers solid->collect liquid->collect sharps->collect store Store in a Secure, Ventilated Area Away from Incompatible Materials collect->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose end End: Proper Disposal dispose->end

Caption: Hazardous Waste Disposal Workflow.

Step-by-Step Disposal Protocol:
  • Segregation:

    • Do not mix waste streams. Keep solid, liquid, and sharp waste separate.

    • Contaminated materials such as gloves, weigh papers, and pipette tips should be collected in a designated solid waste container.

  • Containment:

    • Use approved, leak-proof, and clearly labeled hazardous waste containers.[14]

    • The label should include the chemical name, concentration, and hazard symbols.[14]

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area.[15]

    • Ensure that incompatible waste types are not stored together.[15]

  • Disposal:

    • Follow your institution's and local regulations for hazardous waste disposal.[15][16]

    • Arrange for a certified hazardous waste management company to collect and dispose of the waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, use a spill kit to absorb the material. Place the absorbed material in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[3][10][15]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their scientific endeavors.

References

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • Penta. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • EHS Insight. (2023). Chemical Safety in the Workplace: Best Practices and Regulations. Retrieved from [Link]

  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]

  • Labour Department. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved from [Link]

  • University of California, San Diego. (2023). General Chemical Safety Guidelines. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

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2-Cyclopropyl-2-hydroxyacetamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.